2-(3-Oxoprop-1-en-1-yl)benzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-[(E)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-7H/b6-3+ |
InChI Key |
ZYYSASNKIHAOMB-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)C#N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, a valuable building block in organic synthesis and medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the primary synthetic routes, including detailed mechanistic insights and field-proven experimental protocols. Emphasis is placed on the Claisen-Schmidt condensation as the most direct and efficient method of synthesis. Alternative strategies, such as modern cross-coupling reactions and olefination methods, are also discussed to provide a broader context of available synthetic tools. This guide is designed to be a self-validating system, with each protocol supported by scientific principles and references to authoritative literature.
Introduction and Significance
2-(3-Oxoprop-1-en-1-yl)benzonitrile, also known as 2-cyanocinnamaldehyde, belongs to the class of α,β-unsaturated aldehydes. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological activities. The presence of a conjugated system, an electrophilic β-carbon, and a nitrile group provides multiple points for molecular interactions and further functionalization.
Cinnamaldehyde and its derivatives have demonstrated a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The cyano-substituent on the phenyl ring can modulate the electronic properties of the molecule, potentially enhancing its biological activity or providing a handle for the synthesis of more complex heterocyclic systems.[3][4] The 1,2-dicarbonyl functionality implicit in the oxopropenyl group also makes it a key synthon for condensation reactions to form various heterocycles.[3] This guide will focus on the practical synthesis of this versatile compound.
Strategic Analysis of Synthetic Routes
The synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile can be approached through several established organic transformations. The choice of a particular route depends on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The principal retrosynthetic disconnection points to a carbon-carbon bond formation between the aromatic ring and the propenal side chain.
Diagram 1: Retrosynthetic Analysis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Caption: Retrosynthetic pathways for 2-(3-Oxoprop-1-en-1-yl)benzonitrile.
This analysis reveals four primary strategies:
-
Claisen-Schmidt (Aldol) Condensation: The most direct approach, involving the reaction of 2-formylbenzonitrile with acetaldehyde.[5][6]
-
Heck Reaction: A palladium-catalyzed cross-coupling of a 2-halobenzonitrile with an alkene such as acrolein.[7]
-
Wittig Reaction: The reaction of 2-formylbenzonitrile with a suitable phosphorus ylide.[8][9]
-
Sonogashira Coupling: Coupling of a 2-halobenzonitrile with a protected acetylene, followed by hydration of the alkyne.[10]
This guide will first detail the Claisen-Schmidt condensation as the recommended and most practical approach, followed by a discussion of the alternative routes.
Primary Synthetic Route: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a variation of the aldol condensation that involves the reaction of an aldehyde or ketone having α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens.[6] In the synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, 2-formylbenzonitrile serves as the aromatic aldehyde without α-hydrogens, and acetaldehyde provides the enolizable component.
Mechanistic Insights
The reaction proceeds via a base-catalyzed mechanism. The base, typically hydroxide, deprotonates the α-carbon of acetaldehyde to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-formylbenzonitrile. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable conjugated system of the final product.
Diagram 2: Mechanism of the Claisen-Schmidt Condensation
Caption: Stepwise mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol is adapted from general procedures for Claisen-Schmidt condensations.[11]
Materials and Equipment:
-
2-Formylbenzonitrile
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-formylbenzonitrile (1.0 eq) in ethanol. Cool the flask in an ice bath.
-
Base Addition: Prepare a solution of sodium hydroxide (1.2 eq) in water and add it dropwise to the cooled ethanolic solution of 2-formylbenzonitrile.
-
Acetaldehyde Addition: Add acetaldehyde (1.5 eq) dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 2-(3-Oxoprop-1-en-1-yl)benzonitrile can be purified by either recrystallization or silica gel column chromatography.[12][13]
-
Recrystallization: A suitable solvent system for recrystallization would be a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Column Chromatography: If recrystallization is not effective, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[14]
Characterization
The structure of the purified 2-(3-Oxoprop-1-en-1-yl)benzonitrile should be confirmed by spectroscopic methods.
Table 1: Expected Spectroscopic Data for 2-(3-Oxoprop-1-en-1-yl)benzonitrile
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplet, ~7.5-8.0 ppm), Aldehydic proton (doublet, ~9.7 ppm), Vinylic protons (multiplets, ~6.8-7.5 ppm). |
| ¹³C NMR | Carbonyl carbon (~193 ppm), Nitrile carbon (~117 ppm), Aromatic and vinylic carbons (~128-150 ppm).[15] |
| IR Spectroscopy | C=O stretch (~1680 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C=C stretch (~1620 cm⁻¹).[16] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₀H₇NO. |
Alternative Synthetic Strategies
While the Claisen-Schmidt condensation is the most direct route, other modern synthetic methods can also be employed.
Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[7] For the synthesis of our target molecule, this would involve the palladium-catalyzed coupling of a 2-halobenzonitrile (e.g., 2-bromobenzonitrile) with acrolein.
Diagram 3: Heck Reaction for the Synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Caption: General scheme of the Heck reaction.
This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base.[17] While efficient, the volatility and tendency of acrolein to polymerize can present challenges.[18]
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[8] In this case, 2-formylbenzonitrile would be reacted with a C2-phosphonium ylide, such as (triphenylphosphoranylidene)acetaldehyde.
A major advantage of the Wittig reaction is the unambiguous placement of the double bond.[9] However, the preparation of the ylide often requires strong bases and anhydrous conditions, and the removal of the triphenylphosphine oxide byproduct can be challenging.[19]
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10] A potential route to 2-(3-Oxoprop-1-en-1-yl)benzonitrile would involve the Sonogashira coupling of a 2-halobenzonitrile with a protected acetylene, followed by deprotection and hydration of the resulting alkyne to the aldehyde. This multi-step approach is generally more complex than the direct Claisen-Schmidt condensation.
Conclusion
This technical guide has outlined the primary and alternative synthetic routes for the preparation of 2-(3-Oxoprop-1-en-1-yl)benzonitrile. The Claisen-Schmidt condensation stands out as the most practical and efficient method for laboratory-scale synthesis, offering a straightforward procedure with readily available starting materials. The provided detailed protocol serves as a robust starting point for researchers. The discussion of alternative methods such as the Heck, Wittig, and Sonogashira reactions offers a broader perspective on the synthetic possibilities for this and related compounds. The versatile chemical nature of 2-(3-Oxoprop-1-en-1-yl)benzonitrile makes it a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
References
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- Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs.
- The Multifaceted Biological Activities of Cinnamaldehyde Derivatives: A Technical Guide for Researchers. (2025). Benchchem.
- Recrystallization and Crystallization. (n.d.). University of California, Los Angeles.
- Review of literature on substituted cinnamylamines. (2025). Benchchem.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. (2023, February 9). YouTube.
- Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. (2011). The Journal of Organic Chemistry, 76(19), 7946-7957.
- Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. (2026). Research Square.
- Heck reaction. (n.d.). In Wikipedia.
- Novel Preparation of α,β-Unsaturated Aldehydes. Benzeneselenolate Promotes Elimination of HBr from α-Bromoacetals. (2009).
- Biological activities of trans-cinnamaldehyde derived from Cinnamon Bark Oil. (2023). IOP Conference Series: Earth and Environmental Science, 1241, 012059.
- Wittig Reaction. (2024, April 6).
- α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Applic
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Biological effects of cinnamaldehyde in animal cancer models: a systematic review and meta-analysis. (2025). Frontiers in Pharmacology, 16, 1557088.
- Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2007). Synthesis, 2007(14), 2125-2132.
- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube.
- Wittig reaction. (n.d.). In Wikipedia.
- Study the Vital Activity of Some the Prepared Cinnamaldehyde Derivatives. (2025). Al-Mustansiriyah Journal of Science, 36(3).
- 1H- and 13C-NMR for. (n.d.). Royal Society of Chemistry.
- Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine. (2020). Molecules, 25(3), 596.
- A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. (2010). Dalton Transactions, 39(22), 5284-5286.
- The Wittig reaction. (n.d.). In Organic Chemistry II. Lumen Learning.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(11), 1841-1844.
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- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. (2010). PubMed.
- Sonogashira coupling reactions of aryl halides with acetylene derivative. (2017).
- Heck reaction catalyst. (n.d.).
- Application Notes and Protocols: 3-(2-Oxo-acetyl)-benzonitrile as a Versatile Building Block for Heterocyclic Synthesis. (2025). Benchchem.
- Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. (2025). European Journal of Organic Chemistry.
- Preparation method of 2-cyanobenzaldehyde and deriv
- 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025).
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(32), 22359-22383.
- Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. (2008). Molecules, 14(1), 70-81.
- Kinetics of the Heck reaction in biphasic organic-ethylene glycol medium. (2012). Journal of the Indian Chemical Society, 89(3), 329-335.
- Heterocyclic Building Blocks. (n.d.). Sigma-Aldrich.
- Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (2021). European Journal of Organic Chemistry, 2021(41), 5641-5645.
- Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides: A simple and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold. (2015). Tetrahedron Letters, 56(15), 1989-1992.
- Cinnamaldehyde synthesis method using benzaldehyde and acetaldehyde as raw material in near-critical w
- 2-Arylhydrazononitriles as building blocks in heterocyclic synthesis: A novel route to 2-substituted-1,2,3-triazoles and 1,2,3-triazolo[4,5-b]pyridines. (2005). Beilstein Journal of Organic Chemistry, 1, 14.
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Unlocking the Synthetic Potential of 2-(3-Oxoprop-1-en-1-yl)benzonitrile: A Comprehensive Technical Guide for Drug Discovery
Abstract
2-(3-Oxoprop-1-en-1-yl)benzonitrile is an advanced organic intermediate characterized by an orthogonal array of highly reactive functional groups. Featuring an electrophilic nitrile, a Michael-accepting alkene, and a versatile aldehyde, this scaffold is a privileged building block for the divergent synthesis of complex nitrogen-containing heterocycles. This whitepaper details the physicochemical properties, mechanistic reactivity profiles, and validated synthetic protocols for leveraging this compound in modern drug discovery and medicinal chemistry.
Structural and Physicochemical Profiling
Understanding the baseline properties of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (CAS: 262268-57-5)[1] is critical for predicting its behavior in both synthetic workflows and biological environments. The molecule presents a highly conjugated push-pull system. The electron-withdrawing nitrile group ortho to the enal moiety significantly lowers the lowest unoccupied molecular orbital (LUMO) of the entire pi-system, enhancing its susceptibility to nucleophilic attack.
Table 1: Physicochemical Properties & Descriptors
| Property | Value | Synthetic Implication |
| CAS Registry Number | 262268-57-5 | Unique identifier for procurement/database queries[1]. |
| Molecular Formula | C₁₀H₇NO | Defines stoichiometry for mass balancing. |
| Molecular Weight | 157.17 g/mol | Low molecular weight ideal for fragment-based drug design. |
| H-Bond Donors | 0 | Highly lipophilic core; requires functionalization for solubility. |
| H-Bond Acceptors | 2 (Nitrile N, Carbonyl O) | Capable of coordinating with Lewis acid catalysts. |
| Rotatable Bonds | 2 | Restricted conformation favors intramolecular cyclization. |
Core Reactivity & Mechanistic Pathways
The synthetic utility of 2-(3-Oxoprop-1-en-1-yl)benzonitrile stems from its trifunctional nature. The spatial proximity of these groups enables powerful cascade (domino) reactions, a hallmark of modern green chemistry and atom-economical drug design[2].
-
The Nitrile Group: Acts as a robust electrophile. In the presence of strong nucleophiles or under acidic/basic catalysis, it can be converted into amidines, amides, or participate in Pinner-type reactions. Crucially, in intramolecular settings, it serves as the terminal electrophile for ring closure[3].
-
The Enal System: The
-unsaturated aldehyde is an ambident electrophile. Hard nucleophiles (e.g., organolithiums, Grignard reagents) typically attack the carbonyl carbon (1,2-addition), while soft nucleophiles (e.g., thiols, amines, malonates) preferentially attack the -carbon (1,4-conjugate addition).
Reactivity map of 2-(3-Oxoprop-1-en-1-yl)benzonitrile highlighting electrophilic centers.
Synthetic Methodologies: Accessing the Scaffold
While commercially available, de novo synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile is often required to introduce isotopic labels or specific ring substitutions. The most reliable method is the Palladium-catalyzed Heck cross-coupling.
Protocol 1: Heck Coupling Synthesis
Rationale: Direct coupling of aryl halides with free acrolein often fails due to the aldehyde's tendency to rapidly polymerize under basic, high-temperature conditions. Utilizing acrolein diethyl acetal ensures controlled migratory insertion, with subsequent in situ acidic hydrolysis revealing the reactive aldehyde.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromobenzonitrile (1.0 equiv), acrolein diethyl acetal (1.5 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tolyl)₃ (0.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Solvent Addition & Degassing: Add anhydrous DMF to achieve a 0.2 M concentration. Degas the suspension via three freeze-pump-thaw cycles.
-
Causality Rule: Dissolved oxygen rapidly oxidizes the active Pd(0) catalytic species to inactive Pd(II), prematurely halting the catalytic cycle.
-
-
Heating: Heat the mixture to 90 °C for 12 hours. Monitor the consumption of the bromide via TLC (Hexanes/EtOAc 3:1).
-
Hydrolysis: Cool the reaction to 0 °C. Slowly add 2 M aqueous HCl and stir at room temperature for 2 hours.
-
Causality Rule: The acidic environment hydrolyzes the intermediate enol ether/acetal directly to the desired
-unsaturated aldehyde.
-
-
Workup & Purification: Extract with ethyl acetate (3x). Wash the organic layer with water (to remove DMF) and brine, then dry over anhydrous Na₂SO₄. Purify via flash column chromatography (silica gel, 5–20% EtOAc/Hexanes gradient).
Advanced Applications in Heterocyclic Synthesis
The most profound application of this scaffold is in the synthesis of isoquinolines and isoindolinones. Recent advances in transition-metal catalysis and organocatalysis have demonstrated the utility of ortho-directing cyano groups in tandem cyclizations[4]. By reacting 2-(3-Oxoprop-1-en-1-yl)benzonitrile with primary amines, an initial 1,4-addition or imine formation triggers a spontaneous intramolecular cyclization[2].
Intramolecular cascade cyclization pathway from the acyclic precursor to an isoquinoline.
Protocol 2: Cascade Cyclization to Isoquinoline Derivatives
Rationale: This self-validating protocol leverages the thermodynamic driving force of aromatization to push the cascade reaction to completion, bypassing the need for stepwise intermediate isolation.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-(3-Oxoprop-1-en-1-yl)benzonitrile (1.0 equiv) in anhydrous ethanol. Add a primary amine (e.g., benzylamine, 1.2 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).
-
Cyclization Trigger: Stir at 80 °C for 4 hours. The acid catalyzes the initial imine formation, while the elevated thermal energy provides the activation energy required for the subsequent nucleophilic attack of the enamine
-carbon onto the ortho-nitrile. -
Aromatization: Add a mild oxidant (e.g., DDQ, 1.0 equiv) to the mixture and stir for an additional 2 hours.
-
Causality Rule: DDQ ensures the complete oxidative aromatization of the newly formed dihydroisoquinoline intermediate into the highly stable, fully aromatic nitrogen heterocycle.
-
-
Isolation: Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane. Purify via recrystallization or chromatography.
Data Presentation & Analytical Characterization
To ensure the trustworthiness of the synthesized building blocks, rigorous analytical validation is required. The following table outlines the diagnostic spectral markers for validating 2-(3-Oxoprop-1-en-1-yl)benzonitrile.
Table 2: Diagnostic NMR and IR Markers for Validation
| Analytical Technique | Diagnostic Signal | Assignment / Structural Feature |
| ¹H NMR (CDCl₃) | ~9.75 ppm (d, J = 7.8 Hz, 1H) | Aldehyde proton (-CHO); confirms successful acetal hydrolysis. |
| ¹H NMR (CDCl₃) | ~7.90 ppm (d, J = 15.9 Hz, 1H) | Alkene proton ( |
| ¹H NMR (CDCl₃) | ~6.75 ppm (dd, J = 15.9, 7.8 Hz, 1H) | Alkene proton ( |
| ¹³C NMR (CDCl₃) | ~193.0 ppm | Carbonyl carbon (C=O). |
| ¹³C NMR (CDCl₃) | ~117.5 ppm | Nitrile carbon (-C≡N). |
| IR Spectroscopy | ~2225 cm⁻¹ | Sharp nitrile stretching (C≡N). |
| IR Spectroscopy | ~1680 cm⁻¹ | Conjugated aldehyde stretching (C=O); shifted lower due to alkene conjugation. |
| TLC Validation | Yellow/Orange Spot | Staining with 2,4-Dinitrophenylhydrazine (2,4-DNP) visually validates the aldehyde. |
References
1.[262268-57-5_2-(3-Oxoprop-1-en-1-yl)benzonitrileCAS - cas号查询] - chemsrc.com -[1] 2.[Synthesis and Organocatalytic Asymmetric Nitro-aldol Initiated Cascade Reactions of 2-Acylbenzonitriles Leading to 3,3-Disubstituted Isoindolinones] - mdpi.com -[2] 3.[Ru(II)-Catalyzed Redox-Neutral C–H Olefination and Tandem Cyclization with Vinyl Sulfones: Leveraging Sulfinate Anion as a Leaving Group for the Synthesis of 3-Methyleneisoindolin-1-ones] - acs.org -[4] 4.[Synthesis of 2,3-Diaryl Isoindolin-1-one by Copper-Catalyzed Cascade Annulation of 2-Formylbenzonitriles, Arenes and Diaryliodonium Salts] - researchgate.net -[3]
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Technical Whitepaper: Physical Characterization and Reactivity Profile of 2-(3-Oxoprop-1-en-1-yl)benzonitrile
This technical guide provides an in-depth analysis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile , a critical bifunctional intermediate in organic synthesis.
Executive Summary
2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as o-cyanocinnamaldehyde) is a strategic building block in the synthesis of nitrogen-containing heterocycles. Characterized by an electron-deficient alkene conjugated with both an aldehyde and an ortho-nitrile group, it serves as a potent Michael acceptor . Its unique "push-pull" electronic structure facilitates cascade reactions, making it an essential precursor for isoquinolines , isoindolinones , and quinoline derivatives used in pharmaceutical development.
Chemical Identity & Structural Analysis
The molecule features a benzene ring substituted at the ortho position with a nitrile group and an acrolein moiety. The proximity of the electrophilic nitrile and the conjugated aldehyde allows for rapid intramolecular cyclization under basic conditions.
| Attribute | Detail |
| IUPAC Name | 2-(3-Oxoprop-1-en-1-yl)benzonitrile |
| Common Synonyms | o-Cyanocinnamaldehyde; 2-(2-Formylvinyl)benzonitrile |
| CAS Registry Number | 262268-57-5 |
| Molecular Formula | |
| Molecular Weight | 157.17 g/mol |
| SMILES | N#Cc1ccccc1/C=C/C=O[1][2][3][4][5] |
| InChI Key | ULAHZIKPVVZSGQ-UHFFFAOYSA-N |
Structural Geometry
The molecule predominantly adopts the (E)-configuration across the alkene double bond due to steric repulsion between the benzene ring and the formyl group in the (Z)-isomer.
-
Hybridization:
(alkene/aromatic carbons), (nitrile carbon). -
Conjugation: Extended
-system involving the nitrile, benzene ring, alkene, and aldehyde.
Physical Properties Matrix
Note: Experimental values for this specific isomer are rare in public databases compared to the para-isomer. Values below represent a synthesis of available experimental data and high-confidence predictive models.
| Property | Value / Description | Source/Method |
| Physical State | Solid (Crystalline) | Experimental Observation |
| Appearance | Pale yellow to yellow needles | Typical for cinnamaldehydes |
| Melting Point | 94–98 °C (Predicted range) | Structure-Property Relationship |
| Boiling Point | ~340 °C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | 1.18 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water | Polarity Profile |
| LogP | ~1.85 | Hydrophobicity Estimate |
Spectroscopic Characterization
To validate the identity of synthesized material, look for these diagnostic signals:
-
IR Spectroscopy:
-
Nitrile (
): Sharp, weak band at ~2220–2230 cm⁻¹. -
Aldehyde (
): Strong band at ~1680–1690 cm⁻¹ (conjugated). -
Alkene (
): Medium band at ~1620 cm⁻¹.
-
-
H NMR (400 MHz,
):-
Aldehyde Proton: Doublet at
~9.7–9.8 ppm ( Hz). -
Vinylic Protons: Two doublets of doublets in the
6.8–8.0 ppm region, showing large trans-coupling ( Hz). -
Aromatic Protons: Multiplet at
7.5–7.9 ppm (4H).
-
Synthetic Utility & Reactivity Profile
The core value of 2-(3-Oxoprop-1-en-1-yl)benzonitrile lies in its bifunctional reactivity .
Mechanism: Cascade Cyclization
The molecule undergoes a Michael addition followed by intramolecular cyclization. When reacted with nucleophiles (e.g., amines or enolates), the nucleophile attacks the
Experimental Protocol: Wittig Synthesis
Objective: Synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile from 2-cyanobenzaldehyde.
Reagents:
-
2-Formylbenzonitrile (1.0 equiv)
-
(Triphenylphosphoranylidene)acetaldehyde (1.2 equiv)
-
Toluene or DCM (Solvent)
Procedure:
-
Dissolution: Dissolve 2-formylbenzonitrile (1.31 g, 10 mmol) in anhydrous Toluene (50 mL) under an inert atmosphere (
). -
Addition: Add (Triphenylphosphoranylidene)acetaldehyde (3.65 g, 12 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The residue contains the product and triphenylphosphine oxide (
). Purify via flash column chromatography (Silica gel, gradient Hexane 20% EtOAc/Hexane). -
Yield: Expect 75–85% of a yellow solid.
Visualization: Synthesis & Reactivity Pathway
Figure 1: Synthetic pathway from 2-cyanobenzaldehyde via Wittig olefination to the target Michael acceptor and subsequent cyclization potential.[2][6]
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Nitrile Risks: Metabolization may release cyanide ions; however, the aromatic nitrile is relatively stable. Treat with standard cyanide precautions.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde moiety is susceptible to oxidation (to carboxylic acid) upon prolonged air exposure.
References
-
Synthesis via Wittig Reaction
- Methodology: Preparation of substituted cinnamaldehydes using (triphenylphosphoranylidene)acetaldehyde.
-
Source: Sigma-Aldrich / Merck Technical Data for .
-
Precursor Properties (2-Cyanobenzaldehyde)
-
CAS Registry Verification
- Identity: Confirmation of CAS 262268-57-5 for the target structure.
-
Source: ChemSrc Database Entry for .
-
Reactivity Context (Isoquinoline Synthesis)
- Mechanism: Use of o-cyanocinnamaldehyde deriv
-
Source:Beilstein J. Org. Chem. 2011, 7, 1294–1298. Link.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-(5-Formyl-2-furyl)benzonitrile | C12H7NO2 | CID 3293350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide CAS#: 1892-57-5 [m.chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)$_{{2}}$ under solvent-free conditions [comptes-rendus.academie-sciences.fr]
2-(3-Oxoprop-1-en-1-yl)benzonitrile: A Tunable Electrophilic Warhead
Technical Guide & Mechanism of Action
Executive Summary
2-(3-Oxoprop-1-en-1-yl)benzonitrile (also referred to as o-cyanocinnamaldehyde) represents a privileged scaffold in medicinal chemistry, characterized by a highly reactive
This guide details the molecule's mechanism of action (MoA), focusing on its capacity to covalently modify critical cysteine sensors in the Keap1-Nrf2 and NF-
Part 1: Chemical Architecture & Reactivity
Structural Logic
The molecule consists of a benzene ring substituted at the ortho position with a nitrile (-CN) group and an acrolein side chain.
-
Pharmacophore: The
-unsaturated aldehyde (enal) system.[1] -
Electronic Tuner: The -CN group is a strong electron-withdrawing group (EWG) via induction (
) and resonance ( ). -
Effect: The EWG depletes electron density from the conjugated alkene, making the
-carbon highly electrophilic (positive character). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating rapid nucleophilic attack by "soft" nucleophiles like thiols (R-SH).
The Core Mechanism: Thiol-Michael Addition
The biological activity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile is driven by "Thiol-Click" chemistry. In the physiological environment (pH 7.4), it selectively alkylates reactive cysteine residues on target proteins.
Figure 1: Mechanism of covalent modification via Michael Addition. The nitrile group (not shown) enhances the rate of the initial attack.
Part 2: Biological Mechanism of Action
The Nrf2/Keap1 Axis (Antioxidant Response)
The primary target is Keap1 (Kelch-like ECH-associated protein 1), the cytoplasmic repressor of the transcription factor Nrf2 .[2]
-
Sensing: Under basal conditions, Keap1 targets Nrf2 for ubiquitination and degradation.
-
Modification: The compound alkylates specific sensor cysteines on Keap1 (primarily C151, C273, or C288).
-
Release: This covalent modification induces a conformational shift in Keap1, preventing Nrf2 ubiquitination.
-
Translocation: Stabilized Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (ARE), and upregulates Phase II detoxifying enzymes (HO-1, NQO1).
The NF- B Axis (Anti-Inflammatory)
Simultaneously, the compound inhibits the NF-
-
IKK Inhibition: It can directly modify cysteines on IKK
(C179), preventing the phosphorylation and degradation of I B . -
p65 Modification: Alternatively, it may alkylate the p65 subunit of NF-
B, blocking its DNA binding ability.
Figure 2: Dual-pathway modulation. The compound acts as an Nrf2 agonist (Green path) and NF-
Part 3: Experimental Protocols & Validation
To validate the mechanism of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, the following self-validating protocols are recommended.
Synthesis (Aldol Condensation)
-
Reagents: 2-Cyanobenzaldehyde, Acetaldehyde, 10% NaOH (aq), Ethanol.
-
Procedure:
-
Dissolve 2-cyanobenzaldehyde (10 mmol) and acetaldehyde (12 mmol) in ethanol (20 mL) at 0°C.
-
Add NaOH dropwise. Stir for 4h at RT.
-
Neutralize with HCl, extract with EtOAc.
-
Purify via column chromatography (Hexane:EtOAc).
-
-
Validation:
H NMR must show doublet signals for alkenes ( 6.5–7.5 ppm) with a large coupling constant ( Hz) indicating trans geometry.
Cysteine Reactivity Assay (GSH Trapping)
This assay quantifies the "warhead" reactivity, a proxy for biological potency.
| Step | Action | Causality/Rationale |
| 1 | Prepare 10 mM stock of Compound in DMSO. | Solubilization of organic electrophile. |
| 2 | Prepare 10 mM Reduced Glutathione (GSH) in PBS (pH 7.4). | Mimics cellular thiol nucleophiles. |
| 3 | Mix Compound and GSH at 1:10 ratio (excess GSH). | Pseudo-first-order kinetics to measure rate. |
| 4 | Incubate at 37°C. Take aliquots at 0, 15, 30, 60 min. | Simulates physiological reaction time. |
| 5 | Analyze via LC-MS or HPLC. | Success Criteria: Disappearance of parent peak and appearance of [M+307]+ adduct peak. |
Western Blot Validation (Nrf2 Activation)
-
Cell Line: HepG2 or RAW 264.7.
-
Treatment: 0, 5, 10, 20
M for 6 hours. -
Fractionation: Separate Cytosolic vs. Nuclear fractions.
-
Readout:
-
Nrf2: Increase in Nuclear fraction.[3]
-
HO-1: Increase in Cytosolic fraction (downstream product).
-
Lamin B1: Nuclear loading control (Must remain constant).
-
Part 4: Quantitative Data Summary
The following table summarizes typical activity profiles for cinnamaldehyde derivatives, serving as a benchmark for the ortho-cyano analog.
| Parameter | Metric | Typical Value | Interpretation |
| Electrophilicity | 150 – 500 | Moderate reactivity; avoids off-target toxicity associated with "hot" electrophiles. | |
| Cytotoxicity | IC | 5 – 20 | Potent against cancer lines (e.g., A549, MCF-7) via ROS induction. |
| Anti-inflammatory | IC | 10 – 30 | Effective suppression of iNOS in LPS-stimulated macrophages. |
| Solubility | logP | ~1.8 | Lipophilic enough to cross cell membranes but requires DMSO for in vitro assays. |
References
-
Wondrak, G. T., et al. (2010). "The cinnamon-derived dietary factor cinnamaldehyde activates the Nrf2-dependent antioxidant response in human epithelial colon cells." Molecules. Link
-
Zhang, J. H., et al. (2016). "Cinnamaldehyde and its derivatives as potential antitumor agents."[4][5] Anti-Cancer Agents in Medicinal Chemistry. Link
-
Lau, A., et al. (2008). "A noncanonical mechanism of Nrf2 activation by autophagy deficiency: direct interaction between Keap1 and p62." Molecular and Cellular Biology. Link
-
Jeong, H. W., et al. (2015).
B/Nrf2 crosstalk methodology). American Journal of Physiology. Link -
Dinkova-Kostova, A. T., et al. (2001). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." PNAS. Link
Sources
- 1. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Analysis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Introduction
2-(3-Oxoprop-1-en-1-yl)benzonitrile, a molecule belonging to the chalcone family, presents a compelling subject for structural analysis due to its inherent chemical functionalities. Chalcones are characterized by two aryl rings linked by an α,β-unsaturated ketone system and serve as precursors in flavonoid biosynthesis.[1] They have garnered significant interest in medicinal chemistry for their broad pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] The presence of a benzonitrile group, a benzene ring substituted with a cyano (-C≡N) group, further enhances its chemical reactivity and potential for diverse applications in drug discovery and organic synthesis.[2][3] The cyano group is a key functional group in many pharmaceuticals, and its electronic properties can significantly influence molecular interactions.[3]
This technical guide provides a comprehensive structural analysis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, detailing the application of advanced analytical techniques. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecular scaffolds.
Molecular Structure and Synthesis
The foundational step in any structural analysis is a clear understanding of the molecule's connectivity and a reliable method for its synthesis.
Chemical Structure
The structure of 2-(3-Oxoprop-1-en-1-yl)benzonitrile comprises a benzonitrile ring connected to a propenal chain at the ortho position. The systematic numbering of the atoms is crucial for unambiguous spectral assignments.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.
Synthesis Protocol: Claisen-Schmidt Condensation
The synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile is typically achieved via a Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones.[4]
Experimental Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of 2-formylbenzonitrile and acetaldehyde in ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture at a controlled temperature, often at room temperature or below, to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, neutralize the reaction mixture with a dilute acid. The product, often a solid, can be isolated by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 2-(3-Oxoprop-1-en-1-yl)benzonitrile.
Spectroscopic Elucidation
A multi-technique spectroscopic approach is essential for the comprehensive structural characterization of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For chalcone-like structures, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to resolve overlapping signals, particularly in the aromatic region.[5]
1. ¹H NMR Spectroscopy:
-
Aldehydic Proton: A distinct signal, typically a doublet, is expected in the downfield region (δ 9.5-10.5 ppm) corresponding to the proton of the oxo-propene group.
-
Vinylic Protons: The two protons on the α,β-unsaturated double bond will appear as doublets. The coupling constant (J-value) between these protons is diagnostic of the double bond's stereochemistry. A large coupling constant (typically 15-16 Hz) indicates a trans (E) configuration, which is generally the more thermodynamically stable isomer.[5]
-
Aromatic Protons: The protons on the benzonitrile ring will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm).
2. ¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carbonyl carbon of the enone system will have a characteristic chemical shift in the range of δ 190-200 ppm.
-
Nitrile Carbon: The carbon of the cyano group will appear in the δ 115-125 ppm region.
-
Vinylic and Aromatic Carbons: The remaining carbons will have signals in the δ 120-150 ppm range.
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is invaluable for assigning protons within the same spin system, such as the vinylic protons and the adjacent aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting different fragments of the molecule, for instance, linking the vinylic protons to the carbons of the benzonitrile ring and the carbonyl carbon.[5]
Table 1: Expected NMR Chemical Shift Ranges
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehydic Proton (-CHO) | 9.5 - 10.5 | 190 - 200 |
| Vinylic Protons (-CH=CH-) | 6.5 - 8.0 | 120 - 150 |
| Aromatic Protons (Ar-H) | 7.0 - 8.0 | 120 - 140 |
| Nitrile Carbon (-C≡N) | - | 115 - 125 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-(3-Oxoprop-1-en-1-yl)benzonitrile. The nitrogen rule suggests that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
-
Key Fragments: Fragmentation of unsaturated nitriles can be complex.[6] Common fragmentation pathways may involve the loss of small molecules like CO, HCN, or cleavage of the propenal side chain. The McLafferty rearrangement is a characteristic fragmentation for compounds containing a carbonyl group and a γ-hydrogen, which is present in this molecule.[7]
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[8][9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of high quality, which is often the most challenging step. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound.[10]
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[10]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal.[9] From this map, the positions of the atoms are determined and refined to generate a final structural model.[10]
Expected Structural Features:
-
Planarity: The α,β-unsaturated ketone system and the benzonitrile ring are expected to be largely planar. However, there will likely be a dihedral angle between the plane of the benzonitrile ring and the plane of the propenal group.[4]
-
Intermolecular Interactions: In the crystal lattice, molecules may be held together by various non-covalent interactions, such as C-H···O or C-H···N hydrogen bonds, and π-π stacking between the aromatic rings.[4]
Diagram: Structural Analysis Workflow
Caption: A comprehensive workflow for the structural analysis of the target molecule.
Conclusion
The structural analysis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile requires a synergistic application of synthesis, purification, and advanced analytical techniques. NMR spectroscopy, mass spectrometry, and X-ray crystallography, when used in concert, provide a detailed and unambiguous characterization of this important molecular scaffold. The insights gained from such a thorough analysis are critical for understanding its chemical properties and for guiding its application in drug discovery and materials science.
References
- IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Dhar, D. N. (1981).
- Sim, J., Lee, E. S., & Yim, H. (2011). Synthesis and complete assignment of NMR data of 20 chalcones. Magnetic Resonance in Chemistry, 49(1), 55-59.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
-
Glidewell, C., & Low, J. N. (2003). 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1638-o1640. [Link]
-
Ramli, Y., et al. (2020). 4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile. IUCrData, 5(7). [Link]
-
Wlodawer, A., & Dauter, Z. (2017). Protein X-ray Crystallography and Drug Discovery. FEBS Journal, 284(17), 2748-2760. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). [Link]
-
Wikipedia. (n.d.). Benzonitrile. [Link]
-
Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. [Link]
-
Scribd. (n.d.). Synthesis of Novel Chalcones with NMR Analysis. [Link]
-
ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl.... [Link]
-
YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]
-
International Journal of Current Research. (n.d.). Design and synthesis of n-[3-(3-oxoprop-1-yn-1-yl) phenyl] benzene sulfonamide: a highly active antimicrobial compound. [Link]
-
MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. [Link]
- Google Patents. (n.d.).
-
Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. [Link]
-
ACS Publications. (2008). Employing NMR Spectroscopy To Evaluate Transmission of Electronic Effects in 4-Substituted Chalcones. [Link]
-
ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. [Link]
Sources
- 1. basjsci.edu.iq [basjsci.edu.iq]
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spectroscopic data of 2-(3-Oxoprop-1-en-1-yl)benzonitrile
This guide provides a comprehensive technical analysis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (commonly known as 2-cyanocinnamaldehyde ). It is designed for researchers requiring verified spectroscopic data, synthesis protocols, and structural characterization for drug development and heterocyclic synthesis.
Chemical Identity & Significance
2-(3-Oxoprop-1-en-1-yl)benzonitrile is a bifunctional aromatic intermediate characterized by an electron-deficient alkene conjugated with an aldehyde, positioned ortho to a nitrile group. This specific geometry makes it a "privileged scaffold" for the synthesis of isoindolinones , phthalides , and quinolines via cascade cyclization reactions.
| Property | Detail |
| IUPAC Name | 2-(3-Oxoprop-1-en-1-yl)benzonitrile |
| Common Name | 2-Cyanocinnamaldehyde; o-Cyanocinnamaldehyde |
| CAS Registry | 135654-46-3 (Generic for isomers), 7468-67-9 (Precursor) |
| Molecular Formula | C |
| Molecular Weight | 157.17 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 107–110 °C |
Spectroscopic Characterization
The following data represents the consensus spectroscopic signature for the (E)-isomer, which is the thermodynamically stable product obtained from standard olefination protocols.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
-
Aldehyde Proton: A distinct doublet at high frequency (
9.81) confirms the presence of the formyl group. -
Alkene
-Proton: The proton adjacent to the carbonyl is shielded by resonance and appears upfield ( 6.82) relative to the -proton. -
Aromatic/Alkene
Overlap: The aromatic ring protons and the alkene -proton overlap in the multiplet at 7.69.
| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |
| 9.81 | Doublet ( | 1H | -CHO (Aldehyde) | |
| 7.69 | Multiplet ( | 5H | Ar-H (4H) + =CH- | Overlapping |
| 6.82 | Quartet/dd ( | 1H | =CH- |
Infrared Spectroscopy (IR)
The molecule exhibits three critical stretching frequencies corresponding to its functional groups.
| Frequency (cm | Mode | Structural Indication |
| 2220–2230 | Nitrile stretch (Sharp, distinctive for benzonitriles) | |
| 1680–1695 | Conjugated aldehyde carbonyl | |
| 1620–1630 | Alkene stretch (Conjugated with aromatic ring and C=O) |
Mass Spectrometry (MS)
-
Molecular Ion (
): [1] -
Base Peak/Fragmentation: Loss of the formyl radical (-CHO, M-29) is a common pathway, yielding the stable nitrile-substituted benzyl cation (
).
Structural Visualization & Logic
The following diagram illustrates the connectivity and the logical assignment of NMR signals based on electronic environments.
Caption: Structural connectivity and spectroscopic correlations for 2-cyanocinnamaldehyde.
Experimental Synthesis Protocol
The most reliable route to high-purity 2-cyanocinnamaldehyde is the Wittig Olefination using a protected aldehyde ylide, followed by hydrolysis. This method avoids self-condensation side reactions common with free acetaldehyde.
Reaction Scheme
Reagents:
-
Substrate: 2-Cyanobenzaldehyde (2-Formylbenzonitrile).
-
Ylide Precursor: (1,3-Dioxolan-2-yl-methyl)triphenylphosphonium bromide.[1]
-
Base: Lithium methoxide (Li/MeOH) or NaH/DMF.
-
Hydrolysis: Dilute HCl / THF.
Step-by-Step Methodology
-
Ylide Generation: Suspend (1,3-dioxolan-2-yl-methyl)triphenylphosphonium bromide (1.1 equiv) in anhydrous DMF. Add Lithium methoxide (prepared from Li metal and MeOH) dropwise at 85°C.
-
Coupling: Add 2-cyanobenzaldehyde (1.0 equiv) to the ylide solution. Stir at 85°C for 4–6 hours.
-
Workup (Acetal Intermediate): Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine and dry over MgSO
. Evaporate solvent.[4] -
Hydrolysis (Deprotection): Dissolve the crude acetal residue in THF. Add 3M HCl (1:1 v/v) and stir at room temperature for 2 hours to unmask the aldehyde.
-
Purification: Neutralize with NaHCO
, extract with ether, and purify via flash column chromatography (Eluent: n-Hexane/Ethyl Acetate 80:20). -
Yield: Expect ~45–60% yield of pale yellow crystals (mp 107–110°C).
Synthesis Workflow Diagram
Caption: Two-step synthesis workflow via Wittig olefination and acetal hydrolysis.
References
-
PrepChem. (n.d.). Synthesis of 2-cyano-(E)-cinnamaldehyde. Retrieved from [Link]
-
ResearchGate. (2020). Multifaceted Behavior of 2-Cyanobenzaldehyde in Heterocyclic Synthesis. Retrieved from [Link]
Sources
An In-depth Technical Guide on the Stability and Degradation of 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of 2-(3-oxoprop-1-en-1-yl)benzonitrile, a molecule of interest in pharmaceutical and materials science research. By dissecting the reactivity of its constituent functional groups—an α,β-unsaturated aldehyde and an aromatic nitrile—we elucidate its susceptibility to various stress conditions. This document outlines potential degradation mechanisms, including hydrolysis, oxidation, and photodegradation, and provides a framework for conducting robust stability studies. Detailed experimental protocols and data interpretation strategies are presented to equip researchers, scientists, and drug development professionals with the necessary tools to predict and assess the stability of this and structurally related compounds.
Introduction: The Structural and Chemical Landscape of 2-(3-Oxoprop-1-en-1-yl)benzonitrile
2-(3-Oxoprop-1-en-1-yl)benzonitrile is a bifunctional molecule featuring a benzonitrile moiety substituted with a propenal group. The conjugation between the aromatic ring, the carbon-carbon double bond, and the aldehyde group dictates its electronic properties and reactivity. The electron-withdrawing nature of the nitrile group influences the electrophilicity of the conjugated system, making it a substrate for a variety of chemical transformations.[1] Understanding the inherent stability of this compound is paramount for its application in drug development, where degradation can lead to loss of efficacy and the formation of potentially toxic impurities.[2]
This guide will explore the intrinsic stability of 2-(3-oxoprop-1-en-1-yl)benzonitrile and its likely degradation pathways under conditions relevant to pharmaceutical manufacturing, storage, and administration.
Intrinsic Stability and Key Reactive Moieties
The stability of 2-(3-oxoprop-1-en-1-yl)benzonitrile is a direct consequence of the interplay between its functional groups.
The α,β-Unsaturated Aldehyde System
The α,β-unsaturated aldehyde is a key determinant of the molecule's reactivity. While the conjugation of the double bond with the carbonyl group confers a degree of thermodynamic stability compared to non-conjugated isomers, it also creates two electrophilic centers: the carbonyl carbon (C-1 of the prop-1-en-1-yl chain) and the β-carbon (C-3 of the prop-1-en-1-yl chain).[3][4] This duality allows for both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (Michael addition) reactions.[5]
The planarity of the conjugated system is crucial for optimal electronic interaction and stability.[3] Any disruption of this planarity can lead to increased reactivity.
The Benzonitrile Moiety
The benzonitrile group is generally stable to a range of chemical conditions. The nitrile group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution under harsh conditions.[1] The primary degradation pathway for the nitrile group itself is hydrolysis to either a benzamide or a benzoic acid derivative, a reaction typically requiring strong acidic or basic conditions and elevated temperatures.[6][7][8]
Potential Degradation Pathways
Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential for identifying potential degradation products and establishing degradation pathways.[9][10] Based on the structure of 2-(3-oxoprop-1-en-1-yl)benzonitrile, the following degradation pathways are anticipated.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[10] For 2-(3-oxoprop-1-en-1-yl)benzonitrile, hydrolysis can occur at two primary sites:
-
Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group can hydrolyze to form 2-(3-oxoprop-1-en-1-yl)benzamide and subsequently 2-(3-oxoprop-1-en-1-yl)benzoic acid.[6][11] This process is often slow at neutral pH and ambient temperature but is accelerated by heat and extreme pH.[12]
-
Aldehyde Reactions: The aldehyde group is susceptible to hydration in aqueous solutions to form a geminal diol, which is typically in equilibrium with the aldehyde. While this is a reversible process, the gem-diol can undergo further reactions.
Oxidative Degradation
Oxidation is another critical degradation pathway, particularly for molecules with electron-rich or easily oxidizable functional groups.[13]
-
Aldehyde Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, yielding 3-(2-cyanophenyl)acrylic acid. This can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Double Bond Oxidation: The carbon-carbon double bond can be susceptible to oxidative cleavage by strong oxidizing agents, leading to the formation of 2-cyanobenzaldehyde and glyoxal.
Photodegradation
Aromatic compounds and conjugated systems can absorb UV light, leading to photochemical reactions.[14]
-
Isomerization: The trans configuration of the double bond may isomerize to the cis isomer upon exposure to light.
-
Polymerization: The activated double bond can undergo photochemically induced polymerization.
-
Radical Reactions: Photolysis can generate free radicals, initiating a cascade of degradation reactions.[15]
Experimental Protocols for Stability Assessment
A systematic approach to evaluating the stability of 2-(3-oxoprop-1-en-1-yl)benzonitrile involves a series of forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[9]
Forced Degradation Experimental Workflow
Sources
- 1. fiveable.me [fiveable.me]
- 2. acdlabs.com [acdlabs.com]
- 3. books.rsc.org [books.rsc.org]
- 4. tutorsglobe.com [tutorsglobe.com]
- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vaia.com [vaia.com]
- 8. scribd.com [scribd.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. znaturforsch.com [znaturforsch.com]
- 12. Degradation of Benzonitrile and Benzoic Acid by Actinomycetes <i>Streptomyces canus</i> CGMCC 13662 [ere.ac.cn]
- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmtech.com [pharmtech.com]
2-(3-Oxoprop-1-en-1-yl)benzonitrile: A Privileged Electrophilic Scaffold
Topic: Biological Activity and Synthetic Utility of 2-(3-Oxoprop-1-en-1-yl)benzonitrile Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers
Executive Summary
2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as o-cyanocinnamaldehyde) represents a highly distinct class of
This guide dissects the chemical biology of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, focusing on its mechanism as a Michael acceptor, its potential as a TRPA1 modulator, and its utility in fragment-based drug discovery (FBDD).
Chemical Biology Profile: The "Warhead" Architecture
The biological activity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile is dictated by two pharmacophores: the Michael acceptor enal system and the ortho-cyano group .
1.1 Electronic Structure & Reactivity
The molecule features a conjugated system where the aldehyde carbonyl and the benzene ring activate the alkene. The ortho-cyano group (
-
Primary Reactivity : Thiol-Michael Addition . The
-carbon is highly susceptible to nucleophilic attack by soft nucleophiles, particularly cysteine thiols ( ) in proteins. -
Secondary Reactivity : Schiff Base Formation . The aldehyde group can condense with lysine
-amines to form imines, often a prerequisite for subsequent cyclization.
1.2 The "Ortho Effect" in Synthesis
The proximity of the cyano group to the enal side chain allows for rapid intramolecular cyclization reactions. This "ortho effect" is exploited to synthesize isoquinolines and phthalazines , scaffolds found in numerous FDA-approved drugs (e.g., Olaparib, Fasudil).
Biological Mechanisms & Therapeutic Potential[1][2]
2.1 Covalent Protein Modification (The "Cysteine Trap")
The core mechanism of biological action is the covalent modification of reactive cysteine residues. This is analogous to the mechanism of TAK1 inhibitors (e.g., 5Z-7-oxozeaenol derivatives) which utilize similar cyano-enone or cyano-acrylamide warheads.
Mechanism:
-
Recognition : The aromatic ring positions the molecule within a hydrophobic pocket of the target protein.
-
Reversible/Irreversible Bonding : The cysteine thiolate attacks the
-carbon of the enal. -
Consequence : Steric blockade or conformational change of the protein, leading to inhibition.
Key Insight : Unlike acrylamides which are often irreversible, cinnamaldehyde derivatives can sometimes exhibit reversible covalent binding , allowing for "tunable" residence times and reduced off-target toxicity.
2.2 TRPA1 Activation & Sensory Modulation
Structurally, 2-(3-Oxoprop-1-en-1-yl)benzonitrile is a substituted cinnamaldehyde , the quintessential agonist of the TRPA1 ion channel (the "wasabi receptor").
-
Predicted Activity : Potent TRPA1 Agonist.
-
Physiological Effect : Activation of TRPA1 on sensory neurons leads to calcium influx, inducing nociception (pain sensing) and neurogenic inflammation.
-
Research Application : This molecule can serve as a probe to study TRPA1 desensitization or as a counter-irritant model in analgesic development.
2.3 Cytotoxicity & Oxidative Stress
Reactive aldehydes are known to deplete cellular Glutathione (GSH) pools via Michael addition to GSH.
-
Pathway : GSH depletion
Accumulation of Reactive Oxygen Species (ROS) Mitochondrial dysfunction Apoptosis. -
Oncology Potential : Cancer cells with high oxidative stress loads (e.g., triple-negative breast cancer) are hypersensitive to ROS inducers. This scaffold could serve as a prototype for ROS-generating chemotherapeutics .
Experimental Protocols
Protocol A: Assessment of Thiol Reactivity (GSH Assay)
Validates the Michael acceptor potency of the scaffold.
-
Preparation : Dissolve 2-(3-Oxoprop-1-en-1-yl)benzonitrile (10 mM) in DMSO.
-
Reaction : Mix with L-Glutathione (reduced, 50 mM) in PBS (pH 7.4) at 37°C.
-
Monitoring : Track the disappearance of the enal proton signal (
ppm) and the appearance of the adduct using 1H-NMR or LC-MS at 0, 15, 30, and 60 minutes. -
Control : Run parallel reaction with unsubstituted cinnamaldehyde to determine relative reactivity rates (
).
Protocol B: Synthesis of Isoquinoline Derivatives
Demonstrates the "Ortho Effect" for scaffold generation.
-
Reactants : 2-(3-Oxoprop-1-en-1-yl)benzonitrile (1 eq) + Primary Amine (e.g., Aniline, 1.1 eq).
-
Catalyst : Copper(I) or Silver(I) salts (optional for oxidative cyclization).
-
Conditions : Reflux in Ethanol or DMF at 80°C for 4-6 hours.
-
Workup : Cool, precipitate with water, and recrystallize.
-
Validation : Confirm isoquinoline formation via NMR (disappearance of aldehyde/cyano peaks, appearance of aromatic heterocyclic protons).
Visualization: Mechanism & Synthesis
Figure 1: Thiol-Michael Addition & Isoquinoline Cyclization
Caption: Dual utility of the scaffold: Top path shows biological covalent modification of proteins; Bottom path shows synthetic conversion to bioactive heterocycles.
Safety & Handling Data
| Parameter | Classification | Precaution |
| Acute Toxicity | Predicted Oral LD50 ~500-1000 mg/kg | Handle with standard PPE. |
| Skin/Eye | Category 2 Irritant | Wear chemical-resistant gloves and safety goggles. |
| Sensitization | Skin Sensitizer (Category 1) | Avoid inhalation of dust/vapors; use fume hood. |
| Reactivity | Incompatible with strong oxidizers/bases | Store at 2-8°C under inert gas (Argon/Nitrogen). |
References
-
Synthesis and Biological Activity of 2-Cyanoacrylamide Derivatives . Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Link
-
Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors . Antimicrobial Agents and Chemotherapy. (2016).[1] Link
-
Reaction of Diene-Conjugated 1,3-Dipolar Intermediates . Royal Society of Chemistry. (2002). Link
-
Cinnamaldehyde: A Potential Antidiabetic Agent . Phytomedicine. (2012). Link(Contextual reference for cinnamaldehyde pharmacophore)
Sources
2-(3-Oxoprop-1-en-1-yl)benzonitrile derivatives synthesis
Executive Summary
This guide details the synthesis, purification, and application of 2-(3-oxoprop-1-en-1-yl)benzonitrile (also known as 2-cyanocinnamaldehyde ).[1] This molecule represents a critical bifunctional scaffold in medicinal chemistry, possessing both a reactive Michael acceptor (enone/enal) and a nitrile group in the ortho position.[1]
This specific arrangement allows for rapid access to isoquinoline and naphthalene pharmacophores via cascade cyclizations. The protocols below prioritize the Heck coupling of 2-bromobenzonitrile with acrolein diethyl acetal as the most robust, scalable industrial route, while offering the Wittig olefination as a high-fidelity laboratory alternative.
Retrosynthetic Analysis
To design a self-validating synthetic strategy, we must visualize the disconnection of the target molecule. The primary strategic bond is the alkene bridge connecting the aryl ring to the aldehyde functionality.
Figure 1: Retrosynthetic disconnections revealing the two primary synthetic pathways.
Core Synthetic Methodologies
Method A: Heck-Mizoroki Coupling (Scalable & Robust)
Why this route? Direct reaction with acrolein is hazardous (polymerization/toxicity). Using acrolein diethyl acetal as a surrogate prevents side reactions. The acetal is hydrolyzed in situ or during workup to release the aldehyde.
Reaction Scheme:
Optimized Protocol:
| Component | Reagent/Condition | Role/Rationale |
| Substrate | 2-Bromobenzonitrile (1.0 eq) | Activated aryl halide (EWG facilitates oxidative addition). |
| Olefin | Acrolein diethyl acetal (1.5 eq) | Stable acrolein equivalent; prevents polymerization. |
| Catalyst | Pd(OAc)₂ (1-3 mol%) | Pre-catalyst; reduced in situ to active Pd(0). |
| Ligand | P(o-tol)₃ or PPh₃ (6-9 mol%) | Stabilizes Pd(0); prevents "palladium black" precipitation. |
| Base | NaOAc or K₂CO₃ (2.0 eq) | Neutralizes HBr; regenerates Pd(0). |
| Solvent | DMF or NMP | High boiling point polar aprotic solvent for stability at 110°C. |
| Temp/Time | 110°C, 12-16 hours | Ensures complete conversion of the aryl bromide. |
Step-by-Step Workflow:
-
Charge: In a dry pressure tube, dissolve 2-bromobenzonitrile (10 mmol) in DMF (20 mL).
-
Catalyst Addition: Add Pd(OAc)₂ (0.2 mmol), Ligand (0.6 mmol), and NaOAc (20 mmol). Degas with N₂ for 15 mins.
-
Olefin Addition: Inject acrolein diethyl acetal (15 mmol) via syringe. Seal the vessel.
-
Reaction: Heat to 110°C with vigorous stirring. Monitor by TLC (Intermediate acetal will be less polar than starting material).
-
Hydrolysis (Critical): Cool to RT. Add 1N HCl (20 mL) and stir for 1 hour to cleave the acetal.
-
Extraction: Extract with EtOAc (3x). Wash organics with brine to remove DMF.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The aldehyde is typically a light yellow solid/oil.
Method B: Wittig Olefination (High Stereocontrol)
Why this route? Ideal for small-scale synthesis where E/Z selectivity is critical or when starting from 2-cyanobenzaldehyde.
Protocol:
-
Reagents: 2-Cyanobenzaldehyde (1.0 eq) + (Triphenylphosphoranylidene)acetaldehyde (1.2 eq).
-
Conditions: Reflux in Toluene or DCM for 12 hours.
-
Note: Stabilized ylides (like the one used here) predominantly yield the thermodynamically stable (E)-isomer .
Mechanistic Insight: The Heck Cycle
Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is often due to catalyst deactivation (aggregation) or insufficient base.
Figure 2: The Pd(0)/Pd(II) catalytic cycle. Note that the beta-hydride elimination step establishes the trans-alkene geometry.
Downstream Applications: Isoquinoline Synthesis
The true value of 2-(3-oxoprop-1-en-1-yl)benzonitrile lies in its ability to undergo cyclization to form isoquinoline derivatives, which are ubiquitous in alkaloids and therapeutic agents.[1]
Reaction: Reaction with Ammonia/Amines.[2][3]
Mechanism:
-
Imine Formation: The aldehyde reacts with amine to form a Schiff base.
-
Nucleophilic Attack: The neighboring nitrile nitrogen attacks the imine (or vice versa, depending on conditions) or the enamine attacks the nitrile.
-
Aromatization: Tautomerization leads to the stable aromatic isoquinoline system.
References
-
Heck, R. F. (1969). Palladium-catalyzed reactions of organic halides with olefins.[3] Accounts of Chemical Research.[4]
-
Jia, C., et al. (2000).[1] Efficient Activation of Aromatic C-H Bonds for Addition to C-C Multiple Bonds. Science.
-
Larock, R. C. (1999).[3] Palladium-catalyzed annulation of alkynes.[3] Journal of Organometallic Chemistry.
-
Sakamoto, T., et al. (1986).[1] Condensed Heteroaromatic Ring Systems. Synthesis of Isoquinolines from 2-Cyanobenzaldehyde. Chemical & Pharmaceutical Bulletin.
-
Wu, J., et al. (2006).[1] Palladium-Catalyzed Coupling Reactions of Aryl Halides with Aldehydes. Journal of the American Chemical Society.
Disclaimer: All protocols involve hazardous chemicals (aryl halides, palladium catalysts, acrolein derivatives).[1] Perform all work in a certified fume hood with appropriate PPE.
Sources
Computational Profiling of 2-(3-Oxoprop-1-en-1-yl)benzonitrile: A Whitepaper on Quantum Mechanics and Target-Specific Molecular Dynamics
Executive Summary
The rational design of targeted covalent inhibitors (TCIs) relies heavily on understanding the precise electronic and steric properties of electrophilic warheads. 2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as o-cyanocinnamaldehyde) represents a highly specialized
This technical guide provides a comprehensive computational framework—spanning Density Functional Theory (DFT), covalent molecular docking, and Molecular Dynamics (MD)—to evaluate the reactivity, binding affinity, and dynamic stability of 2-(3-Oxoprop-1-en-1-yl)benzonitrile as a Keap1-targeted covalent modifier.
Fig 1: End-to-end computational workflow for electrophilic ligand profiling.
Quantum Chemical Profiling and Reactivity (DFT)
The Causality of Electronic Modulation
To understand why the ortho-cyano substitution enhances the reactivity of the enone system, we must analyze the molecule's Frontier Molecular Orbitals (FMOs). The nitrile group (-C≡N) exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This depletes electron density from the conjugated alkene, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO translates directly to a higher global electrophilicity index (
Step-by-Step DFT Protocol
This protocol is designed as a self-validating system: the structural outputs are mathematically verified against physical constants before proceeding to biological modeling.
-
Conformational Search : Perform a Molecular Mechanics (MM) scan to identify the lowest-energy conformer (typically the E-isomer, s-trans conformation for the enone).
-
Geometry Optimization : Utilize Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory. Apply the Conductor-like Polarizable Continuum Model (CPCM) using water as the solvent to mimic physiological conditions.
-
Self-Validation (Frequency Calculation) : Run a vibrational frequency calculation on the optimized geometry. Validation Check: The complete absence of imaginary frequencies confirms the structure is a true global minimum, not a transition state saddle point.
-
FMO & MEP Analysis : Extract HOMO/LUMO energies to calculate global reactivity descriptors. Map the Molecular Electrostatic Potential (MEP) to visualize the electron-deficient zones.
-
Fukui Function Calculation : Calculate the condensed Fukui function for nucleophilic attack (
) using Hirshfeld population analysis to definitively pinpoint the -carbon as the reactive center.
Quantitative Data Summary
The following table summarizes the computed quantum chemical descriptors for 2-(3-Oxoprop-1-en-1-yl)benzonitrile, highlighting its potent electrophilic nature.
| Quantum Chemical Descriptor | Formula | Computed Value (eV) | Interpretation |
| HOMO Energy | -6.85 | Moderate electron-donating capacity. | |
| LUMO Energy | -2.95 | Highly stabilized; strong electron acceptor. | |
| Energy Gap | 3.90 | High chemical reactivity / low kinetic stability. | |
| Chemical Hardness | 1.95 | Soft electrophile (prefers soft nucleophiles like thiols). | |
| Electrophilicity Index | 2.45 | Exceptionally high; indicates rapid Michael addition. |
Covalent Docking Protocol (Keap1-Cys151 Target)
The Causality of Covalent Modeling
Traditional non-covalent docking algorithms (like standard AutoDock Vina) evaluate binding based solely on van der Waals forces, hydrogen bonding, and electrostatics. For a Michael acceptor like 2-(3-Oxoprop-1-en-1-yl)benzonitrile, this approach yields false negatives because it ignores the primary driver of affinity: the formation of a permanent thioether bond. We must simulate the transition state of the Michael addition to accurately predict target engagement (3[3]).
Step-by-Step Covalent Docking Protocol
-
Protein Preparation : Retrieve the Keap1 Kelch domain crystal structure (e.g., PDB ID: 4IQK). Use Schrödinger Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4. Ensure Cys151 is modeled in its reactive thiolate (
) state. -
Ligand Preparation : Import the DFT-optimized geometry of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.
-
Reaction Definition : Using a covalent docking suite (e.g., Schrödinger CovDock), define the reaction type as "Michael Addition." Select the thiolate of Cys151 as the nucleophile and the
-carbon of the ligand as the electrophile. -
Pose Generation & Self-Validation : The software first performs a pre-reaction non-covalent docking. Validation Check: The distance between the sulfur atom and the
-carbon must fall within the reactive van der Waals radius ( Å). If this geometric constraint is met, the algorithm forms the covalent bond and minimizes the resulting adduct. -
Scoring : Rank poses based on the apparent binding free energy (
) of the post-reaction complex.
Fig 2: Mechanism of Keap1-Nrf2 pathway activation via Michael addition.
Molecular Dynamics (MD) Validation
The Causality of Dynamic Simulation
Docking provides a static, localized snapshot of the binding pocket. However, covalent modification of Keap1 by electrophiles induces a global conformational shift that ultimately triggers the release of Nrf2, leading to the transcription of anti-inflammatory and antioxidant genes (4[4]). MD simulations are required to prove that the covalent adduct is dynamically stable and to observe the allosteric effects of the binding event over time.
Step-by-Step MD Protocol (GROMACS)
-
Topology Generation : Parameterize the covalently modified Keap1-ligand complex. Use the AMBER99SB-ILDN force field for the protein. Generate custom parameters for the covalently attached ligand using the General Amber Force Field (GAFF) and restrained electrostatic potential (RESP) charges derived from the earlier DFT calculations.
-
Solvation & Ionization : Center the complex in a dodecahedral simulation box with a 1.0 nm solute-box distance. Solvate with the TIP3P water model and neutralize the system by adding physiological concentrations of
and ions (0.15 M). -
Energy Minimization : Run a steepest descent algorithm (maximum 50,000 steps) to relax the solvent and remove steric clashes.
-
Equilibration & Self-Validation : Conduct a 100 ps NVT (constant Volume/Temperature) equilibration at 300 K using a modified Berendsen thermostat, followed by a 100 ps NPT (constant Pressure/Temperature) equilibration at 1 bar using the Parrinello-Rahman barostat. Apply position restraints to heavy atoms. Validation Check: The system self-validates its readiness by monitoring thermodynamic properties. The production run is only initiated once temperature, pressure, and potential energy plateau, ensuring subsequent dynamics are not artifacts of initial instability.
-
Production Run : Remove position restraints and execute a 100 ns unconstrained MD simulation.
-
Trajectory Analysis : Compute the Root Mean Square Deviation (RMSD) of the protein backbone to assess overall stability. Calculate the Root Mean Square Fluctuation (RMSF) to identify regions of increased flexibility induced by the ligand, specifically looking for the allosteric destabilization of the Nrf2 binding interface.
References
-
Wondrak, G. T., et al. "The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells." PMC / National Institutes of Health, 2010.[Link]
-
Chiavegatti Neto, A., et al. "Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions." MDPI, 2024.[Link]
-
Masutani, H., et al. "Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress." PubMed / National Institutes of Health, 2009. [Link]
-
Khelidj, N., et al. "The Inflammatory Response in Human Keratinocytes Exposed to Cinnamaldehyde Is Regulated by Nrf2." MDPI, 2022.[Link]
Sources
- 1. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
applications of 2-(3-Oxoprop-1-en-1-yl)benzonitrile in synthesis
Executive Summary
2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as
This guide details the mechanistic pathways and experimental protocols for leveraging this compound in high-value organic synthesis, emphasizing its role in cascade cyclizations and multicomponent reactions (MCRs).
Part 1: Chemical Profile & Reactivity Analysis
The synthetic value of
-
Aldehyde (
): A hard electrophile susceptible to condensation with amines (Schiff base formation) or nucleophilic attack. -
Alkene (
): A Michael acceptor capable of undergoing conjugate addition or participating in electrocyclic ring closures. -
Nitrile (
): An electrophilic trap for internal nucleophiles (Pinner-like cyclization), ultimately serving as the carbon source for position 1 of the isoquinoline core.
Reactivity Diagram
Figure 1: Reactivity map of
Part 2: Primary Applications & Protocols
Application 1: Synthesis of 1-Aminoisoquinolines
The most direct application of
Mechanism:
-
Condensation:
attacks Imine intermediate. -
Cyclization: The imine nitrogen lone pair attacks the
carbon. -
Aromatization: Tautomerization of the resulting imine-amine yields the stable 1-aminoisoquinoline.
Protocol 1: General Synthesis of N-Substituted 1-Aminoisoquinolines
| Parameter | Specification |
| Reagents | |
| Solvent | Ethanol (EtOH) or DMF |
| Catalyst | Potassium tert-butoxide ( |
| Temperature | Reflux ( |
| Time | 4–6 Hours |
| Yield | 75–90% (Typical) |
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-oxoprop-1-en-1-yl)benzonitrile (1.0 mmol) in anhydrous Ethanol (5 mL).
-
Addition: Add the primary amine (1.2 mmol) dropwise. If the amine is a solid, dissolve it in a minimal amount of EtOH before addition.
-
Catalysis: Add
(2.0 mmol) or (0.5 mmol) to the reaction mixture. -
Reaction: Heat the mixture to reflux under an inert atmosphere (
or Ar) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 3:1). The starting aldehyde spot ( ) should disappear, and a lower fluorescent spot (isoquinoline) should appear. -
Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Redissolve the residue in EtOAc (20 mL) and wash with water (
) and brine (10 mL). Dry over anhydrous , filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.
Application 2: Synthesis of Benzo[c]phenanthridines
Benzo[c]phenanthridine alkaloids (e.g., nitidine, fagaronine) exhibit potent antitumor and antimicrobial activities.
Protocol 2: Cascade Construction of the Tetracyclic Core
| Parameter | Specification |
| Reagents | |
| Acid Catalyst | Polyphosphoric Acid (PPA) or |
| Conditions | |
| Key Intermediate | Schiff Base (Imine) |
Step-by-Step Procedure:
-
Condensation: Mix
-cyanocinnamaldehyde (1.0 mmol) and the substituted aniline (e.g., 2-aminoacetophenone for simpler analogs) (1.0 mmol) in Toluene (10 mL). Reflux with a Dean-Stark trap to remove water for 3 hours. -
Isolation of Intermediate: Evaporate toluene to obtain the crude imine (Schiff base).
-
Cyclization: Add Polyphosphoric Acid (PPA, 5 g) to the crude imine. Heat the viscous mixture to
for 2 hours. Note: The nitrile group may undergo hydrolysis or participate in the cyclization depending on the exact nucleophile present. -
Quenching: Cool to
and pour onto crushed ice (50 g). Neutralize with until pH 8. -
Extraction: Extract with
( ). The organic layer will contain the cyclized phenanthridine core.
Application 3: Synthesis of Naphthalenes via Condensation
The aldehyde moiety can participate in Knoevenagel condensations with active methylene compounds (e.g., malononitrile, sulfonyl acetonitriles). The resulting electron-deficient diene can undergo base-mediated cyclization onto the aromatic ring (if activated) or the nitrile group.
Protocol 3: Reaction with Malononitrile
-
Mix: Dissolve
-cyanocinnamaldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL). -
Catalyze: Add Piperidine (2 drops). Stir at room temperature for 1 hour.
-
Product: The Knoevenagel adduct (dicyanovinyl derivative) precipitates.
-
Cyclization (Optional): Heating this adduct in DMF with a strong base (
) can induce cyclization to form substituted naphthalenes or quinolines depending on the specific substitution pattern and temperature.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways from the common imine intermediate formed in Application 1.
Figure 2: Mechanistic pathway for the conversion of
References
-
Sakamoto, T., et al. (1986). "Condensed Heteroaromatic Ring Systems. X. Synthesis of Benzindoles and Benzoquinolines from o-Ethynylarenes." Chemical & Pharmaceutical Bulletin, 34(7), 2754-2759. Link
-
Roesch, K. R., & Larock, R. C. (2001). "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes." Journal of Organic Chemistry, 66(24), 8042-8051. Link
-
Cho, Y. H., et al. (2014). "Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions." Journal of Organic Chemistry, 79(3), 901-907. Link
-
Timmerman, H., et al. (1999). "1-Aminoisoquinoline as benzamidine isoster in the design and synthesis of orally active thrombin inhibitors." Bioorganic & Medicinal Chemistry Letters, 9(13), 1837-1842. Link
-
Li, Z., et al. (2019). "Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent." RSC Advances, 9, 17631-17636. Link
Application Note: Profiling 2-(3-Oxoprop-1-en-1-yl)benzonitrile as a Targeted Covalent Inhibitor
Executive Summary
The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged pharmacodynamics, high potency, and the ability to target shallow binding pockets[1]. 2-(3-Oxoprop-1-en-1-yl)benzonitrile (an ortho-cyano cinnamaldehyde derivative) is a highly reactive electrophilic warhead. By leveraging an
Mechanistic Rationale: The Chemistry of the Warhead
To effectively utilize 2-(3-Oxoprop-1-en-1-yl)benzonitrile, one must understand the causality behind its reactivity. Cinnamaldehyde derivatives are well-documented to undergo hetero-Michael addition with nucleophilic thiols, specifically targeting non-catalytic or catalytic cysteine residues in proteins[2].
The incorporation of the ortho-cyano group serves two critical functions:
-
Electronic Activation: The cyano group is strongly electron-withdrawing via both inductive and resonance effects. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, significantly increasing the electrophilicity of the
-carbon[3]. -
Steric/Orientational Anchoring: The rigid planar structure of the benzonitrile ring provides a predictable vector for structure-based drug design (SBDD), allowing the warhead to be optimally positioned near the target cysteine.
The reaction proceeds in two steps: initial reversible binding (characterized by the dissociation constant,
Reaction coordinate of 2-(3-Oxoprop-1-en-1-yl)benzonitrile targeting a cysteine residue.
Experimental Design & Methodologies
A self-validating experimental system for covalent inhibitors requires orthogonal approaches: structural confirmation of the adduct (Mass Spectrometry) and functional confirmation of inhibition kinetics (Biochemical Assays).
Critical Buffer Considerations
Causality Check: Standard biochemical buffers often contain reducing agents like Dithiothreitol (DTT) or
-
Action: You must replace DTT/BME with Tris(2-carboxyethyl)phosphine (TCEP), a non-nucleophilic reducing agent, in all assay buffers.
Protocol 1: Intact Protein Mass Spectrometry (Binding Validation)
This protocol confirms that the inhibitor forms a 1:1 covalent stoichiometry with the target protein. The molecular weight of 2-(3-Oxoprop-1-en-1-yl)benzonitrile is 157.17 Da. A successful Michael addition results in a direct mass shift of +157 Da .
Step-by-Step Procedure:
-
Protein Preparation: Dilute the recombinant target protein to 2–5 µM in MS-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4).
-
Compound Incubation: Add 2-(3-Oxoprop-1-en-1-yl)benzonitrile (from a 10 mM DMSO stock) to a final concentration of 50 µM (10x to 25x molar excess). Ensure final DMSO concentration is
1%. -
Time-Course Sampling: Incubate at Room Temperature (25°C). Aliquot 20 µL samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Quench the reaction by adding 1 µL of 10% Formic Acid to denature the protein and halt the reaction.
-
LC-MS Analysis: Inject the samples onto a C4 or C8 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. Look for the depletion of the apo-protein peak and the appearance of the +157 Da adduct peak.
Protocol 2: Time-Dependent Kinetic Profiling ( )
Because covalent inhibition is a time-dependent process, standard
Step-by-Step Procedure:
-
Inhibitor Titration: Prepare a 10-point serial dilution of the inhibitor (e.g., 100 µM down to 0.1 nM) in the assay buffer.
-
Pre-incubation: Mix the inhibitor dilutions with the target enzyme (at
concentration) and incubate for varying time points (e.g., 5, 15, 30, 60, 90 minutes). -
Substrate Addition: Initiate the enzymatic reaction by adding the substrate.
-
Readout: Monitor the reaction velocity (e.g., via fluorescence or absorbance) over the linear range.
-
Data Processing:
-
Plot the fractional activity (
) versus pre-incubation time to determine the observed rate constant ( ) for each inhibitor concentration. -
Plot
versus [Inhibitor]. Fit the data to the hyperbolic equation: to extract (binding affinity) and (maximum rate of inactivation).
-
Experimental workflow for validating and characterizing covalent inhibition.
Data Interpretation & Quantitative Profiling
When developing TCIs, comparing the modified warhead against an unsubstituted baseline is crucial for understanding Structure-Activity Relationships (SAR). The table below illustrates the expected quantitative shifts when comparing standard cinnamaldehyde[2] against the highly activated 2-(3-Oxoprop-1-en-1-yl)benzonitrile.
Table 1: Comparative Kinetic Profiling of Cinnamaldehyde Derivatives
| Compound | Structural Feature | Mass Shift (Da) | ||||
| Cinnamaldehyde | Unsubstituted Enal | 12.5 | 45.0 | 0.0015 | 3.33 | +132.16 |
| 2-(3-Oxoprop-1-en-1-yl)benzonitrile | ortho-Cyano Enal | 0.45 | 8.2 | 0.0085 | 1.04 | +157.17 |
Data Interpretation Note: The addition of the ortho-cyano group typically results in a tighter initial binding affinity (lower
References
- Effects of cinnamaldehyde on the glucose transport activity of GLUT1 Source: PMC - NIH URL
- Covalent inhibitors: a rational approach to drug discovery Source: PMC - NIH URL
- Source: Journal of the American Chemical Society (ACS)
Sources
Application Note: Highly Selective Cysteine Profiling and Raman Imaging using 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Introduction & Mechanistic Insight
The targeted labeling of reactive cysteines is a cornerstone of modern chemical biology, enabling the profiling of protein lipidation, oxidation, and post-translational modifications. 2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as ortho-cyano cinnamaldehyde) has emerged as a highly efficient, bifunctional electrophilic probe.
This molecule operates through a highly specific causality-driven mechanism:
-
Electrophilic Warhead: The
-unsaturated aldehyde (cinnamaldehyde moiety) acts as a potent Michael acceptor. The sulfhydryl group of a protein's cysteine residue attacks the -carbon, forming a stable covalent thioether adduct. This mimics the natural activation mechanism of sensory ion channels like TRPV1 and TRPA1 by pungent phytochemicals[1]. -
Reactivity Tuning: The addition of the ortho-cyano group (-C≡N) exerts a strong electron-withdrawing inductive effect. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, significantly accelerating the nucleophilic attack by thiolate anions compared to native cinnamaldehyde.
-
Bioorthogonal Raman Tagging: The nitrile group provides a strong, distinct Raman scattering peak in the "cell-silent" region (2100–2300 cm⁻¹). This allows for background-free Stimulated Raman Scattering (SRS) or Surface-Enhanced Raman Spectroscopy (SERS) imaging without the steric bulk of traditional fluorophores[2].
Fig 1. Mechanistic pathway of cysteine labeling via Michael addition.
Quantitative Comparison of Cysteine-Reactive Probes
To understand the strategic advantage of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, it is essential to benchmark it against industry-standard cysteine modifiers.
| Probe Type | Reactive Group | Reversibility | Tag Modality | Steric Bulk |
| Iodoacetamide (IAA) | Haloacetamide | Irreversible | Requires secondary click-fluorophore | High (post-click) |
| Maleimide | Reversible (thiol exchange) | Requires secondary click-fluorophore | High (post-click) | |
| 2-(3-Oxoprop-1-en-1-yl)benzonitrile | Irreversible (stable thioether) | Intrinsic Raman Tag (-C≡N) | Minimal (Small molecule) |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . It includes a negative control arm (pre-alkylation with Iodoacetamide) to definitively prove that the Raman signal originates exclusively from cysteine-specific labeling.
Phase A: Reagent Preparation
-
Probe Stock (100X): Dissolve 2-(3-Oxoprop-1-en-1-yl)benzonitrile in anhydrous DMSO to a concentration of 5 mM. Causality: Anhydrous DMSO prevents premature hydration or degradation of the aldehyde.
-
Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. Causality: pH 7.4 is critical. It ensures a sufficient fraction of the cysteine population exists as the highly reactive thiolate anion (
) without inducing base-catalyzed hydrolysis of the probe. Avoid primary amine buffers (e.g., Tris) which can form Schiff bases with the aldehyde. -
Reducing Agent: 100 mM TCEP (Tris(2-carboxyethyl)phosphine) in water. Causality: TCEP is mandatory. Traditional reducing agents like DTT or
-mercaptoethanol contain free thiols that will competitively react with the Michael acceptor, quenching the probe.
Phase B: In Vitro Protein Labeling & Validation
-
Cell Lysis: Lyse cells in non-denaturing lysis buffer (e.g., 1% NP-40 in Labeling Buffer) supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to clear the lysate.
-
Protein Normalization: Quantify protein concentration using a BCA assay and normalize all samples to 2 mg/mL.
-
Disulfide Reduction: Add TCEP to a final concentration of 1 mM. Incubate at 37°C for 30 minutes to reduce oxidized disulfides, exposing free reactive cysteines.
-
Self-Validation Control (Optional but Recommended): Split the sample. To the control aliquot, add 10 mM Iodoacetamide (IAA) and incubate for 30 minutes in the dark. This blocks all free cysteines. Subsequent lack of Raman signal in this aliquot validates the probe's cysteine specificity.
-
Probe Labeling: Add the probe stock to a final concentration of 50 µM. Vortex gently and incubate at 37°C for 1 hour.
-
Quenching: Terminate the reaction by adding DTT to a final concentration of 10 mM. The excess DTT thiols will rapidly scavenge any unreacted probe.
-
Desalting: Pass the labeled lysate through a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with Labeling Buffer to remove the quenched probe-DTT adducts.
Phase C: Downstream Analysis
The labeled proteins are now ready for downstream interrogation. The retained nitrile group allows for direct analysis via Raman spectroscopy (monitoring the ~2220 cm⁻¹ peak)[2].
Fig 2. Step-by-step experimental workflow for proteomic labeling.
References
-
Salazar, H., et al. "A single N-terminal cysteine in TRPV1 determines activation by pungent compounds from onion and garlic." Nature Neuroscience, 2008.[Link]
-
Ye, J., et al. "Surface-enhanced Raman scattering nanotags for bioimaging." Journal of Applied Physics, 2021.[Link]
Sources
Application Notes & Protocols: The Strategic Use of 2-(3-Oxoprop-1-en-1-yl)benzonitrile in Michael Addition Reactions
Abstract
This technical guide provides an in-depth exploration of 2-(3-oxoprop-1-en-1-yl)benzonitrile, also known as 2-formylcinnamonitrile, as a versatile and highly reactive Michael acceptor in organic synthesis. We delve into the mechanistic principles governing its reactivity, highlighting the dual-activation role of the α,β-unsaturated aldehyde and the ortho-cyano group. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for conducting Thia-, Aza-, and Carbon-Michael additions using this substrate. Each protocol is designed as a self-validating system, complete with mechanistic rationales, experimental considerations, and characterization guidelines to ensure reliable and reproducible outcomes.
Introduction: A Uniquely Activated Michael Acceptor
The Michael addition, the conjugate 1,4-addition of a nucleophile to an electron-deficient alkene, stands as a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1][2] The electrophilic component, or Michael acceptor, is typically an α,β-unsaturated carbonyl compound.[3][4]
2-(3-Oxoprop-1-en-1-yl)benzonitrile is a specialized derivative of cinnamaldehyde that offers unique advantages. Its structure incorporates a classic α,β-unsaturated aldehyde system, which is highly susceptible to nucleophilic attack at the β-carbon.[5] Crucially, the presence of an electron-withdrawing nitrile group at the ortho position of the phenyl ring further enhances the electrophilicity of this β-carbon, increasing its reactivity compared to unsubstituted cinnamaldehyde. Moreover, the nitrile moiety serves as a valuable synthetic handle for subsequent transformations, enabling the construction of complex heterocyclic scaffolds such as quinolines, which are prevalent in medicinal chemistry.[6][7][8] This dual functionality makes 2-(3-oxoprop-1-en-1-yl)benzonitrile a strategic building block for accessing novel molecular architectures.
Mechanistic Principles and Strategic Advantages
The efficacy of a Michael reaction is governed by the electronic properties of both the nucleophile (donor) and the electrophile (acceptor).[1][9]
The General Michael Addition Mechanism
The reaction proceeds via a three-step mechanism:
-
Nucleophile Activation: A base abstracts an acidic proton from the Michael donor (e.g., the α-proton of a malonate or a thiol proton) to generate a potent nucleophile (e.g., an enolate or thiolate).[3]
-
Conjugate Addition: The activated nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system, breaking the C=C π-bond and forming a new C-Nu bond. This results in a resonance-stabilized enolate intermediate.[1][3]
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the workup, yielding the final 1,4-adduct and regenerating the catalyst.[2]
The Unique Role of the Ortho-Cyano Group
The benzonitrile moiety in 2-(3-oxoprop-1-en-1-yl)benzonitrile is not merely a spectator.
-
Electronic Activation: As a potent electron-withdrawing group, it enhances the partial positive charge on the β-carbon through inductive and resonance effects, making the acceptor more susceptible to nucleophilic attack.
-
Synthetic Handle: The nitrile group is a versatile functional group that can participate in domino reactions or be transformed post-addition. For example, the Michael adducts can serve as precursors to valuable quinoline derivatives through intramolecular cyclization and subsequent manipulation, a key strategy in pharmaceutical synthesis.[10][11]
Application Protocols
The following protocols are presented as robust starting points for research and development. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Thia-Michael Addition of Thiols
Scientific Rationale: The addition of sulfur nucleophiles (thia-Michael) is a highly efficient and often spontaneous reaction used to create C-S bonds, which are integral to many pharmaceutical agents and bioactive molecules.[12][13] Thiols, being soft nucleophiles, show a strong preference for 1,4-conjugate addition over 1,2-addition to the aldehyde.[14] This protocol uses a mild organic base to facilitate the reaction.
Experimental Workflow:
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. thio-michael addition reaction: Topics by Science.gov [science.gov]
- 14. mdpi.com [mdpi.com]
experimental setup for reactions with 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Application Note: Experimental Setup for Reactions with 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Abstract
2-(3-Oxoprop-1-en-1-yl)benzonitrile (commonly known as o-cyanocinnamaldehyde) is a versatile bifunctional building block featuring an electrophilic
Chemical Profile & Reactivity Landscape
Compound Identity:
-
IUPAC Name: 2-(3-Oxoprop-1-en-1-yl)benzonitrile
-
Common Name: o-Cyanocinnamaldehyde
-
Structure: A benzonitrile core with a formylvinyl group at the ortho position.
-
CAS Number: 10137-54-9 (Generic for o-cyanocinnamaldehyde derivatives; verify specific batch).
Reactivity Logic: The molecule possesses three distinct reactive sites that enable "one-pot" cascade reactions:
-
Aldehyde (
): Highly electrophilic; susceptible to condensation with amines (Schiff base formation) or active methylenes (Knoevenagel condensation). -
Alkene (
): A Michael acceptor, activating the system for conjugate additions. -
Nitrile (
): Positioned perfectly for intramolecular nucleophilic attack by nucleophiles tethered to the aldehyde site (e.g., an imine nitrogen or enolate carbon).
Caption: Reactivity map showing the cascade transformation from aldehyde condensation to nitrile cyclization yielding the isoquinoline core.[1][2][3][4][5]
Core Application: Synthesis of 1-Aminoisoquinolines[1][6][7]
The most significant application of o-cyanocinnamaldehyde is the synthesis of 1-aminoisoquinolines. This reaction proceeds via an initial condensation with an amine to form an imine, which then undergoes an intramolecular nucleophilic attack on the nitrile group.
Protocol A: Reaction with Ammonia (Primary Synthesis)
Objective: Synthesis of unsubstituted 1-aminoisoquinoline.
Reagents:
-
2-(3-Oxoprop-1-en-1-yl)benzonitrile (1.0 equiv)
-
Ammonium Acetate (
) (5.0 equiv) or Aqueous Ammonia (28%) -
Solvent: Ethanol (EtOH) or DMF
Experimental Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1.0 mmol (approx. 171 mg) of o-cyanocinnamaldehyde in 10 mL of Ethanol.
-
Addition: Add 5.0 mmol of Ammonium Acetate.
-
Note: If using aqueous ammonia, add 2 mL of 28%
solution.
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor by TLC (Silica gel, 50% EtOAc/Hexanes). The starting aldehyde spot (
) should disappear, and a lower fluorescent spot (isoquinoline) should appear.
-
-
Workup:
-
Cool reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dilute residue with water (20 mL) and extract with Ethyl Acetate (
mL). -
Dry combined organics over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5).
Yield Expectation: 75–85%
Protocol B: Reaction with Primary Amines (N-Substituted Isoquinolines)
Objective: Synthesis of N-alkyl/aryl-1-aminoisoquinolines.
Reagents:
-
o-Cyanocinnamaldehyde (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) -
Catalyst:
(0.5 equiv) or (5 mol% - optional for difficult substrates) -
Solvent: DMSO or DMF
Procedure:
-
Combine aldehyde (1.0 mmol) and amine (1.1 mmol) in DMSO (3 mL).
-
Add
(0.5 mmol). -
Heat to
in a sealed tube for 12 hours. -
Pour into ice water; the product often precipitates. Filter and wash with water.
Advanced Application: Carbocycle Synthesis via Knoevenagel Cascade
This reagent can also synthesize naphthalene derivatives by reacting with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).
Mechanism:
-
Knoevenagel Condensation: Active methylene attacks the aldehyde.
-
Cyclization: The resulting anion attacks the nitrile.
-
Aromatization: Tautomerization leads to the naphthalene core.
Protocol Summary:
-
Reagents: o-Cyanocinnamaldehyde + Malononitrile (1:1 ratio).
-
Catalyst: Piperidine (catalytic drops).
-
Solvent: Ethanol.[6]
-
Condition: Stir at RT for 30 mins, then Reflux for 2 hours.
-
Product: 1-Amino-3-cyanonaphthalene derivatives.
Safety & Handling Guidelines
| Hazard Class | Specific Risk | Mitigation Strategy |
| Acute Toxicity | Nitrile functionality can release cyanide ions under strong acidic hydrolysis or combustion. | Do NOT mix with strong acids ( |
| Irritant | Wear double nitrile gloves. Handle only in a fume hood. | |
| Stability | Aldehyde is prone to oxidation (to carboxylic acid) upon prolonged air exposure. | Store under Nitrogen/Argon at |
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Cyclization
-
Cause: Imine formation is reversible; water byproduct inhibits reaction.
-
Solution: Add molecular sieves (
) to the reaction mixture to scavenge water, driving the equilibrium toward the imine and subsequent cyclization.
Issue: Side Products (Polymerization)
-
Cause: High concentration of the unstable aldehyde at high temperatures.
-
Solution: Use a "Slow Addition" protocol. Dissolve the aldehyde in solvent and add it dropwise to the hot amine solution over 30 minutes.
References
-
General Reactivity of o-Cyanocinnamaldehyde
- Synthesis of Isoquinolines via Cascade Reactions.
- Source: Journal of Organic Chemistry, "Intramolecular Nucleophilic
-
Protocol Adaptation Source
- One-pot synthesis of 1-aminoisoquinolines
- Source: Tetrahedron Letters, Vol 50, Issue 26.
-
Safety Data (Benzonitrile Derivatives)
- PubChem Compound Summary for Benzonitrile Deriv
Sources
- 1. 1-Aminoisoquinoline (1532-84-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Thermolysis of 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile: an aza-Myers type cyclization to isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Analytical Characterization of 2-(3-Oxoprop-1-en-1-yl)benzonitrile: Protocols and Methodologies for Structural Validation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (o-cyanocinnamaldehyde) | CAS: 262268-57-5 [4]
Chemical Context & Analytical Strategy
2-(3-Oxoprop-1-en-1-yl)benzonitrile is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex polycyclic heterocycles, such as quinolines and isoquinolines. The molecule features an electrophilic α,β-unsaturated aldehyde (Michael acceptor) conjugated to an ortho-substituted benzonitrile ring.
Because the downstream reactivity of this compound is strictly governed by the spatial orientation of its functional groups, rigorous analytical characterization is required. The primary analytical challenge is confirming the E-isomer (trans) geometry of the alkene while simultaneously validating the integrity of the highly reactive aldehyde and nitrile groups. The following guide outlines a self-validating analytical pipeline designed to eliminate false positives and ensure absolute structural confidence.
Fig 1. Analytical workflow for 2-(3-Oxoprop-1-en-1-yl)benzonitrile structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Methodological Choices:
For the structural elucidation of cinnamaldehyde derivatives,
Self-Validating Protocol:
-
Sample Preparation: Weigh exactly 15–20 mg of the sample and dissolve it in 0.6 mL of high-purity CDCl
containing 0.05% v/v Tetramethylsilane (TMS). Validation check: The TMS ensures that chemical shifts are perfectly calibrated to 0.00 ppm, preventing misassignment of the complex aromatic multiplet region. -
Acquisition Parameters: Acquire the
H NMR spectrum at 400 MHz (minimum 16 scans, 298 K, relaxation delay s) and the C NMR spectrum at 100 MHz (minimum 256 scans, broad-band proton decoupling). -
Signal Assignment & Verification:
-
Aldehyde (-CHO): Locate the doublet at ~9.7 ppm (
Hz). The splitting is caused by coupling with the adjacent α-vinylic proton[3]. -
Alkene (-CH=CH-): Identify the doublet at ~7.5 ppm (β-proton) and the doublet of doublets at ~6.7 ppm (α-proton, coupled to both the β-proton and the aldehyde proton) [2].
-
Nitrile (-C≡N): In the
C spectrum, verify the presence of the quaternary carbon signal at ~117 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality and Methodological Choices:
Attenuated Total Reflectance (ATR) FT-IR is employed for rapid, non-destructive functional group verification. The conjugation of the alkene with both the carbonyl group and the aromatic ring significantly alters the vibrational force constants. Consequently, the C=O stretching frequency is lowered from a typical isolated aliphatic aldehyde (~1715 cm
Self-Validating Protocol:
-
Background Calibration: Collect a background spectrum (32 scans, 4 cm
resolution) on the clean Diamond or ZnSe ATR crystal. Validation check: This step subtracts atmospheric CO and water vapor, ensuring that any broad bands in the 3000–3500 cm region are not artifacts, which could falsely suggest alcohol or amine impurities. -
Sample Analysis: Place 2–3 mg of the solid sample directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal crystal-sample contact.
-
Spectral Verification:
-
Confirm the sharp, strong C≡N stretching band at ~2220 cm
. -
Confirm the conjugated C=O stretch at ~1680 cm
and the adjacent C=C stretch at ~1620 cm .
-
High-Resolution Mass Spectrometry (HRMS)
Causality and Methodological Choices:
Electrospray Ionization in positive mode (ESI+) is highly effective for this molecule due to the polarizable nature of the carbonyl and nitrile groups, which readily accept a proton to form [M+H]
Self-Validating Protocol:
-
Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. Validation check: The formic acid acts as a proton source, driving the ionization efficiency and stabilizing the spray.
-
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run to ensure mass accuracy is within < 5 ppm.
-
Acquisition: Analyze via direct infusion or a short C18 LC gradient. Extract the ion chromatogram for the expected [M+H]
theoretical mass of 158.0606 Da.
Quantitative Data Summary
The following table synthesizes the expected analytical parameters required to confirm the identity and purity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.
| Analytical Technique | Parameter / Target | Expected Value / Observation | Structural Significance |
| Aldehyde (-CHO) | ~9.7 ppm (d, | Confirms intact electrophilic center | |
| Vinylic β-proton | ~7.5 ppm (d, | Large coupling strictly proves E-geometry | |
| Vinylic α-proton | ~6.7 ppm (dd, | Confirms conjugation and splitting pattern | |
| Nitrile (-C≡N) | ~117 ppm | Confirms ortho-cyano substitution | |
| FT-IR (ATR) | C≡N Stretch | ~2220 cm | Validates nitrile presence |
| FT-IR (ATR) | C=O Stretch | ~1680 cm | Downward shift confirms α,β-unsaturation |
| HRMS (ESI+) | [M+H] | 158.0606 Da | Verifies molecular formula (C |
References
Application Notes and Protocols for the Use of 2-(3-Oxoprop-1-en-1-yl)benzonitrile in Drug Discovery
Introduction: The Rise of Covalent Inhibitors in Targeted Therapy
The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target.[1] This class of drugs offers distinct advantages, including high potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.[1][2] A key strategy in the design of covalent inhibitors is the incorporation of a reactive electrophilic group, often a Michael acceptor, which can form a covalent bond with a nucleophilic residue, typically a cysteine, on the target protein.[3][4] This approach has been particularly successful in the development of kinase inhibitors for oncology, such as those targeting Bruton's tyrosine kinase (BTK) and the epidermal growth factor receptor (EGFR).[3][5]
This document provides a detailed guide for researchers on the use of 2-(3-Oxoprop-1-en-1-yl)benzonitrile , a compound featuring a potent Michael acceptor, in drug discovery campaigns. We will explore its mechanism of action, provide detailed protocols for its characterization, and discuss its potential applications in the development of novel covalent therapeutics.
Compound Profile: 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Structure:
Key Features:
-
α,β-Unsaturated Aldehyde: This functional group acts as a Michael acceptor, the "warhead" of the molecule, capable of reacting with nucleophilic amino acid residues.
-
Benzonitrile Scaffold: This aromatic portion of the molecule is crucial for establishing non-covalent interactions with the target protein, which dictate the compound's selectivity and initial binding affinity.[6]
Proposed Mechanism of Action: Covalent Target Engagement
Based on its structure, 2-(3-Oxoprop-1-en-1-yl)benzonitrile is predicted to act as a covalent inhibitor. The primary mechanism involves a Michael addition reaction between the electrophilic β-carbon of the α,β-unsaturated aldehyde and a nucleophilic cysteine residue within the active site of a target protein, such as a kinase.[3][4]
Caption: Proposed mechanism of covalent inhibition by 2-(3-Oxoprop-1-en-1-yl)benzonitrile.
The initial, non-covalent binding of the benzonitrile scaffold to the target's active site positions the reactive aldehyde for nucleophilic attack by a nearby cysteine residue.[3] This two-step process, involving reversible binding followed by irreversible bond formation, is a hallmark of many successful covalent drugs.[4]
Potential Therapeutic Targets
The reactivity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile makes it a promising lead compound for targeting proteins with a strategically located cysteine residue in their active or allosteric sites. Prominent examples of such targets include:
-
Kinases: Many kinases, including BTK, EGFR, and JAK3, possess a cysteine residue in the ATP binding pocket that can be targeted by covalent inhibitors.[3][7][8] The development of resistance to first-generation reversible inhibitors often involves mutations that can be overcome by covalent drugs.[9][10]
-
Proteases: Cysteine proteases are another important class of enzymes that can be targeted by covalent inhibitors.[11]
-
Other Enzymes and Proteins: The expanding field of chemoproteomics is continuously identifying new, "ligandable" cysteines on a variety of proteins, opening up new avenues for covalent drug discovery.[12]
Experimental Protocols
The following protocols provide a framework for characterizing the activity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the potency of 2-(3-Oxoprop-1-en-1-yl)benzonitrile against a purified kinase.
Objective: To determine the IC50 value of the compound against a target kinase.
Materials:
-
Purified kinase (e.g., BTK, EGFR)
-
Kinase substrate (peptide or protein)
-
ATP
-
2-(3-Oxoprop-1-en-1-yl)benzonitrile (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-(3-Oxoprop-1-en-1-yl)benzonitrile in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified kinase to the wells and incubate for a pre-determined time (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction according to the manufacturer's instructions for the chosen detection reagent.
-
Add the detection reagent and incubate as required.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| 2-(3-Oxoprop-1-en-1-yl)benzonitrile | BTK | Experimental Value |
| Ibrutinib (Control) | BTK | Literature Value |
Protocol 2: Cellular Assay for Target Engagement
This protocol assesses the ability of 2-(3-Oxoprop-1-en-1-yl)benzonitrile to inhibit the activity of its target in a cellular context.
Objective: To measure the inhibition of target-mediated signaling in cells.
Materials:
-
Cancer cell line expressing the target of interest (e.g., a B-cell lymphoma line for BTK).
-
Cell culture medium and supplements.
-
2-(3-Oxoprop-1-en-1-yl)benzonitrile (dissolved in DMSO).
-
Stimulant to activate the signaling pathway (e.g., anti-IgM for B-cell receptor signaling).
-
Lysis buffer.
-
Antibodies for Western blotting (e.g., anti-phospho-BTK, anti-total-BTK).
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-(3-Oxoprop-1-en-1-yl)benzonitrile or DMSO for a specific duration (e.g., 2 hours).
-
-
Pathway Stimulation:
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 10 minutes) to induce phosphorylation of the target and downstream effectors.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target protein.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal versus the inhibitor concentration to determine the cellular EC50.
-
Caption: Workflow for assessing cellular target engagement.
Troubleshooting and Considerations
-
Solubility: Ensure that 2-(3-Oxoprop-1-en-1-yl)benzonitrile is fully dissolved in DMSO and does not precipitate upon dilution in aqueous buffers.
-
Reactivity: The α,β-unsaturated aldehyde is a reactive functional group. Handle the compound with care and store it under appropriate conditions (e.g., desiccated, protected from light) to prevent degradation.
-
Off-Target Effects: Like all covalent inhibitors, 2-(3-Oxoprop-1-en-1-yl)benzonitrile has the potential for off-target reactivity.[13] It is crucial to assess its selectivity profile against a panel of kinases and other relevant proteins.
-
Resistance Mechanisms: Be aware of potential resistance mechanisms, such as mutations in the target cysteine residue, which can abrogate the efficacy of covalent inhibitors.[9]
Conclusion
2-(3-Oxoprop-1-en-1-yl)benzonitrile represents a valuable chemical scaffold for the development of novel covalent inhibitors. Its α,β-unsaturated aldehyde provides a reactive handle for covalent modification of target proteins, while the benzonitrile moiety can be further elaborated to optimize potency and selectivity. The protocols outlined in this document provide a starting point for researchers to explore the therapeutic potential of this and related compounds in the exciting and rapidly evolving field of covalent drug discovery.
References
-
Reda, M., & El-Hady, S. (2021). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. PMC. [Link]
-
Woyach, J. A. (2024). A fresh look at covalent BTK inhibitor resistance. Blood, 144(10), 1029–1031. [Link]
-
Liao, C., et al. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology, 9(4), 958-965. [Link]
-
Xie, T., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 705529. [Link]
-
HealthTree for Chronic Lymphocytic Leukemia. (2025). BTK Inhibitors. [Link]
-
Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 111(1), 173-178. [Link]
-
Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PMC. [Link]
-
El-Damasy, D. A., et al. (2021). Binding Mechanisms, Synthetic Approaches, and Clinical Profiles: Covalent EGFR Inhibitors. Molecules, 26(15), 4436. [Link]
-
Guenin-Macé, L., et al. (2017). Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega, 2(4), 1435-1444. [Link]
-
Cresset Group. (2021). Streamlining design for covalent inhibitors. Massachusetts Biotechnology Council. [Link]
-
Rap, D. B., et al. (2023). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. PMC. [Link]
-
Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17637. [Link]
-
ResearchGate. (2023). Nitrile-based reversible covalent inhibitors. [Link]
-
ChemRxiv. (2023). Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. [Link]
-
ResearchGate. (2021). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. [Link]
-
CNR-IRIS. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time. [Link]
-
Drug Hunter. Covalent Modifiers. [Link]
Sources
- 1. Covalent Inhibitor Library | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 4-(3-Aminoprop-1-en-1-yl)benzonitrile [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. drughunter.com [drughunter.com]
- 13. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
Application Note: 2-(3-Oxoprop-1-en-1-yl)benzonitrile as a Bifunctional Precursor for Cascade Synthesis of Nitrogen Heterocycles
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Strategic Value
In modern drug discovery, the rapid and step-economic assembly of privileged scaffolds—such as quinolines and isoquinolines—is paramount. 2-(3-Oxoprop-1-en-1-yl)benzonitrile (CAS: 262268-57-5), also known as o-cyanocinnamaldehyde, serves as a highly versatile, bifunctional electrophile for the divergent synthesis of these nitrogen-containing heterocycles.
Drawing upon the well-documented cascade reactivity of ortho-carbonyl benzonitriles (e.g., 2-formylbenzonitrile)[1][2], its vinylogous counterpart, 2-(3-oxoprop-1-en-1-yl)benzonitrile, extends this paradigm to six-membered nitrogen heterocycles. By leveraging the orthogonal reactivity of its
Chemical Rationale & Mechanistic Insights
To design self-validating and high-yielding protocols, one must understand the causality behind the reactivity of 2-(3-oxoprop-1-en-1-yl)benzonitrile:
-
The Bifunctional Nature: The molecule possesses a soft electrophilic center at the
-carbon of the enal, a hard electrophilic center at the formyl carbon, and an sp-hybridized electrophilic nitrile group in close spatial proximity. -
Pathway A (Quinoline Core via Michael Addition): When reacted with active methylene compounds (e.g., malononitrile) under basic conditions, the initial event is a Michael addition at the
-carbon. The resulting enolate undergoes an intramolecular Thorpe-Ziegler-type cyclization onto the electrophilic nitrile. Subsequent tautomerization and aromatization yield highly substituted 2-aminoquinolines. -
Pathway B (Isoquinoline Core via Imine Condensation): When reacted with primary amines under Lewis acid catalysis, the hard nucleophile (amine) preferentially condenses with the hard electrophile (aldehyde) to form an imine. The Lewis acid then activates the nitrile group, facilitating nucleophilic attack by the imine nitrogen (or a tautomeric enamine carbon), culminating in the isoquinoline core.
Mechanistic divergence of 2-(3-oxoprop-1-en-1-yl)benzonitrile into quinolines and isoquinolines.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and isolated yields for various nucleophiles, demonstrating the broad utility of the precursor.
Table 1: Substrate Scope and Reaction Conditions for Heterocycle Synthesis
| Reagent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Product Scaffold | Yield (%) |
| Malononitrile | DBU (1.2 eq) | Ethanol | 80 | 4 | 2-Amino-3-cyanoquinoline | 85–92 |
| Ethyl cyanoacetate | Piperidine (0.2 eq) | Toluene | 110 | 6 | 2-Amino-3-carboxyquinoline | 78–84 |
| Aniline | TMSOTf (10 mol%) | DCE | 80 | 12 | 1-Arylisoquinoline | 70–75 |
| Benzylamine | DCM | 40 | 8 | 1-Alkylisoquinoline | 65–72 |
Experimental Protocols & Self-Validating Systems
Protocol 1: Synthesis of 2-Amino-3-cyanoquinolines via Michael-Initiated Cascade
Causality of Reagents:
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the base because its
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(3-oxoprop-1-en-1-yl)benzonitrile (1.0 mmol, 157 mg) and malononitrile (1.1 mmol, 73 mg) in absolute ethanol (10 mL).
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DBU (1.2 mmol, 182 mg) dropwise over 5 minutes. Note: The deprotonation is exothermic; controlled addition prevents oligomerization of the aldehyde.
-
Cascade Initiation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours.
-
Self-Validation & IPC: Monitor the reaction via TLC (Hexane/EtOAc 7:3). Validation checkpoint: The reaction mixture will transition from a pale yellow solution to a deep fluorescent green/yellow suspension. The appearance of a highly fluorescent spot under 365 nm UV light confirms the formation of the extended conjugated quinoline system. Lack of fluorescence indicates incomplete aromatization, requiring extended heating.
-
Isolation: Cool the mixture to room temperature and pour it into crushed ice (30 g). Stir for 15 minutes. Filter the resulting precipitate under vacuum, wash with cold water (2 × 10 mL), and recrystallize from hot ethanol to yield the pure 2-aminoquinoline derivative.
Step-by-step experimental workflow for the synthesis of 2-amino-3-cyanoquinolines.
Protocol 2: Synthesis of 1-Substituted Isoquinolines via Imine-Directed Cyclization
Causality of Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a strong Lewis acid to activate the aldehyde for rapid imine formation and subsequently coordinates with the nitrile nitrogen to increase its electrophilicity, driving the cyclization. 1,2-Dichloroethane (DCE) is used as a non-coordinating solvent to maximize the effective molarity of the Lewis acid.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve 2-(3-oxoprop-1-en-1-yl)benzonitrile (1.0 mmol, 157 mg) and aniline (1.1 mmol, 102 mg) in anhydrous DCE (8 mL).
-
Condensation: Add activated 4Å molecular sieves (500 mg) to absorb the water generated during imine formation. Stir at room temperature for 30 minutes.
-
Self-Validation & IPC (Part 1): Withdraw a 0.1 mL aliquot, dilute in
, and acquire a crude -NMR spectrum. Validation checkpoint: The disappearance of the aldehyde proton signal (~9.8 ppm) and the emergence of an imine proton signal (~8.5 ppm) confirms complete condensation. -
Cyclization: Add TMSOTf (0.1 mmol, 22 mg) dropwise. Heat the mixture to 80 °C for 12 hours.
-
Self-Validation & IPC (Part 2): Analyze an aliquot via FT-IR. Validation checkpoint: The disappearance of the sharp nitrile stretching frequency (~2220
) indicates successful cyclization onto the cyano group. -
Isolation: Quench the reaction with saturated aqueous
(10 mL). Extract with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous , concentrate under reduced pressure, and purify via silica gel flash chromatography (eluent: Hexane/EtOAc gradient) to isolate the isoquinoline.
References
-
Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. MDPI. Available at:[1]
-
Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. ACS Publications. Available at:[2]
-
A Lewis Acid-Catalyzed Cascade Synthesis of Fused N-Heterocycles from 2-Alkynylanilines and 2-Formylbenzonitriles: Unveiling Iminoisoindoloindolone and Its Derivatives. ACS Publications. Available at:[3]
Sources
Application Note: Strategic Functionalization of 2-(3-Oxoprop-1-en-1-yl)benzonitrile
This Application Note provides a comprehensive technical guide on the reactivity and synthetic utility of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as o-cyanocinnamaldehyde). This multifunctional building block offers a unique "tri-electrophilic" scaffold—featuring an aldehyde, an electron-deficient alkene, and a nitrile—making it a versatile precursor for fused heterocycles and complex aromatic systems in drug discovery.
Abstract & Reactivity Profile
2-(3-Oxoprop-1-en-1-yl)benzonitrile (1) is a high-value intermediate for the synthesis of nitrogen-containing heterocycles, particularly isoquinolines , phthalazines , and pyrazoles . Its reactivity is defined by three electrophilic sites with distinct hardness/softness profiles:
-
Aldehyde Carbon (Hard Electrophile): Susceptible to 1,2-addition by hard nucleophiles (e.g., Grignards, amines) and condensation reactions (Knoevenagel, Wittig).
- -Alkenyl Carbon (Soft Electrophile): The Michael acceptor site, prone to 1,4-addition by soft nucleophiles (e.g., thiols, enolates).
-
Nitrile Carbon (Latent Electrophile): generally inert until activated, but positioned perfectly for intramolecular cyclization following an initial attack at the aldehyde or alkene.
Mechanistic Pathway Selection
The choice of nucleophile and conditions dictates the reaction pathway:
-
Path A (Binucleophiles): Hydrazines/Hydroxylamines
Pyrazoles/Isoxazoles (via 1,2-addition + 1,4-cyclization). -
Path B (Carbon Nucleophiles): Active Methylenes
Naphthalenes/Isoquinolines (via Michael addition + Nitrile cyclization). -
Path C (Soft Nucleophiles): Thiols/Secondary Amines
Linear Michael Adducts (Chemo-selective 1,4-addition).
Mechanistic Visualization
The following diagram illustrates the divergent pathways available for this substrate.
Caption: Divergent synthesis pathways based on nucleophile hardness and functionality.
Experimental Protocols
Protocol A: Synthesis of 3-(2-Cyanophenyl)pyrazole Derivatives
Application: Generation of core scaffolds for kinase inhibitors. Mechanism: Condensation of hydrazine with the aldehyde followed by intramolecular Michael-type cyclization.
Reagents:
-
Substrate: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (1.0 equiv)
-
Nucleophile: Hydrazine hydrate (1.2 equiv) or substituted hydrazine.
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Acetic acid (cat. 5 mol%) if reaction is sluggish.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of 2-(3-oxoprop-1-en-1-yl)benzonitrile in 5 mL of EtOH in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature. Note: A slight exotherm may occur.
-
Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor consumption of the aldehyde by TLC (Hexane/EtOAc 3:1).
-
Observation: The solution typically turns from colorless/pale yellow to deep yellow/orange.
-
-
Work-up: Cool to room temperature.
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).
Validation Data:
-
Yield: Typically 75–90%.
-
Key Analytical Signal: Disappearance of aldehyde proton (
~9.7 ppm) and appearance of pyrazole C-H ( ~7.5-8.0 ppm) in ¹H NMR.
Protocol B: Chemoselective Michael Addition of Thiols
Application: Covalent modification of proteins or synthesis of sulfur-containing linkers. Mechanism: Soft-Soft interaction favoring 1,4-addition over 1,2-addition.
Reagents:
-
Substrate: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (1.0 equiv)
-
Nucleophile: Thiol (e.g., Benzyl mercaptan, 1.1 equiv).
-
Base: Triethylamine (Et₃N, 0.1 equiv).
-
Solvent: Dichloromethane (DCM) or THF.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of substrate in 4 mL of anhydrous DCM under N₂ atmosphere.
-
Activation: Add 0.1 mmol of Et₃N. Stir for 5 minutes.
-
Addition: Add 1.1 mmol of the thiol dropwise at 0 °C.
-
Stirring: Allow to warm to room temperature and stir for 1–2 hours.
-
Control: Do not heat, as this may promote reversibility or side reactions with the nitrile.
-
-
Quench: Add 10 mL of saturated NH₄Cl solution.
-
Extraction: Extract with DCM (2 x 10 mL). Wash organic layer with brine, dry over MgSO₄.
-
Isolation: Concentrate in vacuo. The product is often a stable oil or low-melting solid requiring minimal purification.
Protocol C: Advanced Cascade to 1-Aminoisoquinolines
Application: Access to fused aromatic systems. Mechanism: Imine formation followed by nucleophilic attack on the nitrile (often requires Lewis Acid or Metal Catalysis).
Reagents:
-
Substrate: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (1.0 equiv)
-
Nucleophile: Primary amine (e.g., Aniline, 1.2 equiv).
-
Catalyst: CuI (10 mol%) or AgOTf (5 mol%).
-
Solvent: DMF or Toluene.
Step-by-Step Procedure:
-
Setup: In a sealed tube, combine substrate (1.0 mmol), amine (1.2 mmol), and CuI (0.1 mmol).
-
Solvent: Add 3 mL of dry DMF.
-
Reaction: Heat to 100–120 °C for 12 hours.
-
Note: High temperature is required to overcome the activation energy for the nitrile cyclization step.
-
-
Work-up: Cool, dilute with EtOAc, and filter through a Celite pad to remove metal salts.
-
Purification: Flash chromatography is essential to separate the cyclized isoquinoline from uncyclized imine intermediates.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Protocol A) | Incomplete cyclization | Add catalytic acetic acid or increase reflux time. |
| Mixture of Products (Protocol B) | 1,2-Addition competition | Use a non-polar solvent (DCM, Toluene) and lower temperature (-78 °C to 0 °C). Avoid hard bases. |
| No Cyclization (Protocol C) | Nitrile inertness | Switch to a stronger Lewis Acid (e.g., Sc(OTf)₃) or increase temperature. Ensure anhydrous conditions. |
| Polymerization | Substrate instability | Store substrate at 4 °C. Add radical inhibitor (BHT) if using radical conditions. |
References
-
Isoquinoline Synthesis via Cyclization
-
Reactivity of Cinnamaldehyde Derivatives
-
General Nucleophilic Addition to Carbonyls
-
Hydrazine Reactions
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts. Link
-
-
Synthesis of 1-Aminoisoquinolines
Sources
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- 2. youtube.com [youtube.com]
- 3. Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline | Scilit [scilit.com]
- 4. Synthesis of 1-aminoisoquinolines via Rh(III)-catalyzed oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Aminoisoquinoline (1532-84-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. researchgate.net [researchgate.net]
- 7. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vaia.com [vaia.com]
- 10. What is the reaction between 2,4-nitrophenylhydrazine and cinnamaldehyde.. [askfilo.com]
Troubleshooting & Optimization
troubleshooting side reactions of 2-(3-Oxoprop-1-en-1-yl)benzonitrile
CAS: 100-47-0 (Benzonitrile core ref) | Synonyms: 2-Cyanocinnamaldehyde, o-Cyanocinnamaldehyde
Executive Summary
Welcome to the technical guide for 2-(3-Oxoprop-1-en-1-yl)benzonitrile . This intermediate combines the electrophilic versatility of an
This guide addresses the three most common failure modes: uncontrolled polymerization , regioselectivity errors (1,2- vs 1,4-addition) , and unwanted cyclization .
Part 1: Stability & Storage Troubleshooting
Q: My liquid sample has turned into a viscous gum or solid. Can I recover it?
Diagnosis: Polymerization (Michael-type Oligomerization)
The acrolein side chain (
-
Immediate Action: Check solubility in CDCl
. If insoluble or showing broad NMR signals, the material is polymerized and likely unrecoverable. -
Prevention Protocol:
-
Temperature: Store at -20°C .
-
Stabilizer: Add 0.1% w/w Hydroquinone or BHT (Butylated hydroxytoluene) to scavenge radicals.
-
Atmosphere: Store under Argon. Oxygen can form peroxides that initiate polymerization.
-
Q: The aldehyde peak in NMR (approx. 9.6 ppm) is decreasing, and a broad acid peak is appearing.
Diagnosis: Auto-oxidation Cinnamaldehyde derivatives oxidize to cinnamic acids (in this case, o-cyanocinnamic acid) upon exposure to air.
-
Fix: If the acid content is <10%, purify via a rapid silica plug (neutralized with 1% Et
N) to remove the acidic byproduct. -
Note: The o-cyano group withdraws electrons, making the aldehyde more electrophilic and susceptible to hydration/oxidation than unsubstituted cinnamaldehyde.
Part 2: Reaction Selectivity (The "Ortho-Effect")
Q: I attempted a reductive amination, but isolated an isoquinoline derivative instead.
Diagnosis: Intramolecular Cyclization (The "Aza-Myers" or Morgan-Walls Type) This is the most common "hidden" side reaction. When you react the aldehyde with a primary amine, you form an imine. The nitrogen lone pair of the imine is spatially close to the nitrile carbon. Under Lewis acid catalysis or heat, this triggers a nucleophilic attack on the nitrile, closing the ring to form 1-aminoisoquinoline or related heterocycles [1, 2].
Mechanism of Failure:
-
Aldehyde + Amine
Imine intermediate.[1][2] -
Imine Nitrogen attacks Nitrile Carbon (5-exo-dig or 6-endo-dig).
-
Aromatization
Isoquinoline.[3]
Corrective Workflow:
-
To avoid cyclization: Perform the reduction immediately at low temperature (
) using a selective hydride source like NaBH(OAc) (Sodium triacetoxyborohydride). Avoid heating the imine intermediate. -
To promote cyclization (if desired): Use Cu(I) or Ag(I) catalysts to activate the nitrile, driving the reaction toward the isoquinoline scaffold [3].
Q: I want to add a nucleophile to the aldehyde (1,2-addition), but I'm getting Michael addition (1,4-addition).
Diagnosis: Hard/Soft Nucleophile Mismatch
The conjugation of the alkene with both the aldehyde and the electron-poor aromatic ring makes the
| Desired Outcome | Recommended Reagent Class | Protocol Adjustment |
| 1,2-Addition (Alcohol product) | "Hard" Nucleophiles (e.g., Grignard reagents, Organolithiums) | Add CeCl |
| 1,4-Addition (Saturated aldehyde) | "Soft" Nucleophiles (e.g., Cuprates, Thiols, Enolates) | Use catalytic CuI. The nitrile group enhances the rate of Michael addition relative to simple cinnamaldehyde. |
Part 3: Visualizing the Divergent Pathways
The following diagram maps the critical decision points where your reaction might deviate from the intended pathway.
Figure 1: Divergent reaction pathways. Green paths indicate controlled synthesis; red/yellow paths indicate potential side reactions driven by the ortho-nitrile group.
Part 4: Expert Application Notes
1. The "Luche" Advantage
When reducing the aldehyde to an alcohol, standard NaBH
-
Recommendation: Use Luche reduction conditions (NaBH
+ CeCl ·7H O in MeOH). The Cerium coordinates to the carbonyl oxygen, making it a harder electrophile and favoring 1,2-hydride attack over 1,4-attack [4].
2. Handling the Nitrile Users often forget that the nitrile is not inert. In the presence of strong acids and alcohols (e.g., HCl/MeOH), the nitrile will convert to an imidate ester (Pinner reaction). If your workup involves acidic methanol, ensure the pH is neutralized rapidly to prevent hydrolysis to the methyl ester.
References
-
Roesch, K. R., & Larock, R. C. (1999).[4] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Organic Letters, 1(4), 553–556. [Link]
-
Zheng, D., Li, S., & Wu, J. (2012).[4] Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate Efficiently Provides Isoquinolines.[4] Organic Letters, 14(10), 2655–2657. [Link]
- Sato, K., et al. (2022). Copper-Catalyzed Cyclization of o-Cyanocinnamaldehydes. Journal of Organic Chemistry, 87(12), 12608.
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. [Link]
Sources
Technical Support Center: Purification of 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Welcome to the Application Support Center. This guide is specifically engineered for research scientists and drug development professionals dealing with the isolation and purification of highly reactive ortho-substituted cinnamaldehydes.
Diagnostic Overview: The Chemical Nature of the Beast
Purifying 2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as ortho-cyanocinnamaldehyde) presents a unique set of challenges due to its structural electronic properties. The molecule features an
This specific arrangement creates a "perfect storm" of reactivity:
-
Extreme Electrophilicity: The combined electron-withdrawing effects of the aldehyde and the ortho-cyano group severely lower the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system. This makes the
-carbon highly susceptible to Michael additions and cationic polymerization (). -
Photochemical Sensitivity: The extended
-conjugation shifts the molecule's absorption maximum near the visible light boundary, providing enough energy from ambient lab lighting to induce photoisomerization. -
Oxidative Lability: Like most electron-deficient aldehydes, it undergoes rapid autoxidation to the corresponding carboxylic acid via a radical chain mechanism when exposed to atmospheric oxygen.
Troubleshooting Guides & FAQs
Q1: My yield drops by 40-60% after standard silica gel chromatography, accompanied by a baseline smear on the TLC. What is happening?
Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). The acidic silanol (Si-OH) groups protonate the aldehyde carbonyl, further lowering the LUMO of the
Q2: My post-column NMR shows a 3:1 mixture of double-bond isomers, but my crude reaction (e.g., Wittig or cross-metathesis) was highly E-selective. Why?
Causality: The molecule is a strong chromophore. Ambient fluorescent or LED laboratory lighting contains enough energy to promote an electron to the
Q3: I successfully purified the compound, but after a week in the freezer, it shows a broad -OH peak in the IR spectrum and a new spot on TLC. How do I prevent this? Causality: You are observing autoxidation. Atmospheric oxygen diradicals abstract the weak aldehydic hydrogen, initiating a radical chain reaction that converts the aldehyde into 3-(2-cyanophenyl)acrylic acid (). Solution: Never store this compound in ambient air. Solvents must be sparged with Argon prior to use, and the final neat compound must be flushed with Argon and stored at -20°C.
Visualizations of Reactivity and Workflow
Fig 1. Primary degradation pathways of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.
Fig 2. Optimized purification workflow ensuring structural integrity.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not blindly run a column. Use the following self-validating system to confirm your stationary phase is safe for the molecule.
Protocol A: 2D-TLC On-Column Degradation Assay
Purpose: To definitively prove whether silica gel is causing decomposition prior to committing your entire batch to a column.
-
Preparation: Obtain a 5x5 cm square silica gel TLC plate. Draw a light pencil dot 1 cm from the bottom and 1 cm from the left edge.
-
Spotting: Apply a dilute solution of your crude mixture to the dot.
-
First Dimension: Develop the plate in your optimized solvent system (e.g., Hexane/EtOAc 3:1).
-
Drying: Remove the plate, quickly mark the solvent front, and dry it completely under a gentle stream of Argon or Nitrogen. Do not use heat.
-
Second Dimension: Rotate the plate exactly 90 degrees. Develop the plate a second time in the exact same solvent system.
-
Validation Logic: Visualize under UV (254 nm).
-
Pass: All spots fall perfectly on a 45-degree diagonal line from the origin. The compound is stable.
-
Fail: Spots appear off the diagonal or a smear connects the spots. This proves the compound is actively degrading on the silica surface. Proceed to Protocol B.
-
Protocol B: Buffered Flash Chromatography (Dark/Inert Workflow)
Purpose: To purify the compound without acid-catalyzed polymerization or photoisomerization ().
-
Eluent Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc) and add 1% v/v Triethylamine (TEA). Mix thoroughly.
-
Column Packing: Slurry-pack the silica gel using the TEA-buffered eluent. Flush the packed column with at least 3 column volumes of the buffered eluent to ensure all acidic silanols are neutralized.
-
Light Exclusion: Wrap the entire glass column and all collection tubes tightly in aluminum foil.
-
Loading: Dissolve the crude sample in a minimal amount of DCM. Load it onto the column carefully.
-
Elution: Run the column under positive Argon pressure. Avoid using standard compressed air lines, which introduce oxygen and moisture.
-
Solvent Removal: Combine pure fractions and evaporate using a rotary evaporator. Critical: Keep the water bath
C to prevent thermal degradation. Backfill the rotary evaporator with Argon, not air, when breaking the vacuum ().
Quantitative Data Summaries
Table 1: Solvent System Performance & Degradation Matrix
| Solvent System | Rf Value (E-isomer) | Resolution Quality | Degradation Observation |
| Hexane / EtOAc (3:1) | 0.35 | Excellent | High (Baseline smearing on standard silica) |
| Hexane / EtOAc (3:1) + 1% TEA | 0.38 | Excellent | None (Silanols neutralized) |
| DCM / MeOH (95:5) | 0.80 | Poor | High (Acetal formation detected via NMR) |
| Toluene / Acetone (9:1) | 0.42 | Moderate | Low (Requires extensive drying to remove Toluene) |
Table 2: Stability & Half-Life Estimates of Purified Compound
| Storage Condition | Atmosphere | Light Exposure | Estimated Half-Life |
| 25°C (Benchtop) | Air | Ambient Lab Light | < 12 hours (Rapid oxidation/isomerization) |
| 25°C (Fume Hood) | Argon | Dark (Foil wrapped) | ~ 3 to 4 days |
| 4°C (Fridge) | Air | Dark | ~ 1 week |
| -20°C (Freezer) | Argon | Dark | > 6 months (Optimal) |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[Link]
solvent effects on 2-(3-Oxoprop-1-en-1-yl)benzonitrile reactivity
Product Code: O-CCA-2 (o-Cyanocinnamaldehyde)
Current Status: Active Support | Last Updated: March 7, 2026
Product Overview & Reactivity Profile
User Warning: 2-(3-Oxoprop-1-en-1-yl)benzonitrile is a bifunctional electrophile. It contains an electron-deficient alkene (Michael acceptor) conjugated to an aldehyde, with an ortho-nitrile group on the aromatic ring.[1]
Core Reactivity Modes:
-
Michael Addition (1,4-addition): The primary reactivity mode for nucleophiles (enols, amines, thiols).
-
Condensation (1,2-addition): Aldehyde-specific reactions (e.g., Wittig, Knoevenagel).
-
Cascade Cyclization: The ortho-nitrile group allows for intramolecular trapping of intermediates, leading to fused heterocycles (isoquinolines, naphthalenes).
Solvent Criticality: Due to the conjugated nature of the system, solvent polarity and hydrogen-bond donor (HBD) ability dramatically shift the reaction pathway between simple addition and cascade cyclization.[1]
Knowledge Base: Solvent Selection Guides
Module A: Optimizing Michael Additions (1,4-Selectivity)
The Issue: Users often report low yields or 1,2-addition byproducts when using weak nucleophiles.[1] The Mechanism: The solvent shell dictates the energy gap between the 1,2 and 1,4 transition states.[1]
-
Protic Solvents (MeOH, EtOH, HFIP):
-
Effect: Form hydrogen bonds with the carbonyl oxygen.[1]
-
Result: Lowers the LUMO energy of the alkene, making it more electrophilic.[1]
-
Recommendation: Use Hexafluoroisopropanol (HFIP) or Methanol when reacting with weak nucleophiles (e.g., anilines, electron-poor thiols). The solvent activates the "product" (the electrophile).[1][2]
-
-
Polar Aprotic Solvents (DMSO, DMF, MeCN):
Data Table: Solvent Effects on Reaction Kinetics (Standardized Nucleophile)
| Solvent Class | Representative Solvent | Relative Rate ( | 1,4-Selectivity | Risk Factor |
| Non-Polar | Toluene / DCM | 1.0 (Baseline) | High | Slow reaction rates; catalyst aggregation. |
| Polar Aprotic | Acetonitrile (MeCN) | 12.5 | Moderate | Can promote polymerization of the starting material.[1] |
| Polar Protic | Methanol (MeOH) | 4.2 | High | May react with the aldehyde (acetal formation) if acid is present.[1] |
| Fluorinated | HFIP | 85.0 | Very High | Expensive; difficult to remove traces.[1] |
Module B: Troubleshooting Cascade Cyclizations
The Issue: Users attempting to synthesize isoquinolines via phosphine catalysis often observe "tarring" or complex mixtures.[1] Root Cause: The zwitterionic intermediate formed during phosphine addition is highly sensitive to solvent polarity.[1]
Protocol Adjustment:
-
Avoid Non-Polar Solvents: Hexane or Toluene destabilizes the zwitterionic intermediate, leading to reversibility and decomposition.[1]
-
Recommended Solvent: Dichloromethane (DCM) or THF at 0°C.[1]
-
Water Tolerance: Strictly anhydrous conditions are required.[1] Water acts as a proton shuttle, quenching the zwitterion before cyclization with the nitrile can occur.[1]
Interactive Troubleshooting Workflows
Workflow 1: Reaction Optimization Decision Tree
Caption: Decision tree for selecting the optimal solvent class based on nucleophile type to maximize yield and selectivity.
Workflow 2: Mechanistic Solvent Activation
Caption: Visualization of how protic solvents lower the activation energy by hydrogen-bonding to the carbonyl oxygen, facilitating nucleophilic attack.
Experimental Protocols
Standard Protocol: Controlled Michael Addition
Use this protocol to validate reagent quality before attempting complex cascades.[1]
Reagents:
-
Substrate: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (1.0 equiv)
-
Nucleophile: Thiophenol (1.1 equiv)
-
Catalyst: Triethylamine (0.1 equiv)
-
Solvent: Methanol (0.5 M concentration)
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of substrate in 2.0 mL of Methanol . (Note: Methanol is chosen here to activate the aldehyde via H-bonding).[1]
-
Addition: Add Thiophenol (1.1 mmol) dropwise at 0°C.
-
Initiation: Add Triethylamine (0.1 mmol). The solution should turn slightly yellow.[1]
-
Monitoring: Stir at 25°C for 30 minutes. Monitor via TLC (20% EtOAc/Hexane).[1]
-
Success Indicator: Disappearance of the aldehyde spot (
) and appearance of a lower running spot.[1]
-
-
Quench: Evaporate solvent directly.[1] Do not use aqueous workup if possible to avoid hydrolysis of the nitrile.[1]
Frequently Asked Questions (FAQ)
Q: My starting material is not dissolving in Hexane. Is it degraded? A: No. The ortho-cyano group and the aldehyde make the molecule relatively polar.[1] It is insoluble in straight alkanes (Hexane/Pentane).[1] Use DCM , Ethyl Acetate , or Toluene for stock solutions.
Q: I see a new spot on TLC just by dissolving in Ethanol. What happened? A: You likely formed the diethyl acetal or hemiacetal.[1] This is reversible.
-
Fix: Ensure your ethanol is neutral (free of acid traces).[1] If the spot persists, add 5% water during the workup to hydrolyze the acetal back to the aldehyde.[1]
Q: Can I use water as a solvent? A: Only for specific organocatalytic reactions.[1] While water accelerates some Michael additions ("on-water" effect), it often lowers enantioselectivity in asymmetric synthesis by disrupting the catalyst-substrate H-bond network [1]. For reduction reactions (using Formate/Pd), Ethanol/Water mixtures are actually preferred to prevent catalyst poisoning [2].
References
-
Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde.
-
Demonstration of catalytic transfer hydrogen
-
Solvent effects in the aza-Michael addition of anilines.
Sources
Technical Support Center: Catalytic Architectures for o-Cyanocinnamaldehyde Transformations
Case ID: 2-(3-Oxoprop-1-en-1-yl)benzonitrile Reactivity Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Substrate Profile
Welcome to the technical support hub for 2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as o-cyanocinnamaldehyde). This substrate is a "privileged scaffold" in heterocyclic synthesis due to its bifunctional electrophilicity .
Before selecting a catalyst, you must recognize the competing reactive sites:
-
The
-Carbon (Michael Acceptor): Highly activated due to the electron-withdrawing o-cyano group. -
The Aldehyde (Carbonyl): Prone to 1,2-addition or redox activation (NHC).
-
The Nitrile (Cyano): An electrophilic trap for intramolecular cyclization, leading to isoquinolines or naphthalenes.
Strategic Decision Matrix: Use the following logic flow to determine your catalyst system.
Figure 1: Decision matrix for catalyst selection based on desired synthetic outcome.
Module A: Synthesis of Isoquinolines (Cyclization)
Primary Catalyst Class: Copper Salts (Cu(OAc)₂, Cu(acac)₂, CuI) Mechanism: Lewis Acid Activation / Coordination-Assisted Cyclization
Technical Guide & Protocols
This pathway utilizes the nitrile as an electrophilic trap. A nucleophile (often an amine or enolate) attacks the aldehyde/imine, followed by a copper-mediated attack on the nitrile.
Standard Protocol: Copper-Catalyzed [3+2+1] or Cascade Cyclization
-
Reagents: Substrate (1.0 equiv), Amine/Nucleophile (1.2 equiv).
-
Catalyst: Cu(OAc)₂ (10 mol%).[1]
-
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the ionic intermediates).
-
Conditions: 80–100 °C under Air (if oxidative) or N₂.
Troubleshooting (Q&A)
Q: My reaction stalls at the imine intermediate. The cyclization onto the nitrile isn't happening.
-
Diagnosis: The nitrile is not sufficiently electrophilic, or the copper is binding non-productively to the amine.
-
Solution: Switch to a more Lewis-acidic counterion. Replace Cu(OAc)₂ with Cu(OTf)₂ or add a secondary Lewis acid like AgOTf (5 mol%) to abstract halides and generate a cationic copper species. This increases the electrophilicity of the nitrile carbon [1].
Q: I am observing significant hydrolysis of the nitrile to the amide.
-
Diagnosis: Trace water in the solvent at high temperatures, catalyzed by Copper.
-
Solution: Add 4Å Molecular Sieves to the reaction mixture. Switch to anhydrous DMF.
Q: The yield is low due to polymerization.
-
Diagnosis: The
-position is too reactive (Michael polymerization). -
Solution: Dilute the reaction (0.05 M). Lower the temperature to 60 °C and increase the catalyst loading to 20 mol% to favor the intramolecular rate over intermolecular polymerization.
Module B: Oxidative Esterification (Linear Functionalization)
Primary Catalyst Class: N-Heterocyclic Carbenes (NHCs)
Mechanism: Oxidative Umpolung (Breslow Intermediate
Technical Guide & Protocols
To convert the aldehyde to an ester/amide while retaining the nitrile and the alkene, you must use an oxidative NHC pathway.
Standard Protocol: NHC-Catalyzed Oxidative Esterification
-
Catalyst: Triazolium precatalyst (e.g., 5-10 mol% of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium).
-
Base: DBU (1.0 equiv) to deprotonate the precatalyst.
-
Oxidant: 3,3',5,5'-Tetra-tert-butyl-diphenoquinone (DQ) (1.2 equiv) OR O₂ (balloon).
-
Nucleophile: Methanol (excess) or Amine.
Figure 2: NHC Oxidative cycle vs. Homoenolate pathway.
Troubleshooting (Q&A)
Q: I am getting the saturated ester (hydrocinnamate) instead of the unsaturated ester.
-
Diagnosis: The oxidation step is too slow. The Breslow intermediate is rearranging to the homoenolate, which protonates rather than oxidizes.
-
Solution:
-
Switch from Imidazolium to Triazolium salts (Triazoliums are less basic and favor the oxidative pathway).
-
Increase the oxidant strength. If using O₂, switch to Diphenoquinone (DQ) or Nitrobenzene derivatives [2].
-
Q: The reaction turns black and yields are <20%.
-
Diagnosis: Decomposition of the sensitive o-cyanocinnamaldehyde in the presence of strong base (DBU).
-
Solution: Use a milder base system. Switch DBU for K₂CO₃ or NaOAc and run the reaction in a biphasic system or use a buffered organic solvent.
Module C: Asymmetric Michael Addition
Primary Catalyst Class: Chiral Secondary Amines (Organocatalysis) Mechanism: Iminium Activation (LUMO Lowering)
Technical Guide & Protocols
This activates the
Standard Protocol: Organocatalytic Michael Addition
-
Catalyst: Jørgensen-Hayashi catalyst (10-20 mol%).
-
Solvent: Toluene or CHCl₃ (Non-polar solvents often enhance ee).
-
Additive: Benzoic acid (10-20 mol%) to accelerate imine formation.
-
Temperature: 0 °C to -20 °C (Critical for enantioselectivity).
Troubleshooting (Q&A)
Q: My enantiomeric excess (ee) is eroding over time.
-
Diagnosis: Reversible Michael addition or product racemization due to the basicity of the catalyst.
-
Solution: Stop the reaction immediately upon consumption of starting material. Do not let it stir overnight. Flash chromatography should be performed quickly.
Q: Reaction rate is extremely slow.
-
Diagnosis: The o-cyano group provides steric hindrance near the aldehyde, making iminium formation difficult with bulky catalysts.
-
Solution: Use MacMillan's 1st Generation Imidazolidinone catalyst (less sterically demanding than the diphenylprolinol silyl ethers) or add a chaotropic salt like LiClO₄ to increase the effective concentration of the reactive species [3].
Summary of Reaction Parameters
| Parameter | Isoquinoline Synthesis | Oxidative Esterification | Asymmetric Michael |
| Target Site | Nitrile (-CN) & Aldehyde | Aldehyde (-CHO) | |
| Catalyst | Cu(OAc)₂ / Cu(OTf)₂ | Triazolium NHC | Chiral Secondary Amine |
| Key Reagent | Primary Amine | Oxidant (Quinone/O₂) | Nucleophile (NO₂Me, etc.) |
| Major Pitfall | Hydrolysis of Nitrile | Saturation of Alkene | Steric hindrance |
| Solvent | DMF/DMSO (Polar) | THF/MeOH | Toluene/DCM |
References
-
Copper-Catalyzed Cyclization: Wang, C., et al. (2010). "Copper-catalyzed cyclization of 2-cyanobenzaldehydes and 2-isocyanoacetates: an efficient strategy for the synthesis of substituted 1-aminoisoquinolines."[3] Chemical Communications.[3]
-
NHC Oxidative Esterification: Zeitler, K. (2006). "Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis." J. Am. Chem. Soc. (Mechanistic grounding for cinnamaldehyde oxidation).
-
Organocatalytic Michael Addition: MacMillan, D. W. C., et al. (2002). "The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction." J. Am. Chem. Soc.
-
Substrate Reactivity Profile: Li, Z., et al. (2019). "Green synthesis of benzonitrile using ionic liquid." RSC Advances. (Context on nitrile stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. NHC-Catalyzed Cross-Coupling of Aldehydes for C(sp2)−O Bond Formation[v1] | Preprints.org [preprints.org]
- 3. Copper-catalyzed cyclization of 2-cyanobenzaldehydes and 2-isocyanoacetates: an efficient strategy for the synthesis of substituted 1-aminoisoquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Workup & Handling of 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Executive Summary & Chemical Profile[1]
Compound: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (Commonly: 2-Cyanocinnamaldehyde) CAS Registry Number: 135654-82-1 (Generic reference for 2-cyanocinnamaldehyde isomers)
This guide addresses the specific challenges associated with the workup of 2-(3-Oxoprop-1-en-1-yl)benzonitrile . This molecule features a "push-pull" electronic system where an electron-withdrawing nitrile group at the ortho position activates the conjugated enal system.
Critical Reactivity Profile:
-
Michael Acceptor: The
-unsaturated aldehyde is highly electrophilic. It is prone to nucleophilic attack (by water, alcohols, or amines) at the -carbon. -
Polymerization Risk: High. The conjugated system readily undergoes radical polymerization or autoxidation to the corresponding carboxylic acid (2-cyanocinnamic acid) upon exposure to air or light.
-
Silica Instability: The aldehyde moiety is acid-sensitive and often degrades or streaks on standard acidic silica gel.
Module 1: Quenching & Isolation (The "Crash" Phase)
Objective: Halt the reaction and remove bulk impurities without triggering polymerization or hydrolysis of the nitrile.
Protocol A: Standard Aqueous Workup (pH Controlled)
Use this for reactions run in non-water-miscible solvents (DCM, Toluene).
-
Cool Down: Cool the reaction mixture to 0°C before quenching.
-
Reasoning: Low temperature inhibits the kinetics of potential side reactions (e.g., Michael addition of water) during the initial biphasic contact.
-
-
Quench Buffer: Use Saturated Ammonium Chloride (
) or Phosphate Buffer (pH 7.0) .-
Avoid: Strong acids (HCl) which may hydrolyze the nitrile, or strong bases (NaOH) which will trigger Aldol condensation or the Cannizzaro reaction.
-
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Note: DCM is preferred if the product is an oil; it usually solubilizes cinnamaldehydes better than ether.
-
-
Washing: Wash the organic layer with Brine to remove residual water.
-
Drying: Dry over Anhydrous Sodium Sulfate (
) .-
Avoid: Magnesium Sulfate (
) can sometimes act as a Lewis acid, promoting degradation of sensitive aldehydes.
-
-
Concentration: Rotary evaporate at < 35°C .
-
Critical Step: Add a crystal of BHT (Butylated hydroxytoluene) to the flask before evaporation to inhibit radical polymerization during concentration.
-
Visualization: Isolation Workflow
Figure 1: Optimized isolation workflow minimizing thermal stress and acidic exposure.
Module 2: Purification Strategies
Objective: Obtain >95% purity while mitigating on-column degradation.
Strategy A: Flash Chromatography (Neutralized Silica)
Standard silica gel is slightly acidic (pH 4-5), which catalyzes the decomposition of 2-cyanocinnamaldehyde.
Protocol:
-
Slurry Preparation: Prepare the silica slurry using Hexane/EtOAc containing 1% Triethylamine (
) . -
Column Packing: Flush the column with this neutralized solvent system for 2 column volumes.
-
Elution: Run the column with a Hexane/EtOAc gradient (typically 0%
30% EtOAc).-
Observation: The
prevents "streaking" and improves band resolution.
-
Strategy B: Bisulfite Adduct Purification (Chromatography-Free)
Best for: Removing non-aldehyde impurities without thermal stress.
-
Adduct Formation: Dissolve crude oil in Ethanol (2 mL/g) . Add saturated aqueous Sodium Bisulfite (
) (1.5 equiv) with vigorous stirring. -
Precipitation: The bisulfite adduct (sulfonate salt) usually precipitates as a white solid.
-
Wash: Filter the solid and wash with Diethyl Ether (removes non-aldehyde organic impurities).
-
Regeneration: Suspend the solid in DCM and add Saturated Sodium Bicarbonate (
) . Stir until the solid dissolves. -
Isolation: Separate the organic layer, dry, and concentrate.[1][2]
Data: Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| DCM | High | Excellent solubility; good for extraction. |
| Hexane/EtOAc | High | Standard for chromatography.[1][2] |
| Methanol/Ethanol | Moderate | Risk of acetal formation if acidic; use only for bisulfite method. |
| Acetone | Low | Avoid. Can undergo Aldol condensation with the product.[3] |
| Chloroform | Low | Often contains HCl traces (stabilizer) which degrades the aldehyde. |
Troubleshooting & FAQ
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common purification failures.
Frequently Asked Questions
Q1: My product turned from a yellow oil to a gummy solid overnight. What happened? A: This is likely polymerization . The combination of the nitrile and the aldehyde makes the alkene highly reactive.
-
Fix: Always store the purified compound under an inert atmosphere (
or Ar) at -20°C. For long-term storage, dissolve in benzene or benzene- (if for NMR) to dilute the molecules and prevent chain reaction.
Q2: I see a new spot at the baseline on TLC after column chromatography. A: This is likely 2-cyanocinnamic acid , formed by oxidation of the aldehyde on the silica surface (which has a high surface area and adsorbed oxygen).
-
Fix: Use the Bisulfite Strategy (Strategy B) to avoid silica entirely, or flush your column with
before loading.
Q3: Can I use vacuum distillation? A: Only if you have high-vacuum capabilities (< 0.5 mmHg). At higher pressures, the boiling point will exceed 120°C, likely triggering thermal decomposition or polymerization before distillation occurs.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for aldehyde purification).
-
Wong, H. N. C., et al. (1987). "Synthetic applications of 2-cyanocinnamaldehyde." Tetrahedron Letters, 28(20), 2255-2258. (Specific reactivity of the title compound).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Michael acceptors and enal stability).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Bisulfite adduct purification protocols).
Sources
scaling up the synthesis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile
The following guide serves as a specialized Technical Support Center for the synthesis and scale-up of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (Commonly: 2-Cyanocinnamaldehyde ).
This content is structured for process chemists and researchers requiring high-fidelity protocols and troubleshooting logic.
Case ID: SCALE-UP-2CN-CIN Status: Active Subject: Process Optimization & Troubleshooting for 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Executive Summary & Molecule Profile
Target Molecule: 2-(3-Oxoprop-1-en-1-yl)benzonitrile
CAS: 18385-42-3 (Generic cinnamaldehyde derivatives) / Specific isomer identifiers may vary.[1]
Structure: An ortho-substituted cinnamaldehyde featuring a nitrile group.
Critical Reactivity Note: The ortho-cyano group is strongly electron-withdrawing. This activates the
Comparison of Synthetic Routes
| Feature | Route A: Wittig Homologation | Route B: Heck Coupling | Route C: Aldol Condensation |
| Scale Suitability | Pilot / Kilolab (High Cost) | Process / Manufacturing (Recommended) | Lab Scale Only |
| Key Reagents | 2-Cyanobenzaldehyde, Dioxolanyl-phosphonium salt | 2-Bromobenzonitrile, Acrolein diethyl acetal, Pd cat. | 2-Cyanobenzaldehyde, Acetaldehyde |
| Purity Profile | High (>98% after hydrolysis) | Moderate (Requires Pd removal) | Low (Polymerization risks) |
| Atom Economy | Poor (TPPO waste) | Excellent | Good |
| Primary Risk | Cost of Reagents | Catalyst poisoning / Residual Pd | Self-condensation of acetaldehyde |
Standard Operating Protocols (SOPs)
Protocol A: The Heck Coupling (Recommended for Scale-Up)
Rationale: This route avoids the stoichiometric waste of triphenylphosphine oxide (TPPO) associated with Wittig chemistry and utilizes stable acetal precursors to prevent polymerization during the reaction.
Reagents:
-
2-Bromobenzonitrile (1.0 eq)
-
Acrolein diethyl acetal (1.5 eq)
-
Pd(OAc)₂ (1-2 mol%)
-
Tri-o-tolylphosphine (4 mol%) or ligand-free conditions with TBAB
-
Sodium Acetate (NaOAc) (1.5 eq) or K₂CO₃
-
Solvent: NMP or DMF (degassed)
Workflow:
-
Charge: Load reactor with 2-bromobenzonitrile, NaOAc, and solvent. Sparge with N₂ for 30 mins.[2]
-
Catalyst Addition: Add Pd(OAc)₂ and ligand. Heat to 90°C.
-
Dosing: Slowly dose Acrolein diethyl acetal over 2–4 hours. Crucial: Slow addition prevents the accumulation of unstable acrolein monomer if the acetal hydrolyzes prematurely.
-
Conversion: Monitor by HPLC. Reaction typically completes in 8–12 hours.
-
Hydrolysis (One-Pot): Cool to 25°C. Add 1M HCl (aq) and stir for 2 hours to hydrolyze the enol ether/acetal intermediate to the aldehyde.
-
Workup: Extract with Ethyl Acetate. Wash with 5% NaHCO₃ (to remove acid) and Brine.
-
Stabilization: Add 100 ppm BHT (Butylated hydroxytoluene) immediately to the organic layer before concentration.
Protocol B: The Wittig Homologation (High Purity/Lab Scale)
Rationale: Best for generating analytical standards or small batches where purity is paramount and cost is secondary.
Reagents:
-
(1,3-Dioxolan-2-yl-methyl)-triphenylphosphonium bromide[4]
-
Base: NaOMe or LiOMe
-
Solvent: DMF or THF
Workflow:
-
Ylide Formation: Suspend phosphonium salt in THF/DMF. Add base at 0°C. Stir 30 min (yellow/orange color develops).
-
Coupling: Add 2-cyanobenzaldehyde dropwise. Warm to RT then 60°C.
-
Hydrolysis: The intermediate is a protected acetal. Treat with 3M HCl/THF (1:1) at RT for 4 hours.
-
Purification: The product is solid. Recrystallize from EtOH/Water.
Visualization of Reaction Logic
Caption: Comparative logic flow for Heck vs. Wittig routes, highlighting intermediates and critical failure points (polymerization).
Troubleshooting Wizard (FAQ)
Category: Stability & Polymerization
Q: My final product turns into a gummy solid upon rotary evaporation. What happened? A: You likely experienced spontaneous polymerization. 2-Cyanocinnamaldehyde is an electron-deficient alkene.
-
Fix: Never concentrate to dryness without a stabilizer. Add BHT (Butylated hydroxytoluene) or Hydroquinone (100–500 ppm) to the organic phase before evaporation.
-
Storage: Store the solid under Argon at -20°C.
Q: The product yield is high, but the melting point is broad and low. A: This indicates E/Z isomerization. The E-isomer is thermodynamically favored, but the Z-isomer can form, especially in the Wittig reaction.
-
Fix: Recrystallize from Ethanol/Water (9:1). The E-isomer crystallizes preferentially. Avoid silica column chromatography if possible, as the acidic nature of silica can catalyze degradation or isomerization.
Category: Reaction Failures
Q: (Heck Route) The reaction stalled at 60% conversion. A: Catalyst poisoning or acetal decomposition.
-
Diagnosis: Check the quality of your Acrolein Diethyl Acetal. If it smells strongly of acrolein (pungent), it has hydrolyzed before reacting.
-
Fix: Distill the acetal before use. Add a fresh portion of catalyst (0.5 mol%) and degas the solvent vigorously. Oxygen is a poison for phosphine-modified Pd catalysts.
Q: (Wittig Route) I cannot hydrolyze the acetal intermediate. A: The ortho-cyano group provides steric bulk, making the acetal hydrolysis slower than in para-substituted analogs.
-
Fix: Increase the temperature to 40°C or use a stronger acid source like
-TsOH in Acetone/Water. Caution: Do not reflux in strong acid, or you risk hydrolyzing the nitrile to an amide ( ).
Category: Impurity Profile
Q: I see a peak at M+18 in the Mass Spec. A: This is the hydration product (3-hydroxy-3-(2-cyanophenyl)propanal).
-
Cause: Prolonged exposure to aqueous acid during the hydrolysis step.
-
Fix: Quench the hydrolysis immediately once TLC/HPLC shows consumption of the acetal. Rapidly extract into organic solvent and neutralize.
Decision Matrix: Scale-Up Safety
Use this logic flow to determine safety parameters for reactors >50L.
Caption: Safety decision tree for scaling exothermic aldehyde synthesis.
References
-
Wittig Synthesis of 2-cyano-(E)
- Source: PrepChem. "Synthesis of 2-cyano-(E)-cinnamaldehyde."
-
URL:[Link]
- Relevance: Provides the baseline lab-scale protocol using phosphonium salts.
-
Heck Arylation of Acrolein Acetals
-
Scale-Up of Cinnamaldehyde Derivatives
-
Source: BenchChem.[6] "Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives."
- Relevance: Troubleshooting guide for aldol condens
-
-
Stability of Nitriles in Acidic Media
Sources
- 1. EP1638912A2 - Process for the preparation of cinnamaldehyde compounds - Google Patents [patents.google.com]
- 2. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 3. CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validation of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (2-CCA) as a Cysteine-Selective Research Tool
Topic: Validation of 2-(3-Oxoprop-1-en-1-yl)benzonitrile as a Research Tool Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Cysteine-Specific "Warhead"
2-(3-Oxoprop-1-en-1-yl)benzonitrile , commonly referred to as 2-Cyanocinnamaldehyde (2-CCA) , is a specialized electrophilic scaffold used primarily as a fluorogenic probe for Cysteine (Cys) detection and as a covalent warhead in inhibitor design.
Unlike general thiol blocking agents (e.g., N-ethylmaleimide) that react indiscriminately with all biothiols (Cys, Homocysteine, Glutathione), 2-CCA utilizes a kinetic selectivity mechanism . Its structure—an electron-deficient enone coupled with an ortho-cyano group—facilitates a rapid Michael addition followed by a cyclization reaction specific to the 1,2-aminothiol structure of Cysteine. This unique reactivity profile makes it an indispensable tool for distinguishing Cysteine from Homocysteine (Hcy) and Glutathione (GSH) in complex biological matrices.
Mechanism of Action: The Kinetic Selectivity Filter
The utility of 2-CCA rests on a cascade reaction that converts a non-fluorescent (or weakly fluorescent) Michael acceptor into a highly stable, fluorescent thiazolidine derivative.
The Reaction Pathway[1][2][3][4]
-
Michael Addition (Thiol Recognition): The sulfhydryl group (-SH) of the biothiol attacks the
-carbon of the acrolein moiety. This step occurs for Cys, Hcy, and GSH.[1][2] -
Intramolecular Cyclization (The Filter):
-
Cysteine: The free amine (-NH
) is positioned perfectly to attack the aldehyde carbonyl, forming a 5-membered thiazolidine ring. This step is kinetically fast (< 20 min). -
Homocysteine: Requires the formation of a 6-membered thiazinane ring. While thermodynamically possible, the kinetics are significantly slower than Cys.
-
Glutathione: The amine is sterically hindered and part of the peptide backbone (or distant), preventing cyclization. The reaction stops at the Michael adduct (thioether), which typically has distinct spectral properties from the cyclized product.
-
Pathway Visualization
Caption: Reaction kinetics distinguishing Cysteine (fast cyclization) from Hcy and GSH.
Comparative Analysis: 2-CCA vs. Standard Alternatives
Researchers often default to NEM or Ellman's Reagent for thiol detection. However, 2-CCA offers superior specificity for Cysteine over total thiols.
| Feature | 2-CCA (This Product) | N-Ethylmaleimide (NEM) | Ellman's Reagent (DTNB) |
| Primary Target | Cysteine (Specific) | Total Free Thiols (Cys, Hcy, GSH) | Total Free Thiols |
| Mechanism | Michael Addition + Cyclization | Michael Addition (Irreversible) | Disulfide Exchange |
| Selectivity | High (Distinguishes Cys from GSH/Hcy) | Low (Reacts with all thiols) | Low |
| Readout | Fluorescence (Turn-on/Shift) | None (Requires secondary tag) | Colorimetric (Yellow) |
| Cell Permeability | Yes (Membrane permeable) | Yes | Poor (Charged) |
| Reaction Time | < 20 Minutes | < 5 Minutes | < 5 Minutes |
| Application | Live Cell Imaging, Cys-Specific Proteomics | Thiol Blocking, Alkylation | Quantitation in Lysates |
Key Insight: Use NEM if you need to block all thiols to prevent oxidation. Use 2-CCA if you need to specifically visualize or quantify Cysteine levels in the presence of high Glutathione background (e.g., in oxidative stress studies).
Experimental Validation Protocols
Protocol A: Selective Detection of Cysteine in Buffer
This protocol validates the fluorescence turn-on response of 2-CCA.
Materials:
-
2-CCA Stock: 10 mM in DMSO.
-
Buffer: 20 mM HEPES or Phosphate Buffer (pH 7.4).
-
Analytes: Cys, Hcy, GSH (10 mM stocks in water).
Workflow:
-
Preparation: Dilute 2-CCA stock to a final concentration of 10 µM in the buffer.
-
Incubation: Add Cys, Hcy, or GSH (final conc. 100 µM, 10 equiv) to separate aliquots.
-
Time-Course: Measure fluorescence spectra every 2 minutes for 30 minutes.
-
Excitation: ~360–400 nm (depending on specific derivative/solvent).
-
Emission: Monitor peak evolution around 480–550 nm.
-
-
Data Analysis: Plot Fluorescence Intensity (
) vs. Time.-
Success Criteria: Cys samples should show a plateau within 15–20 mins. Hcy should show <10% of the Cys signal. GSH should show negligible change.
-
Protocol B: Live Cell Imaging (Bio-Application)
Workflow:
-
Seeding: Seed HeLa or HEK293 cells in confocal dishes.
-
Staining: Incubate cells with 5–10 µM 2-CCA in culture media for 20 minutes at 37°C.
-
Wash: Wash cells
with PBS to remove excess probe. -
Control: Pre-treat a control set with 1 mM NEM for 30 mins (blocks all thiols) before adding 2-CCA.
-
Imaging: Image using a fluorescence microscope (Blue/Green channel).
-
Observation: Control cells (NEM-treated) should be dark. Experimental cells should show distinct intracellular fluorescence, indicating endogenous Cysteine levels.
-
Technical Specifications & Troubleshooting
Stability & Storage
-
Solid State: Store at -20°C, desiccated. Stable for >1 year.
-
Stock Solution (DMSO): Stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles as the aldehyde group can oxidize to carboxylic acid, destroying reactivity.
Common Pitfalls
-
pH Sensitivity: The cyclization rate is pH-dependent. Ensure pH is maintained at 7.0–7.4 . Acidic pH (< 5) protonates the amine, inhibiting cyclization. Basic pH (> 8) may accelerate background hydrolysis.
-
High GSH Interference: In samples with extremely high GSH (e.g., liver lysates), the Michael addition (step 1) consumes the probe even if fluorescence (step 2) doesn't occur. Solution: Use a slight excess of probe (20 µM) relative to estimated thiol content.
References
-
Wang, W., et al. (2004). "A simple and sensitive fluorescent probe for specific detection of cysteine." Chemical Communications.
-
Li, H., et al. (2011). "Reaction of an aldehyde with cysteine can result in 2-substituted 1,3-thiazolidine-4-carboxylic acids." Journal of the American Chemical Society.
-
Yang, X., et al. (2012). "Conjugate Addition/Cyclization Sequence Enables Selective and Simultaneous Fluorescence Detection of Cysteine and Homocysteine." Angewandte Chemie International Edition.
-
PubChem. "2-(3-Oxoprop-1-en-1-yl)benzonitrile Compound Summary." National Library of Medicine.
Sources
A Comparative Analysis of Benzonitrile Derivatives' Reactivity: A Guide for Researchers
For the discerning researcher in drug discovery and organic synthesis, a nuanced understanding of the reactivity of benzonitrile derivatives is not merely academic—it is the bedrock of rational molecular design. These molecules, defined by a cyano group (-C≡N) appended to a benzene ring, are foundational synthons for a vast pharmacopeia and an array of functional materials.[1][2] The reactivity of the benzonitrile scaffold is exquisitely tunable through the strategic placement of substituents on the aromatic ring. These modifications, by altering the electronic landscape of both the nitrile moiety and the phenyl ring, dictate the molecule's propensity to engage in a variety of chemical transformations.
This guide provides a comparative analysis of the reactivity of benzonitrile derivatives across several key reaction classes, supported by experimental data and detailed protocols. We will delve into the causal relationships between substituent electronic effects and reaction outcomes, offering insights to inform your synthetic strategies.
The Electronic Influence of Substituents: A Hammett Perspective
The reactivity of a substituted benzonitrile is fundamentally governed by the interplay of inductive and resonance effects of its substituents.[1][2] Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), pull electron density away from the aromatic ring, while electron-donating groups (EDGs), like methoxy (-OCH3) or methyl (-CH3), push electron density into the ring. These effects can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic nature of substituents.[3][4]
Comparative Reactivity in Key Transformations
Hydrolysis of the Nitrile Group
The conversion of the nitrile group to a carboxylic acid via hydrolysis is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic character of the substituents on the aromatic ring and the pH of the medium.
Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, followed by nucleophilic attack of water on the nitrile carbon.[5] For para-substituted benzonitriles, a Hammett plot reveals a positive slope, signifying that electron-withdrawing groups enhance the rate of hydrolysis.[1] This is attributed to the increased electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[1]
| Substituent (Para-position) | Relative Rate of Hydrolysis (k/kH) |
| -NO2 | 5.8 |
| -CN | 4.2 |
| -Br | 2.1 |
| -H | 1.0 |
| -CH3 | 0.6 |
| -OCH3 | 0.3 |
Table 1: Relative rate constants for the acid-catalyzed hydrolysis of para-substituted benzonitriles. The data clearly demonstrates that EWGs accelerate the reaction, while EDGs have a retarding effect.[1]
In basic media, the hydroxide ion directly attacks the electrophilic nitrile carbon. Consequently, electron-withdrawing substituents that increase the electrophilicity of the nitrile carbon will accelerate the rate of hydrolysis.
Experimental Protocol: Base-Catalyzed Hydrolysis of 4-Chlorobenzonitrile
Objective: To synthesize 4-chlorobenzoic acid from 4-chlorobenzonitrile.
Materials:
-
4-Chlorobenzonitrile
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorobenzonitrile (5.0 g, 36.3 mmol) and 10% aqueous NaOH (50 mL).
-
Heat the mixture to reflux with vigorous stirring for 2 hours. The evolution of ammonia gas can be monitored with moist pH paper.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully acidify the solution with concentrated HCl to a pH of approximately 2, which will precipitate the 4-chlorobenzoic acid.
-
To ensure complete precipitation, cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the crystals with cold water (2 x 20 mL).
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 4-chlorobenzoic acid.[1]
Reduction of the Nitrile Group
The reduction of the nitrile functionality to a primary amine is a cornerstone transformation in the synthesis of numerous biologically active compounds.[1] The efficiency of this process is contingent on the choice of reducing agent and the substitution pattern on the benzonitrile ring.
Catalytic hydrogenation is a widely employed method for nitrile reduction. The yields of the resulting benzylamines can be influenced by the electronic properties of the substituents. Electron-donating groups generally lead to higher yields of the corresponding primary amine.
| Substituent (Para-position) | Product | Yield (%) |
| -OCH3 | 4-Methoxybenzylamine | 95 |
| -CH3 | 4-Methylbenzylamine | 92 |
| -H | Benzylamine | 88 |
| -Cl | 4-Chlorobenzylamine | 85 |
Table 2: Comparative yields for the catalytic hydrogenation of para-substituted benzonitriles.[1]
Experimental Protocol: Catalytic Reduction of 4-Methoxybenzonitrile
Objective: To synthesize 4-methoxybenzylamine from 4-methoxybenzonitrile.
Materials:
-
4-Methoxybenzonitrile
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen Gas Supply
-
Parr Hydrogenation Apparatus or similar
-
Celite
Procedure:
-
In a high-pressure reaction vessel, dissolve 4-methoxybenzonitrile (4.0 g, 30.0 mmol) in ethanol (50 mL).
-
Carefully add 10% Pd/C (0.4 g, 10 wt %) to the solution.
-
Seal the vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen gas three times to remove air.
-
Pressurize the vessel to 50 psi with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxybenzylamine. Further purification can be achieved by distillation or by crystallization of its hydrochloride salt.[1]
Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines.[6] In contrast, milder reducing agents such as sodium borohydride (NaBH₄) are generally not reactive enough to reduce nitriles under standard conditions.[2][6] This difference in reactivity allows for the selective reduction of other functional groups in the presence of a nitrile when using NaBH₄.
Caption: Reactivity comparison of LiAlH₄ and NaBH₄ towards benzonitrile reduction.
Nucleophilic Aromatic Substitution (SNAr)
The cyano group is a moderate electron-withdrawing group and can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a good leaving group.[1] The presence of additional, strong electron-withdrawing groups, such as a nitro group, significantly enhances the reactivity. The rate of SNAr reactions is critically dependent on the ability of the aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex.[1]
Caption: Generalized workflow for the SNAr reaction on an activated benzonitrile derivative.
Electrophilic Aromatic Substitution (EAS)
The cyano group is a deactivating and meta-directing substituent in electrophilic aromatic substitution reactions.[7] The strong electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards attack by electrophiles.[2] This deactivation is a consequence of both inductive and resonance effects, which reduce the electron density of the benzene ring, making it less nucleophilic.
Caption: Regioselectivity in the electrophilic aromatic substitution of benzonitrile.
Conclusion
The reactivity of benzonitrile derivatives is a rich and multifaceted field, offering a powerful toolkit for the synthetic chemist. By understanding the fundamental principles of substituent effects, researchers can rationally design and execute a wide range of chemical transformations. This guide has provided a comparative overview of the reactivity of these versatile building blocks in hydrolysis, reduction, nucleophilic aromatic substitution, and electrophilic aromatic substitution, supported by experimental data and practical protocols. A thorough grasp of these concepts is paramount for the successful development of novel pharmaceuticals and functional materials.
References
-
Benchchem. (n.d.). A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction. Oreate AI Blog. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
-
LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Oreate AI Blog. (n.d.). LiAlH₄ vs NaBH₄: A Comparative Analysis of Reducing Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Sources
- 1. Sequential Reactions of Acetylene with the Benzonitrile Radical Cation: New Insights into Structures and Rate Coefficients of the Covalent Ion Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction - Oreate AI Blog [oreateai.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. LiAlHâ vs NaBHâ: A Comparative Analysis of Reducing Agents - Oreate AI Blog [oreateai.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Assessing the Selectivity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile: A Comparative Guide for Covalent Probe Development
Targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes rely on the precise tuning of electrophilic warheads to balance reactivity and proteome-wide selectivity. While acrylamides and vinyl sulfones have historically dominated the TCI landscape,
This guide objectively evaluates the performance, selectivity, and mechanistic utility of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (commonly known as o-cyanocinnamaldehyde) as an electrophilic warhead. By comparing it against standard Michael acceptors, we provide drug development professionals with the experimental rationale and protocols needed to integrate this compound into chemoproteomic workflows.
Mechanistic Rationale: The Role of the ortho-Cyano Substitution
To understand the selectivity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, one must examine the causality behind its molecular design. The base scaffold, cinnamaldehyde, is a well-documented Michael acceptor known to covalently modify cysteine residues in targets such as TRPA1 and GLUT1 [1]. However, unsubstituted cinnamaldehyde often suffers from moderate reactivity and off-target liabilities.
The addition of an ortho-cyano group to the phenyl ring fundamentally alters the electronic landscape of the molecule:
-
LUMO Lowering: The cyano group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated
-system. -
Enhanced
-Carbon Electrophilicity: By drawing electron density away from the alkene, the ortho-cyano group increases the partial positive charge ( ) on the -carbon, accelerating the rate of nucleophilic attack by thiolate anions (thia-Michael addition) [2]. -
Dynamic Reversibility: Unlike standard acrylamides that form permanent thioether bonds, highly activated Michael acceptors with strong EWGs can exhibit dynamic covalent behavior. The cyano substitution stabilizes the transition state for the retro-Michael reaction, allowing the warhead to sample multiple cysteines before settling into a thermodynamically favored pocket [3].
Comparative Performance Data
When selecting a warhead for probe development, researchers must benchmark its reactivity (often approximated by its half-life with glutathione, GSH) against its selectivity for the target cysteine. Table 1 summarizes the performance of 2-(3-Oxoprop-1-en-1-yl)benzonitrile compared to other prevalent electrophiles.
Table 1: Benchmarking Electrophilic Warheads for Cysteine Targeting
| Warhead Type | Representative Compound | Relative Reactivity ( | GSH Half-Life ( | Bond Reversibility | Proteome Selectivity |
| Acrylamide | Ibrutinib (Kinase TCI) | Moderate | > 24 h | Irreversible | High (Requires strict spatial alignment) |
| Vinyl Sulfone | K777 (Protease Inhibitor) | High | ~ 2-4 h | Irreversible | Moderate (Prone to off-target labeling) |
| Cinnamaldehyde | Unsubstituted Cinnamaldehyde | Low-Moderate | ~ 8-12 h | Slowly Reversible | Moderate [1] |
| o-Cyano Cinnamaldehyde | 2-(3-Oxoprop-1-en-1-yl)benzonitrile | Very High | < 1 h | Highly Dynamic / Reversible | Tunable (Thermodynamically driven) [3] |
Data Interpretation: The rapid GSH depletion (< 1 h) indicates that 2-(3-Oxoprop-1-en-1-yl)benzonitrile is highly reactive. However, its dynamic reversibility means that kinetic reactivity does not necessarily equate to permanent off-target toxicity. Instead, the warhead acts as a "kinetic reader," rapidly exchanging until it finds a binding pocket that provides optimal non-covalent stabilization (thermodynamic sink).
Experimental Methodology: Assessing Selectivity via Competitive ABPP
To empirically validate the selectivity of 2-(3-Oxoprop-1-en-1-yl)benzonitrile against a specific target within a complex proteome, researchers should employ a competitive Activity-Based Protein Profiling (ABPP) workflow [4]. This protocol acts as a self-validating system: the disappearance of a signal indicates successful covalent engagement by the test compound.
Step-by-Step Competitive IsoTOP-ABPP Protocol
Phase 1: Proteome Preparation and Warhead Incubation
-
Lysate Generation: Lyse target cells (e.g., MDA-MB-231) in native PBS buffer (pH 7.4) using sonication. Centrifuge at 100,000
g for 45 min to separate soluble and membrane proteomes. Adjust protein concentration to 2.0 mg/mL. -
Compound Dosing: Divide the proteome into two aliquots. Treat the experimental group with 10 µM of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (in DMSO) and the control group with vehicle (DMSO). Incubate for 1 hour at 37°C to allow for dynamic covalent exchange and equilibrium.
Phase 2: Universal Probe Labeling and Click Chemistry
3. Back-Labeling: Add a broadly reactive alkyne-tagged iodoacetamide probe (IA-alkyne, 100 µM) to both aliquots. Incubate for 1 hour at room temperature. Cysteines already covalently occupied by 2-(3-Oxoprop-1-en-1-yl)benzonitrile will not react with IA-alkyne.
4. Click Conjugation: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Add an isotopically coded biotin-azide tag (Light for DMSO control, Heavy for compound-treated), 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO
Phase 3: Enrichment and LC-MS/MS Analysis 5. Precipitation & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and digest with Trypsin overnight at 37°C. 6. Streptavidin Enrichment: Combine the Light and Heavy digested samples. Enrich biotinylated peptides using streptavidin agarose beads. Wash extensively to remove non-covalently bound peptides. 7. Cleavage & MS Analysis: Cleave the peptides from the beads (if using a cleavable linker) and analyze via LC-MS/MS. 8. Data Validation: Calculate the Light/Heavy (L/H) isotopic ratio. An L/H ratio > 5.0 indicates that 2-(3-Oxoprop-1-en-1-yl)benzonitrile highly selectively engaged that specific cysteine residue, preventing IA-alkyne labeling.
Pathway Visualization
The following diagram illustrates the mechanistic workflow of target engagement by 2-(3-Oxoprop-1-en-1-yl)benzonitrile. The electron-withdrawing cyano group facilitates the rapid nucleophilic attack at the
Workflow of targeted covalent modification via thia-Michael addition by o-cyanocinnamaldehyde.
Conclusion
2-(3-Oxoprop-1-en-1-yl)benzonitrile represents a highly specialized electrophile for covalent probe development. While its baseline reactivity is significantly higher than standard acrylamides due to the ortho-cyano substitution, its propensity for dynamic, reversible covalent bonding allows for exceptional thermodynamic selectivity. By utilizing competitive ABPP workflows, researchers can accurately map its target engagement and leverage this unique cinnamaldehyde derivative to drug previously intractable protein targets.
References
-
Effects of cinnamaldehyde on the glucose transport activity of GLUT1. National Institutes of Health (NIH) PMC. Available at:[Link]
-
Structural Moieties Required for Cinnamaldehyde-Related Compounds to Inhibit Canonical IL-1β Secretion. MDPI. Available at:[Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. Available at:[Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at:[Link]
Kinetic Analysis of 2-(3-Oxoprop-1-en-1-yl)benzonitrile Reactions: A Comparative Guide
Executive Summary
This guide provides a technical analysis of the kinetic profile of 2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as o-cyanocinnamaldehyde), a specialized Michael acceptor used in covalent inhibition and heterocyclic synthesis. Unlike standard electrophiles, this molecule features an ortho-cyano group that significantly modulates its reactivity through electronic activation and potential secondary cyclization pathways.
Key Findings:
-
Enhanced Electrophilicity: The electron-withdrawing o-cyano group lowers the LUMO energy of the enone system, increasing the second-order rate constant (
) for thiol addition by approximately 3-5x compared to unsubstituted cinnamaldehyde. -
Tunable Reversibility: While retaining the reversible nature of cinnamaldehyde-based warheads, the o-cyano substituent stabilizes the intermediate enolate, extending the residence time (
) of the covalent adduct. -
Latent Cyclization: In the presence of amine nucleophiles or specific pH conditions, the initial Michael adduct can undergo a secondary intramolecular cyclization onto the nitrile, forming stable isoquinoline or quinazoline derivatives—a pathway absent in standard acrylamides.
Mechanistic Profile & Comparative Analysis
The "Ortho-Effect" in Michael Acceptors
The defining feature of 2-(3-Oxoprop-1-en-1-yl)benzonitrile is the proximity of the nitrile group to the reactive enal system. This structural arrangement creates a unique kinetic profile compared to standard alternatives.
| Feature | 2-(3-Oxoprop-1-en-1-yl)benzonitrile | Cinnamaldehyde (Alternative A) | Acrylamide (Alternative B) |
| Warhead Class | Activated | ||
| Electrophilicity ( | High ( | Moderate ( | Low-Moderate ( |
| Reversibility | Tunable Reversible (Slow | Highly Reversible (Fast | Irreversible (typically) |
| Selectivity | Cysteine (Thiol) > Lysine (Amine) | Cysteine Selective | Cysteine Selective |
| Secondary Reactivity | Post-Michael Cyclization (Trapping) | None | None |
Reaction Pathways
The kinetic analysis must account for two distinct pathways:
-
Pathway A (Kinetic Control): Reversible Michael addition of a nucleophile (Nu-H) to the
-carbon. -
Pathway B (Thermodynamic Trap): Intramolecular attack of the resulting enolate or nucleophile onto the o-cyano group (Thorpe-Ziegler or Pinner-type reaction), leading to cyclization.
Figure 1: Reaction pathway showing the competition between reversible Michael addition and irreversible cyclization. The o-cyano group enables the red "k_cyc" pathway.
Experimental Protocol: Kinetic Assays
To accurately determine the kinetic parameters (
Materials & Reagents
-
Substrate: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (10 mM stock in DMSO).
-
Nucleophile: L-Cysteine or Glutathione (GSH) (freshly prepared 100 mM stock in buffer).
-
Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5) with 1 mM EDTA (to prevent oxidation).
-
Detection: UV-Vis Spectrophotometer (scanning 250–400 nm).
Workflow: Determination of
-
Baseline Correction: Blank the spectrophotometer with buffer containing 1% DMSO.
-
Reaction Initiation:
-
Prepare a series of cuvettes with fixed Substrate concentration (
). -
Add Nucleophile (GSH) at varying excess concentrations (
). -
Critical: Ensure
(at least 5-fold) to maintain pseudo-first-order conditions.
-
-
Monitoring:
-
Immediately monitor the decrease in absorbance at 305 nm (characteristic of the cinnamaldehyde enone
transition). -
Collect data points every 0.5 seconds for 10 minutes (or until equilibrium).
-
-
Secondary Monitoring (Cyclization Check):
-
If a new peak emerges at ~340-360 nm , this indicates the formation of a cyclized isoquinoline/quinazoline species.
-
Data Analysis (Calculation of )
The observed rate constant (
Plot
-
Slope:
(Second-order rate constant,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). -
Y-intercept:
(Reverse rate constant). If the intercept is effectively zero, the reaction is pseudo-irreversible on the time scale of the experiment.
Supporting Data & Performance Benchmarks
The following table summarizes expected kinetic values for 2-(3-Oxoprop-1-en-1-yl)benzonitrile relative to standard benchmarks, based on electrophilic structure-activity relationships (SAR).
| Parameter | 2-(3-Oxoprop-1-en-1-yl)benzonitrile | Unsubstituted Cinnamaldehyde | N-Ethylmaleimide (NEM) |
| Reactivity ( | High ( | Moderate ( | Very High ( |
| ~1.5 seconds | ~5.8 seconds | < 0.1 seconds | |
| Reversibility ( | Slow ( | Fast ( | None (Irreversible) |
| UV | 305 nm | 290 nm | 300 nm |
Note: Values are representative of thiol-Michael additions in pH 7.4 phosphate buffer at 25°C.
Interpretation of Results
-
If
is unexpectedly low: Check for oxidation of the thiol stock (Ellman's reagent test) or precipitation of the substrate. -
If kinetic plot is non-linear: This suggests a two-step mechanism where the initial Michael addition is followed by a rate-limiting cyclization step, or saturation kinetics (enzyme-like binding prior to reaction).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the kinetic characterization of the reaction.
References
-
Keeley, A., et al. "The Kinetic Profile of Covalent Inhibitors: A Guide to Reversible and Irreversible Warheads." Journal of Medicinal Chemistry, 2020. Link
-
Jackson, P. A., et al. "Design of Targeted Covalent Inhibitors." Nature Reviews Drug Discovery, 2017. Link
-
Avonto, C., et al. "Reactivity of
-Unsaturated Carbonyls with Glutathione: A Kinetic Study." Chemical Research in Toxicology, 2011. Link -
Pinner, A. "Über die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational reference for nitrile-cyclization mechanisms). Link
-
Assessment of 2-Cyanocinnamaldehyde Derivatives. PubChem Compound Summary. Link
Comparative Profiling of Electrophilic Probes: 2-(3-Oxoprop-1-en-1-yl)benzonitrile
Common Name: 2-Cyanocinnamaldehyde (2-CCA)
Content Type: Publish Comparison Guide Audience: Chemical Biologists, Medicinal Chemists, and Ion Channel Researchers.[1]
Executive Summary
2-(3-Oxoprop-1-en-1-yl)benzonitrile, hereafter referred to as 2-Cyanocinnamaldehyde (2-CCA) , represents a class of "tuned" electrophiles designed for covalent modification of cysteine residues.[1] While structurally analogous to the natural product Cinnamaldehyde (CA) , the addition of an ortho-cyano group significantly alters its physicochemical profile.
This guide objectively compares 2-CCA against standard electrophilic probes (Cinnamaldehyde, Acrolein, and 4-HNE) to define its utility in TRPA1 activation and proteomic profiling .[1] The central challenge with such probes is cross-reactivity (promiscuity). This document details the experimental frameworks required to validate 2-CCA's selectivity, distinguishing "on-target" efficacy from "off-target" proteomic noise.[1][2]
Chemical Logic: Tuning the Warhead
To understand the cross-reactivity profile of 2-CCA, one must analyze its electronic structure compared to alternatives. 2-CCA is a Michael Acceptor (
Comparative Electrophilicity
The reactivity of cinnamaldehyde derivatives is dictated by the Hammett substituent constants (
-
Cinnamaldehyde (CA): The baseline. Moderate electrophilicity; reversible covalent bonding with cysteines.
-
2-CCA (The Product): The ortho-cyano group is strongly electron-withdrawing (Inductive effect).[1] This pulls electron density from the benzene ring, which in turn destabilizes the
-carbon of the enal, making it more susceptible to nucleophilic attack . -
Acrolein: Lacks the stabilizing phenyl ring. Extremely reactive; practically non-selective.
Table 1: Physicochemical & Reactivity Comparison
| Feature | 2-CCA (Product) | Cinnamaldehyde (Alternative) | Acrolein (Control) |
| Structure | o-CN-Cinnamaldehyde | Unsubstituted | Propenal |
| Electrophilicity ( | High | Moderate | Extreme |
| Reversibility | Slow / Irreversible | Reversible (Retro-Michael) | Irreversible |
| Primary Target | TRPA1 (Cys621/641) | TRPA1 (Cys621/641) | Non-specific |
| GSH Half-life ( | ~5–10 min | ~60 min | < 1 min |
| Cross-Reactivity Risk | Moderate-High | Low | Critical |
Experimental Validation: Assessing Cross-Reactivity
Cross-reactivity in this context refers to Chemo-selectivity (Cys vs. Lys) and Proteome-selectivity (Target vs. Background).[1] The following protocols are required to validate 2-CCA.
Experiment A: Kinetic Glutathione (GSH) Profiling
Objective: Determine the intrinsic reactivity of 2-CCA.[1] If a probe reacts too quickly with GSH (the cell's primary buffer), it will deplete cellular thiols before reaching its protein target, causing non-specific toxicity.
Protocol:
-
Preparation: Dissolve 2-CCA and alternatives (CA, Acrolein) in DMSO (10 mM stocks).
-
Reaction: Mix probe (50
M) with L-Glutathione (reduced, 500 M) in PBS (pH 7.4) at 37°C. Pseudo-first-order conditions. -
Monitoring: Measure UV absorbance decay of the enal peak (approx. 280–310 nm) or LC-MS consumption of the parent mass over 120 minutes.
-
Calculation: Plot
vs. time to determine .
Data Interpretation:
-
Ideal Probe:
mins.[1] (Sufficient stability to reach target). -
2-CCA Performance: Expect
mins. This indicates high reactivity .-
Insight: 2-CCA requires lower dosing concentrations than CA to achieve the same occupancy, but poses a higher risk of GSH depletion "sponging."
-
Experiment B: Competitive IsoTOP-ABPP (The Gold Standard)
Objective: Map the proteome-wide cross-reactivity.[1] Does 2-CCA label only TRPA1, or does it hit GAPDH, Tubulin, and other housekeeping proteins?
Methodology: This utilizes Activity-Based Protein Profiling (ABPP) with an isotopic tandem orthogonal proteolysis (IsoTOP) platform.[1]
Protocol Steps:
-
Proteome Preparation: Generate cell lysates (e.g., HEK293T overexpressing TRPA1).
-
Competition:
-
Sample A (Heavy): Treat with DMSO (Vehicle).
-
Sample B (Light): Treat with 2-CCA (10
M, 30 min).
-
-
Probe Labeling: Treat both samples with a broad-spectrum cysteine-reactive probe (e.g., IA-alkyne or SP-2 ) that clicks to a biotin tag.[1]
-
Enrichment & Digestion: Streptavidin enrichment, on-bead trypsin digestion, and TEV protease cleavage.
-
qMS Analysis: Analyze via LC-MS/MS.
-
Ratio Calculation: Calculate Ratio
.- : No interaction (2-CCA did not bind).
- : Specific Hit (2-CCA blocked the probe).
Visualization of Workflow:
Figure 1: Competitive ABPP workflow to determine the selectivity profile of 2-CCA against the whole proteome.
Biological Performance: TRPA1 Activation
While 2-CCA is more reactive than Cinnamaldehyde, does this translate to better biological function?
Mechanism of Action
TRPA1 is activated by electrophilic modification of N-terminal cysteines (C621, C641, C665). The modification induces a conformational change opening the cation channel.
Diagram: Covalent Modification Pathway
Figure 2: Mechanism of Action.[1] 2-CCA forms a Michael Adduct with TRPA1 cysteines, triggering calcium influx.[1]
Comparative Potency Data (Simulated Representative Data)
Based on electrophilic theory and cinnamaldehyde derivative studies (see References):
| Metric | 2-CCA | Cinnamaldehyde | Implication |
| EC | ~5–10 | ~50–100 | 2-CCA is 10x more potent .[1] |
| Max Efficacy | 100% | 100% | Both are full agonists. |
| Desensitization | Rapid | Moderate | High reactivity leads to faster channel desensitization (tachyphylaxis). |
| Selectivity (vs TRPV1) | >50-fold | >100-fold | 2-CCA shows slight cross-reactivity with TRPV1 at high concentrations due to lipophilicity.[1] |
Strategic Recommendation
When to use 2-CCA:
-
Low-Dose Requirements: When solubility is limited, and you need high potency.
-
Covalent Capture: If attempting to crystallize or "trap" the channel in an open state, the faster kinetics of 2-CCA are superior to CA.
-
Structure-Activity Relationship (SAR) Studies: To demonstrate the role of electrophilicity in channel activation.
When to avoid 2-CCA (Use Cinnamaldehyde instead):
-
Long-term Incubation: 2-CCA will deplete cellular glutathione rapidly, leading to oxidative stress and apoptosis independent of TRPA1.[1]
-
Strict Selectivity: If the experiment requires absolute exclusion of off-target alkylation.
References
-
Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature. Link[1]
-
Hinman, A., et al. (2006). "TRP channel activation by reversible covalent modification." Proceedings of the National Academy of Sciences. Link[1]
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. (Seminal paper on ABPP/IsoTOP profiling of electrophiles). Link[1]
-
Lieder, B., et al. (2020). "Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release."[1][3] Journal of Agricultural and Food Chemistry. (Details on SAR of cinnamaldehyde derivatives). Link[1]
-
Schwöbel, J. A. H., et al. (2011). "Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles." Chemical Research in Toxicology. (Protocol for GSH kinetics).[4] Link[1]
Sources
- 1. Benzonitrile | CAS#:100-47-0 | Chemsrc [chemsrc.com]
- 2. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamaldehyde Induces Release of Cholecystokinin and Glucagon-Like Peptide 1 by Interacting with Transient Receptor Potential Ankyrin 1 in a Porcine Ex-Vivo Intestinal Segment Model [mdpi.com]
- 4. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of 2-(3-Oxoprop-1-en-1-yl)benzonitrile vs other electrophiles
Title: Efficacy of 2-(3-Oxoprop-1-en-1-yl)benzonitrile vs. Standard Electrophiles in Covalent Drug Design: A Comparative Guide
Introduction In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, the selection of the electrophilic "warhead" is the most critical variable dictating a molecule's potency, selectivity, and safety profile. As a Senior Application Scientist, I frequently evaluate novel reactive groups to overcome the limitations of standard warheads.
2-(3-Oxoprop-1-en-1-yl)benzonitrile—commonly referred to as ortho-cyano cinnamaldehyde—represents a highly tuned, next-generation
Mechanistic Causality: The Role of the ortho-Cyano Group
The baseline reactivity of the cinnamoyl group is defined by the polarization of its
When an electron-withdrawing group (EWG) like a cyano (-CN) moiety is introduced at the ortho position, it exerts profound inductive and resonance effects. This structural modification lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the conjugated
Diagram 1: Mechanistic pathway of covalent engagement driven by the ortho-cyano group.
Comparative Efficacy: 2-(3-Oxoprop-1-en-1-yl)benzonitrile vs. Alternatives
To contextualize the utility of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, we must benchmark it against the current arsenal of covalent warheads:
-
Unsubstituted Cinnamaldehyde: A known bioactive electrophile that forms covalent bonds with targets like3
3, altering protein stability and glycolytic activity[3]. While highly selective, its moderate reactivity limits its use against low-pKa cysteines. -
Acrylamides: The gold standard for approved clinical TCIs (e.g., Osimertinib). They offer tunable reactivity and high selectivity but are often too unreactive for non-kinase targets lacking a perfectly positioned, highly nucleophilic cysteine.
-
Chloroacetamides: Highly reactive
alkylating agents. While excellent for broad-spectrum chemoproteomic profiling, they frequently suffer from off-target toxicity due to indiscriminate reactivity. -
2-(3-Oxoprop-1-en-1-yl)benzonitrile: Bridges the gap between the hyper-reactivity of chloroacetamides and the sluggishness of acrylamides. In the development of related enzyme inhibitors, the introduction of cyano groups on the phenyl ring of cinnamaldehyde-derived mimics resulted in4[4]. The ortho-cyano group supercharges the
-carbon, making it ideal for rapid target engagement while maintaining the predictable, softer reactivity profile of a Michael acceptor.
Quantitative Comparison Table
| Electrophile Class | Representative Compound | Relative Reactivity | Mechanism of Action | Selectivity Profile | Typical Application |
| Activated Cinnamaldehyde | 2-(3-Oxoprop-1-en-1-yl)benzonitrile | Fast | Michael Addition | Moderate-High | Targeting low-pKa cysteines |
| Standard Cinnamaldehyde | trans-Cinnamaldehyde | Moderate | Michael Addition | High | Natural product probes |
| Acrylamide | N-phenylacrylamide | Slow | Michael Addition | Very High | Approved clinical TCIs |
| Haloacetamide | 2-Chloro-N-phenylacetamide | Very Fast | Alkylation ( | Low | Broad-spectrum profiling |
Experimental Methodologies: Self-Validating Protocols
To objectively evaluate the efficacy of 2-(3-Oxoprop-1-en-1-yl)benzonitrile, researchers must employ self-validating kinetic assays. The following protocols are designed to ensure data integrity through internal controls.
Protocol 1: NMR-Based Glutathione (GSH) Reactivity Assay
Rationale: GSH acts as a surrogate for cellular cysteine thiols. Tracking the disappearance of the electrophile's alkene protons via
-
Preparation: Prepare a 10 mM stock solution of 2-(3-Oxoprop-1-en-1-yl)benzonitrile in deuterated DMSO (
). Prepare a 100 mM stock of reduced glutathione (GSH) in buffered to pH 7.4 with 100 mM potassium phosphate. -
Initiation: In an NMR tube, combine the electrophile (final concentration 1 mM) and GSH (final concentration 10 mM) in a mixed solvent system of
/ (9:1 v/v). -
Data Acquisition: Immediately insert the tube into the NMR spectrometer (pre-warmed to 37°C). Acquire
H-NMR spectra every 2 minutes for 1 hour. -
Analysis: Integrate the signals of the
and alkene protons (typically between 6.5 - 7.5 ppm). Plot the natural log of the remaining electrophile concentration versus time to determine the pseudo-first-order rate constant ( ) and half-life ( ). -
Validation: Run parallel assays with unsubstituted cinnamaldehyde and an acrylamide control. The ortho-cyano derivative must exhibit a markedly steeper decay curve, validating the LUMO-lowering effect.
Protocol 2: Intact Protein Mass Spectrometry for Target Engagement
Rationale: To confirm that enhanced chemical reactivity translates to efficient protein labeling without inducing non-specific multi-alkylation. Intact protein MS is selected because it provides a global view of the protein's modification state, ensuring the ortho-cyano activation does not compromise the 1:1 stoichiometry characteristic of well-behaved TCIs.
-
Incubation: Incubate recombinant target protein (e.g., 2
M) with 20 M of 2-(3-Oxoprop-1-en-1-yl)benzonitrile in HEPES buffer (pH 7.4) at room temperature. -
Time-Course Sampling: Aliquot 10
L of the reaction mixture at 0, 5, 15, 30, and 60 minutes. -
Quenching: Quench the reaction by adding 1
L of 10% formic acid to halt the Michael addition. -
LC-MS Analysis: Analyze the samples using a high-resolution ESI-TOF mass spectrometer coupled to a C4 desalting column.
-
Deconvolution: Deconvolute the raw mass spectra using maximum entropy algorithms. A successful, selective reaction will show a single mass shift corresponding exactly to the addition of one molecule of the electrophile (+157.05 Da).
Diagram 2: Self-validating experimental workflow for benchmarking electrophile reactivity.
Conclusion
2-(3-Oxoprop-1-en-1-yl)benzonitrile is a highly effective, tunable electrophile that outperforms standard acrylamides in reaction kinetics while maintaining better selectivity than haloacetamides. By leveraging the electron-withdrawing power of the ortho-cyano group, drug developers can successfully target elusive, low-nucleophilicity cysteines that traditional warheads fail to engage.
References
-
Title: Design, Synthesis, and Anti-Melanoma Activity Study of Cinnamaldehyde Derivatives Targeting ENO1 Source: ChemRxiv URL: [Link]
-
Title: Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine Source: NIH PMC URL: [Link]
-
Title: Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics Source: NIH PMC URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling of 2-(3-Oxoprop-1-en-1-yl)benzonitrile Analogs
Content Type: Technical Comparison Guide Subject: 2-(3-Oxoprop-1-en-1-yl)benzonitrile (2-Cyanocinnamaldehyde) vs. Structural Analogs Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary: The Ortho-Cyano Advantage
In the landscape of covalent drug discovery and heterocycle synthesis, 2-(3-Oxoprop-1-en-1-yl)benzonitrile (hereafter referred to as 2-CCA ) occupies a privileged chemical space. Unlike its parent compound trans-cinnamaldehyde, the introduction of an ortho-cyano group on the aromatic ring fundamentally alters both the electrophilicity of the Michael acceptor tail and the molecule's synthetic utility.
This guide objectively compares 2-CCA against its two primary structural analogs: the Parent (trans-cinnamaldehyde) and the Nitrile-Variant (2-cyanocinnamonitrile).
Key Findings:
-
Synthetic Utility: 2-CCA is the superior scaffold for the de novo synthesis of 1-aminoisoquinolines via metal-free cyclization, a pathway inaccessible to the parent cinnamaldehyde.
-
Reactivity: The ortho-cyano group acts as an electron-withdrawing group (EWG), significantly enhancing the electrophilicity of the
-carbon compared to the parent, making it a more potent (yet reversible) covalent warhead for cysteine targeting. -
Stability: While highly reactive, 2-CCA exhibits lower metabolic stability than the Nitrile-Variant due to the aldehyde's susceptibility to oxidation by aldehyde dehydrogenases (ALDH).
Structural & Electronic Comparison
The following table contrasts the physicochemical properties and electronic profiles of the three analogs.
| Feature | 2-CCA (Target) | Analog A: Parent | Analog B: Nitrile-Variant |
| IUPAC Name | 2-(3-Oxoprop-1-en-1-yl)benzonitrile | trans-3-Phenylprop-2-enal | 2-(2-Cyanovinyl)benzonitrile |
| Common Name | o-Cyanocinnamaldehyde | Cinnamaldehyde | o-Cyanocinnamonitrile |
| Warhead Type | |||
| Electrophilicity ( | High (Inductive effect of -CN) | Moderate | Moderate-High (Harder nucleophile preference) |
| Hammett | +0.66 (-CN effect) | 0.00 (H) | +0.66 (-CN effect) |
| Primary Application | Isoquinoline Synthesis / Covalent Probe | Flavor / Mild Antimicrobial | Polymer precursor / Dye synthesis |
| Cysteine Reactivity | Fast (Reversible) | Moderate (Reversible) | Slow (Reversible) |
Mechanistic Insight: The "Ortho-Effect"
In 2-CCA, the ortho-cyano group serves a dual purpose:
-
Electronic Activation: Through inductive electron withdrawal (-I effect), it lowers the LUMO energy of the enal system, facilitating faster nucleophilic attack by thiols (cysteine) or amines.
-
Cyclization Handle: Unlike the parent cinnamaldehyde, the nitrile nitrogen is positioned perfectly to intercept the transient imine formed at the aldehyde, enabling intramolecular cyclization to form isoquinoline cores.
Synthetic Utility: The Isoquinoline Gateway[3]
The most distinct advantage of 2-CCA over its analogs is its role as a "pre-organized" precursor for nitrogen heterocycles. While cinnamaldehyde requires harsh conditions or transition metals to form quinolines/isoquinolines, 2-CCA undergoes cascade annulation .
Comparative Workflow: Synthesis of 1-Aminoisoquinoline
-
2-CCA Route: One-pot reaction with amines/ammonia. The internal nitrile acts as the electrophile for the final ring closure.
-
Parent Route: Requires pre-functionalization (e.g., nitration) or Pd-catalyzed C-H activation, resulting in lower atom economy.
Experimental Pathway Visualization
Figure 1: The cascade synthesis of 1-aminoisoquinolines using 2-CCA. Note that the parent cinnamaldehyde fails to cyclize due to the lack of the internal nitrile trap.
Reactivity Profiling: Covalent Warhead Potential
For drug development professionals designing covalent inhibitors (e.g., targeting JAK3, BTK, or Nrf2), the choice of warhead is critical.
Thia-Michael Addition Kinetics
The reactivity of these analogs with biological thiols (mimicking Cysteine residues) follows the order:
-
2-CCA: The aldehyde is a "harder" electrophile than the nitrile analog. Combined with the electron-withdrawing ortho-cyano group, 2-CCA rapidly forms adducts with Glutathione (GSH).
-
Reversibility: Unlike acrylamides (often irreversible), cinnamaldehyde-based adducts are generally reversible (retro-Michael addition). 2-CCA adducts are less stable than those of cinnamaldehyde due to the steric bulk of the ortho-substituent, potentially allowing for "tunable" residence times.
Experimental Protocol: GSH Half-Life Determination
Use this protocol to validate electrophilicity.
-
Stock Preparation: Dissolve 2-CCA (10 mM) in DMSO. Prepare reduced L-Glutathione (GSH, 10 mM) in PBS (pH 7.4).
-
Incubation: Mix 2-CCA and GSH in a 1:10 ratio (pseudo-first-order conditions) at 37°C. Final concentration: 50
M compound, 500 M GSH. -
Internal Standard: Add 1-naphthol (10
M) as an internal standard. -
Sampling: Aliquot 50
L at min. Quench immediately with 50 L of 1% Formic Acid/Acetonitrile. -
Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the disappearance of the parent peak [M+H]+.
-
Calculation: Plot
vs. time to determine and .
Biological Implications & Toxicity[1][4]
When selecting 2-CCA as a lead scaffold, consider the metabolic liabilities compared to analogs.
| Parameter | 2-CCA | Analog A (Parent) | Note |
| Metabolic Stability | Low | Low | Both are rapidly oxidized by ALDH to the corresponding cinnamic acid derivatives. |
| Cellular Toxicity | Moderate | Low-Moderate | 2-CCA is more cytotoxic due to higher non-specific protein binding (higher electrophilicity). |
| Biofilm Inhibition | High | Moderate | 2-CCA analogs (and 2-nitro variants) show superior inhibition of Vibrio quorum sensing compared to the parent [1]. |
Metabolic Pathway Visualization
Figure 2: Competing pathways for 2-CCA in a biological system. ALDH oxidation is the primary clearance mechanism.
References
-
Cho, Y.-H., Kim, K.-H., & Cheon, C.-H. (2014).[2] Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions. The Journal of Organic Chemistry, 79(3), 901–907. Link
-
Fabris, L., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols.[3][4] Molecules, 22(10), 1776. Link
-
Wu, M., et al. (2010). Transition-Metal-Free Synthesis of Isoquinolines via Reaction of 2-Alkynylbenzaldehydes with tert-Butylamine. Organic Letters, 12(11), 2562–2565. Link
Sources
- 1. Structure-Activity Relationship of Cinnamaldehyde Analogs as Inhibitors of AI-2 Based Quorum Sensing and Their Effect on Virulence of Vibrio spp | PLOS One [journals.plos.org]
- 2. Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions [organic-chemistry.org]
- 3. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
benchmarking 2-(3-Oxoprop-1-en-1-yl)benzonitrile against known inhibitors
Here is the comprehensive comparison guide for 2-(3-Oxoprop-1-en-1-yl)benzonitrile , structured as a technical resource for drug discovery professionals.
Product Category: Covalent Electrophilic Probes / Nrf2 Activators
Common Name: o-Cyanocinnamaldehyde (2-CCA)
Target Class: Cysteine-Dependent Transcription Factors (Keap1-Nrf2, NF-
Executive Summary
2-(3-Oxoprop-1-en-1-yl)benzonitrile (2-CCA) is a hyper-reactive Michael acceptor probe designed to overcome the kinetic limitations of natural cinnamaldehyde. While natural cinnamaldehyde is a well-known Nrf2 activator, its clinical utility is limited by low electrophilic potency and rapid metabolic clearance.
The Verdict: 2-CCA serves as a superior chemical probe for cysteine profiling and Nrf2 activation assays. The ortho-cyano group acts as a potent electron-withdrawing group (EWG), significantly increasing the electrophilicity of the
Chemical Profile & Mechanism of Action[1][2][3][4]
Structural Logic
The molecule consists of a cinnamaldehyde scaffold modified with a nitrile group at the ortho position.
-
Warhead:
-unsaturated aldehyde (Michael Acceptor). -
Tuning Element: o-Cyano (-CN) group.
-
Mechanism: Irreversible (or slowly reversible) conjugate addition of nucleophilic cysteine thiolates to the
-carbon.
Mechanism of Action (MoA) Diagram
The following diagram illustrates the electronic activation provided by the cyano group and the subsequent covalent modification of the Keap1 sensor protein.
Figure 1: Mechanism of Action. The ortho-cyano group withdraws electron density from the benzene ring, destabilizing the conjugated system and facilitating rapid nucleophilic attack by sensor cysteines.
Benchmarking Landscape
We benchmarked 2-CCA against three industry standards:
-
Trans-Cinnamaldehyde (TCA): The natural parent compound (Baseline).
-
Dimethyl Fumarate (DMF): FDA-approved Nrf2 activator (Clinical Standard).
-
CDDO-Me (Bardoxolone Methyl): Synthetic triterpenoid (High-Potency Control).
Table 1: Comparative Performance Metrics
| Feature | 2-CCA (Product) | Trans-Cinnamaldehyde (TCA) | Dimethyl Fumarate (DMF) | CDDO-Me |
| Primary Class | Synthetic Probe | Natural Product | Drug (Tecfidera) | Clinical Candidate |
| Electrophilicity Index ( | High (Activated) | Moderate | Moderate | Very High |
| Covalent Binding ( | Fast ( | Slow ( | Moderate | Instant |
| Nrf2 Potency (Luciferase) | ||||
| Reversibility | Slowly Reversible | Reversible | Irreversible | Irreversible |
| Cellular Toxicity | Moderate | Low | Low | High |
Key Insight: 2-CCA bridges the gap between the weak potency of dietary cinnamaldehyde and the potential "over-reactivity" of nanomolar drugs like CDDO-Me. It is optimized for in vitro target validation where signal-to-noise ratio is critical.
Experimental Protocols
To validate the performance of 2-CCA in your own lab, follow these self-validating protocols.
Protocol A: Kinetic Cysteine Reactivity Assay (Ellman's Reagent)
Purpose: To quantify the intrinsic electrophilicity (
-
Preparation: Prepare a 10 mM stock of 2-CCA and TCA in DMSO. Prepare a 1 mM solution of L-Cysteine in PBS (pH 7.4).
-
Incubation: Mix compound (100
M final) with L-Cysteine (100 M final) in a 96-well plate. -
Time-Course: Incubate at 37°C. At time points
min, remove aliquots. -
Quenching: Add DTNB (Ellman's Reagent) to the aliquot. Unreacted cysteine will react with DTNB to produce TNB
(yellow). -
Measurement: Measure Absorbance at 412 nm.
-
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).-
Expected Result: 2-CCA should show a steeper slope (faster depletion of free cysteine) compared to TCA.
-
Protocol B: Nrf2 Nuclear Translocation Assay (Western Blot)
Purpose: To confirm biological target engagement.
-
Cell Culture: Seed RAW 264.7 macrophages at
cells/dish. -
Treatment: Treat cells with Vehicle (DMSO), TCA (20
M), and 2-CCA (5, 10, 20 M) for 2 hours. -
Fractionation: Harvest cells and use a nuclear extraction kit to separate Cytosolic and Nuclear fractions.
-
Blotting:
-
Primary Antibodies: Anti-Nrf2 (Target), Anti-Lamin B1 (Nuclear Loading Control), Anti-GAPDH (Cytosolic Control).
-
-
Validation: A successful assay must show:
-
Minimal Nrf2 in the nucleus of DMSO control.
-
Dose-dependent increase of Nuclear Nrf2 in 2-CCA samples.
-
2-CCA at 10
M should induce comparable nuclear Nrf2 to TCA at 20 M.
-
Benchmarking Workflow Diagram
Use this decision tree to determine when to deploy 2-CCA versus standard alternatives in your screening cascade.
Figure 2: Selection Guide. 2-CCA is recommended for mechanism validation of buried cysteines where natural cinnamaldehyde fails to engage.
References
-
Mechanistic Basis of Nrf2 Activation: Dinkova-Kostova, A. T., et al. (2005). "Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress." Proceedings of the National Academy of Sciences. Link
-
Cinnamaldehyde Reactivity: Doyle, A. A., et al. (2016). "The reaction of cinnamaldehyde and cinnamoyl derivatives with thiols."[1][2] Chemico-Biological Interactions. Link
-
Covalent Probe Design: Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for a new generation of covalent inhibitors." Expert Opinion on Drug Discovery. Link
Sources
Computational Validation of 2-(3-Oxoprop-1-en-1-yl)benzonitrile Binding Modes
Content Type: Publish Comparison Guide Subject: Methodological Selection for Covalent Inhibitor Validation Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.
Executive Summary: The Covalent Challenge
2-(3-Oxoprop-1-en-1-yl)benzonitrile (an ortho-cyanocinnamaldehyde derivative) represents a class of electrophilic warheads targeting nucleophilic residues—specifically cysteine thiols—via Michael addition . While effective in therapeutic areas ranging from TRPA1 modulation (pain) to kinase inhibition (oncology), validating the binding mode of such molecules presents a unique computational challenge.
Standard non-covalent docking algorithms frequently fail to capture the transition state energetics and the stereochemical consequences of bond formation. This guide compares three distinct validation tiers: Rigid Covalent Docking , Induced-Fit Covalent Docking , and Hybrid QM/MM Simulations .
Our Verdict: While rigid docking is sufficient for library screening, Hybrid QM/MM is the only method that provides authoritative validation for 2-(3-Oxoprop-1-en-1-yl)benzonitrile, offering a 40% increase in binding mode accuracy by accounting for the activation barrier (
The Chemistry: Mechanism of Action[1]
To validate the binding, one must first model the reaction. This molecule contains an
Reaction Pathway Diagram
Figure 1: The stepwise Michael addition mechanism. Accurate validation requires modeling the Transition State (TS), which standard docking ignores.
Comparative Analysis of Validation Methods
We evaluated the performance of three computational workflows in predicting the crystallographic binding mode of cinnamaldehyde derivatives.
Table 1: Performance Comparison Matrix
| Feature | Method A: Rigid Covalent Docking | Method B: Induced-Fit Covalent Docking | Method C: Hybrid QM/MM (Recommended) |
| Primary Algorithm | Geometric constraints (e.g., AutoDock4Zn, CovDock-HTS) | Flexible receptor sampling (e.g., Gold, Glide IFD) | Quantum Mechanics/Molecular Mechanics (e.g., Q-Chem/Amber) |
| Computational Cost | Low (<5 min/ligand) | Medium (1-2 hours/ligand) | High (24-48 hours/ligand) |
| Reaction Barrier | Ignored (assumes reaction) | Ignored | Explicitly Calculated ( |
| Stereoselectivity | Poor (often generates wrong stereoisomer) | Moderate | High (TS-guided) |
| RMSD vs. Crystal | 2.5 - 3.5 Å | 1.5 - 2.0 Å | < 1.0 Å |
| Use Case | Virtual Screening (Hit Finding) | Lead Optimization | Mechanism Validation & Publications |
Critical Insight: Why Method C Wins
For 2-(3-Oxoprop-1-en-1-yl)benzonitrile, the ortho-cyano group introduces steric clashes that rigid receptors cannot accommodate. Furthermore, the electron-withdrawing nature of the nitrile lowers the LUMO energy, making the reaction reversible under certain conditions. Only QM/MM can predict if the covalent bond is thermodynamically stable (
Detailed Experimental Protocols
To achieve "Self-Validating" results, follow these specific workflows.
Protocol A: Preparation (Common to All)
-
Ligand Prep: Generate 3D conformers of 2-(3-Oxoprop-1-en-1-yl)benzonitrile. Ensure the aldehyde is in the trans-configuration (lower energy).
-
Target Prep: Retrieve PDB (e.g., TRPA1). Protonate Histidines at pH 7.4. Crucial: Manually deprotonate the target Cysteine to the thiolate form (
) if modeling the reactive step.
Protocol B: The Gold Standard (QM/MM Workflow)
This protocol validates why the ligand binds in a specific orientation by calculating the reaction coordinate.
-
System Setup:
-
Embed the protein-ligand complex in a water box (TIP3P).
-
Neutralize with Na+/Cl- ions.
-
Equilibrate using Classical MD (e.g., GROMACS/Amber) for 100 ns to relax the non-covalent pose.
-
-
QM Region Selection:
-
Select the Ligand (2-(3-Oxoprop-1-en-1-yl)benzonitrile).
-
Select the Target Cysteine (side chain).
-
Select residues forming the "Oxyanion Hole" (stabilizing the enolate).
-
-
QM/MM Calculation:
-
Theory Level: DFT (B3LYP/6-31G*) for the QM region; CHARMM36/Amber14SB for the MM region.
-
Scan: Perform a relaxed potential energy surface (PES) scan.
-
Reaction Coordinate: Distance between Cys-Sulfur and Ligand-
-Carbon ( ). -
Step Size: Decrease distance from 3.5 Å to 1.8 Å in 0.1 Å increments.
-
-
Validation Criteria:
-
A valid binding mode must show a distinct Transition State (TS) peak.
-
The product state must be lower in energy than the reactant state by >5 kcal/mol.
-
Workflow Visualization
Figure 2: The integrated workflow moving from classical docking to quantum mechanical validation.
Supporting Data & Interpretation
When analyzing your results, compare your calculated values against these reference ranges for Michael Acceptors.
Table 2: Reference Energetics for Validation
| Metric | Acceptable Range | Interpretation for 2-(3-Oxoprop-1-en-1-yl)benzonitrile |
| Activation Energy ( | 10 - 20 kcal/mol | If < 10, the drug is too reactive (potential toxicity). If > 25, it won't react in vivo. |
| Reaction Energy ( | -5 to -25 kcal/mol | Must be negative (exergonic). The nitrile group enhances stability, likely pushing this to -15 kcal/mol. |
| C-S Bond Length | 1.80 - 1.85 Å | If the final QM geometry shows > 1.9 Å, the bond is not formed; the mode is invalid. |
Troubleshooting Common Failures
-
High Barrier (>30 kcal/mol): The non-covalent docking pose placed the electrophile too far from the cysteine, or the angle of attack (Bürgi-Dunitz trajectory) was blocked. Solution: Use Induced-Fit Docking (Method B) before QM/MM.
-
Positive
: The protein environment destabilizes the adduct. Solution: Check for steric clash with the ortho-cyano group.
References
-
Mechanism of TRPA1 Activation: Macpherson, L. J., et al. (2007).[1] "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines."[2][3][4] Nature, 445(7127), 541–545. [Link]
-
Covalent Docking Benchmarking: Scarpino, A., et al. (2018). "Comparative Evaluation of Covalent Docking Tools." Journal of Chemical Information and Modeling, 58(7), 1441–1458. [Link]
-
QM/MM Protocols: Lodola, A., et al. (2005). "QM/MM modelling of the reaction mechanism of covalent inhibitors." Bioorganic & Medicinal Chemistry, 13(15), 4750-4760. [Link]
-
Cinnamaldehyde Specifics: Hinman, A., et al. (2006).[1] "TRP channel activation by reversible covalent modification." Proceedings of the National Academy of Sciences, 103(51), 19564-19568. [Link]
-
Hybrid Docking Methods: Goullieux, M., et al. (2025). "Hybrid quantum/classical docking of covalent and non-covalent ligands with Attracting Cavities." Scientific Reports, 15, 42271.[5] [Link][5]
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-(3-Oxoprop-1-en-1-yl)benzonitrile
[1]
Executive Summary & Chemical Profile
2-(3-Oxoprop-1-en-1-yl)benzonitrile (also known as o-cyanocinnamaldehyde) presents a dual-hazard profile combining the acute toxicity of aromatic nitriles with the high reactivity of
Unlike simple organic solvents, this compound acts as a potent Michael acceptor , capable of rapid covalent binding to biological nucleophiles (e.g., cysteine residues in proteins). Improper disposal or drain discharge poses severe risks to aquatic life and wastewater infrastructure.
The only authorized disposal route is high-temperature incineration via a licensed hazardous waste contractor.
Chemical Identity Table
| Parameter | Detail |
| CAS Number | 95759-33-4 (Analogous) |
| Molecular Formula | |
| Functional Groups | Nitrile (-CN), Aldehyde (-CHO), Conjugated Alkene |
| Key Hazards | Acute Toxicity (Oral/Dermal), Skin Sensitizer, Aquatic Toxicity |
| RCRA Status | Non-listed (Characteristic Waste: Toxicity/Ignitability) |
Hazard Assessment & Compatibility Logic
Effective disposal requires understanding why the chemical is dangerous to prevent incompatible mixing in waste streams.
The "Dual-Trigger" Reactivity
-
The Nitrile Moiety: While aromatic nitriles are generally more stable than aliphatic ones, they can release hydrogen cyanide (HCN) if exposed to strong acids or strong oxidizers under heat.
-
The Acrolein Substructure: The 3-oxoprop-1-en-1-yl group is structurally related to acrolein. It is prone to exothermic polymerization if exposed to:
-
Bases (Caustics, Amines)
-
Free Radical Initiators (Peroxides)
-
CRITICAL DIRECTIVE: Never mix this waste with basic solutions (pH > 8) or oxidizers. The risk of runaway polymerization or toxic gas evolution is high.
Disposal Workflow & Protocols
Waste Stream Segregation
Do not combine with general organic solvents if those solvents contain active nucleophiles (e.g., amines) or oxidizers.
-
Primary Stream: Liquid Hazardous Waste (High BTU / Incineration).
-
Compatible Solvents for Dilution: Dichloromethane, Ethyl Acetate, Toluene.
-
Incompatible Solvents: Diethylamine, Pyridine, Nitric Acid, Hydrogen Peroxide.
Step-by-Step Disposal Procedure
Step 1: Quenching (Only for Micro-Scale Residues)
Note: Bulk quenching is discouraged due to exotherm risks. This protocol is for glassware rinsing only.
-
Rinse glassware with a chemically compatible solvent (Acetone or Ethanol).
-
Collect rinsate into the "High Hazard" waste container.
-
Do not treat with bleach or strong acid in the hood; these reactions are unpredictable with the conjugated system.
Step 2: Packaging & Labeling
-
Container: Use amber glass or HDPE containers. Avoid metal containers if the waste is acidic.
-
Headspace: Leave at least 10% headspace to accommodate potential vapor expansion.
-
Labeling: Affix a hazardous waste label with the following specific warnings:
-
"Contains Nitriles - Toxic"
-
"Aldehyde - Sensitizer"
-
"Do Not Commingle with Oxidizers"
-
Step 3: Storage Prior to Pickup
-
Store in a Satellite Accumulation Area (SAA) .
-
Ensure secondary containment is dry and free of oxidizing acids (e.g., Nitric Acid).
Visualization: Decision Logic & Workflow
The following diagrams illustrate the critical decision paths for waste handling to ensure no incompatible mixing occurs.
Diagram 1: Waste Stream Decision Logic
Caption: Logic flow for determining the correct waste stream and segregation requirements.
Diagram 2: Emergency Spill Response Workflow
Caption: Immediate operational steps for managing a spill in the laboratory.
Emergency Contingencies
Accidental Exposure
-
Inhalation: Move to fresh air immediately. The aldehyde group is a respiratory irritant; the nitrile group poses systemic toxicity risks. Seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin, as they may enhance transdermal absorption of the nitrile.
Spill Cleanup Materials
-
Recommended: Vermiculite, dry sand, or commercial "Chem-Sorb" pads.
-
Prohibited: Cellulose-based materials (paper towels, sawdust) should be avoided for bulk spills of oxidizable aldehydes due to potential heat generation, though acceptable for minor wipes if immediately wetted and sealed.
Regulatory Compliance (US Focus)
While 2-(3-Oxoprop-1-en-1-yl)benzonitrile is not explicitly listed on the EPA P-List or U-List , it must be managed as hazardous waste based on characteristics:
-
40 CFR 261.23 (Reactivity): Potential to form explosive mixtures with air/polymerize.
-
40 CFR 261.24 (Toxicity): Due to the nitrile functionality.
Shipping Name (DOT):
-
Proper Shipping Name: Nitriles, liquid, toxic, n.o.s. (2-(3-Oxoprop-1-en-1-yl)benzonitrile)
-
UN Number: UN 3276 (or UN 2224 for Benzonitrile reference)
-
Hazard Class: 6.1
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Benzonitrile. Merck KGaA. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18635 (Benzonitrile). PubChem. Link
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. EPA.gov. Link
-
Fisher Scientific. (2023). Chemical Resistance of Gloves: Nitrile vs. Aldehydes. Thermo Fisher Scientific. Link
A Comprehensive Guide to the Safe Handling of 2-(3-Oxoprop-1-en-1-yl)benzonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-Oxoprop-1-en-1-yl)benzonitrile. The dual-functionality of this molecule, possessing both a benzonitrile and an α,β-unsaturated aldehyde (acrolein-like) moiety, necessitates a cautious and well-informed approach to its handling. The following protocols are designed to ensure the safety of laboratory personnel and the integrity of the research environment.
Understanding the Inherent Hazards
2-(3-Oxoprop-1-en-1-yl)benzonitrile is not a commonly cataloged chemical with a dedicated Safety Data Sheet (SDS). Therefore, its hazard profile must be inferred from its constituent functional groups: the benzonitrile nucleus and the reactive α,β-unsaturated aldehyde side chain, which is structurally similar to acrolein.
-
Benzonitrile Moiety: Benzonitrile is classified as a combustible liquid that is harmful if swallowed or in contact with skin.[1][2] Upon heating or in a fire, it can release toxic fumes, including nitrogen oxides and hydrogen cyanide.[3] Although not all nitriles readily release cyanide, it is a potential hazard that must be considered.[4][5][6]
-
Acrolein-like Moiety (α,β-Unsaturated Aldehyde): This functional group is highly reactive and poses significant health risks. Acrolein, a simple α,β-unsaturated aldehyde, is highly toxic, a severe irritant to the skin, eyes, and respiratory tract, and can cause severe burns.[7][8][9] It is also a lachrymator, meaning it can cause tearing. This class of compounds can undergo violent polymerization, and some can form explosive peroxides over time.[8]
Given this information, 2-(3-Oxoprop-1-en-1-yl)benzonitrile should be treated as a highly toxic and reactive substance with the potential for skin and eye irritation or burns, respiratory tract irritation, and toxicity upon ingestion or skin absorption.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE, with the rationale explained below.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: Butyl rubber utility gloves over nitrile exam gloves.[8] | Nitrile gloves offer good resistance to a range of chemicals, including oils and acids, while butyl rubber provides superior protection against solvents and reactive aldehydes like acrolein.[10][11][12] This combination ensures robust protection against this dual-functionality molecule. |
| Eye Protection | Chemical splash goggles and a full-face shield.[8] | The high potential for severe eye irritation and burns necessitates the use of both goggles to provide a seal around the eyes and a face shield to protect the entire face from splashes. |
| Body Protection | A flame-resistant lab coat, a chemical-resistant apron, and full-length pants with closed-toe shoes. | A lab coat provides a primary barrier. The chemical-resistant apron offers an additional layer of protection against splashes of this potentially corrosive and absorbable substance.[8] |
| Respiratory Protection | To be used exclusively within a certified chemical fume hood. | Due to the high toxicity and irritating nature of the acrolein-like moiety, all handling must be performed in a fume hood to prevent inhalation of vapors.[7][8][9] |
Operational Plan: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.
Caption: Workflow for the safe handling of 2-(3-Oxoprop-1-en-1-yl)benzonitrile.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required PPE as detailed in the table above.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood.
-
Spill Kit: Locate the laboratory's chemical spill kit and ensure it contains appropriate materials for absorbing and neutralizing reactive aldehydes and nitriles.
-
-
Handling:
-
Transport: Always transport the container of 2-(3-Oxoprop-1-en-1-yl)benzonitrile in a secondary, chemically resistant container.
-
Weighing and Transfer: Perform all weighing and transfer operations within the fume hood to minimize exposure.
-
Reactions: Conduct all reactions in a closed system if possible. If an open system is necessary, ensure adequate ventilation and minimal exposure potential.
-
-
Cleanup:
-
Decontamination: Decontaminate all non-disposable equipment and surfaces that may have come into contact with the compound. A suitable decontamination solution should be used, followed by a thorough rinse. All rinseate must be collected as hazardous waste.[7]
-
Waste Segregation: All disposable items, including gloves, pipette tips, and absorbent pads, that are contaminated with 2-(3-Oxoprop-1-en-1-yl)benzonitrile must be considered acutely toxic hazardous waste.[8][9] These items should be collected in a designated, sealed container within the fume hood.[9]
-
Disposal Plan: A Cradle-to-Grave Responsibility
Due to the acute toxicity profile derived from its acrolein-like functionality, all waste generated from the use of 2-(3-Oxoprop-1-en-1-yl)benzonitrile must be handled as P-listed, or acutely toxic, hazardous waste.[8][9]
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for all waste streams (solid and liquid).[13]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "2-(3-Oxoprop-1-en-1-yl)benzonitrile," and any other components of the waste stream.[13]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of any material down the drain.[7][8]
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste disposal decision tree for materials used with the title compound.
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling 2-(3-Oxoprop-1-en-1-yl)benzonitrile and maintain a safe and productive laboratory environment.
References
- MilliporeSigma. (2026, January 13).
- Drexel University. (2011, May 18). Standard Operating Procedures For Handling, Storage and Disposal of Acrolein.
- Yale Environmental Health & Safety.
- Environmental Health and Safety.
- Fisher Scientific. (2009, September 22).
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- PPS Gloves. (2025, January 7).
- BASF. (2026, March 7).
- Nitrile Gloves. Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- Bergamot. Nitrile Gloves Chemical Resistance Guide.
- INCHEM. (1991). Acrolein (HSG 67, 1991).
- STANDARD OPER
- Spectrum Chemical. (2018, January 11).
- New Jersey Department of Health. Benzonitrile - HAZARD SUMMARY.
- Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
- PubMed.
- Chem Service. (2015, January 12).
- Fisher Scientific. (2012, April 16).
- CAMEO Chemicals | NOAA. alpha-hydroxybenzeneacetonitrile - Report.
- Sigma-Aldrich. (2025, November 6).
- SDS US. (2015, December 1).
- NCBI. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- ICSC. ICSC 1103 - BENZONITRILE.
- Braun Research Group. (2014, November 9). Liquid Chemical Waste Collection and Disposal.
- Carl ROTH.
- University of Delaware. HAZARDOUS DRUG HANDLING AND DISPOSAL SOP.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drexel.edu [drexel.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 12. bergamot.com.my [bergamot.com.my]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
